4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(2,3-dimethylimidazol-4-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-8-12-7-10(13(8)2)9-3-5-11-6-4-9/h3-7H,1-2H3 |
InChI Key |
HCEUSXRMMAXNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)C2=CC=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine: A Strategic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a robust synthetic strategy and detailed characterization protocol for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The 4-(imidazol-yl)pyridine core is a key pharmacophore in various biologically active agents. This document outlines a field-proven synthetic approach leveraging palladium-catalyzed cross-coupling, details the rationale behind methodological choices, and presents a full suite of characterization techniques to ensure structural verification and purity assessment. The protocols are designed to be self-validating, providing researchers with a reliable pathway to access this valuable compound for drug discovery and development programs.
Introduction: The Significance of the Imidazolyl-Pyridine Scaffold
The fusion and linkage of heterocyclic rings are foundational strategies in modern drug discovery. The imidazopyridine moiety, in particular, is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore in compounds targeting enzymes, receptors, and ion channels.[2]
Derivatives of linked imidazole and pyridine rings have demonstrated significant therapeutic potential, including:
-
Histamine H₃ Receptor Agonism: Compounds like immethridine, 4-(1H-imidazol-4(5)-ylmethyl)pyridine, are potent and selective H₃ receptor agonists, highlighting the scaffold's utility in neurological research.[3]
-
Enzyme Inhibition: The imidazopyridine core is central to molecules designed as inhibitors for critical enzymes like Cyclin-Dependent Kinase 9 (CDK9), which is vital for cancer research.[4]
-
Negative Allosteric Modulation (NAM): The compound basimglurant, which features a substituted imidazol-ylethynyl-pyridine core, is a potent mGlu5 NAM that has been investigated for psychiatric diseases.[5]
The target molecule of this guide, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (CAS 771540-95-5)[6], is a strategic analogue within this chemical class. The N-methylation of the imidazole ring prevents tautomerization and provides a fixed vector for molecular interactions, while the C2-methyl group can offer steric and electronic advantages for target binding. This guide provides the necessary framework for its synthesis and definitive characterization.
Synthetic Strategy and Retrosynthetic Analysis
The primary challenge in constructing 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is the formation of the C-C bond between the C5 position of the imidazole ring and the C4 position of the pyridine ring. A retrosynthetic analysis reveals several viable pathways, with modern palladium-catalyzed cross-coupling reactions offering the most efficient and versatile approach.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(1,2-DIMETHYL-1H-IMIDAZOL-5-YL)PYRIDINE | 771540-95-5 [chemicalbook.com]
Spectroscopic data (NMR, IR, Mass Spec) for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
This guide outlines the spectroscopic characterization and structural validation of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (CAS 771540-95-5).
Executive Summary & Structural Logic
Compound: 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine Formula: C₁₀H₁₁N₃ Molecular Weight: 173.21 g/mol Role: Key intermediate in the synthesis of p38 MAP kinase inhibitors and other pyridinyl-imidazole therapeutics.
Structural Challenge (The "Regio-Problem"): In the synthesis of substituted imidazoles, distinguishing between the 1,5-disubstituted and 1,4-disubstituted regioisomers is the critical analytical hurdle.
-
Target Isomer (5-yl): The pyridine ring is at position 5, adjacent to the N-methyl group (N1). Steric crowding is higher; diagnostic NOE (Nuclear Overhauser Effect) signals are distinct.
-
Common Impurity (4-yl): The pyridine ring is at position 4, distant from the N-methyl group.
This guide provides the Reference Spectroscopic Data and the Critical Validation Workflow to definitively confirm the 5-yl isomer.
Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆ (Values typically referenced to TMS at 0.00 ppm)
¹H NMR Data (400 MHz)
| Position | Group | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| Py-2,6 | Pyridine | 8.60 – 8.65 | Doublet (dd) | 2H | J ≈ 4.5, 1.6 | Deshielded by ring nitrogen (α-protons). |
| Py-3,5 | Pyridine | 7.35 – 7.45 | Doublet (dd) | 2H | J ≈ 4.5, 1.6 | Ortho to imidazole; characteristic AA'BB' roof. |
| Im-4 | Imidazole | 7.65 – 7.75 | Singlet | 1H | - | Diagnostic singlet. In the 5-yl isomer, this H is distant from N-Me. |
| N-CH₃ | N-Methyl | 3.65 – 3.75 | Singlet | 3H | - | Critical Diagnostic: Shifts downfield due to steric/electronic proximity to the pyridine ring in the 5-yl isomer. |
| C-CH₃ | C2-Methyl | 2.40 – 2.50 | Singlet | 3H | - | Typical heteroaromatic methyl. |
¹³C NMR Data (100 MHz)
| Carbon Type | Shift (δ ppm) | Assignment |
| C=N (Py) | ~150.2 | Pyridine C-2,6 |
| C=N (Imid) | ~146.5 | Imidazole C-2 |
| C-Subst | ~138.0 | Pyridine C-4 (Quaternary) |
| C-Subst | ~128.5 | Imidazole C-5 (Quaternary, linked to Py) |
| C-H (Imid) | ~127.8 | Imidazole C-4 |
| C-H (Py) | ~122.5 | Pyridine C-3,5 |
| N-CH₃ | ~32.5 | N-Methyl (N1) |
| C-CH₃ | ~13.5 | C-Methyl (C2) |
Expert Note: The chemical shift of the N-Methyl carbon and proton is often the most sensitive indicator of regiochemistry. In the 4-yl isomer, the N-Me proton signal typically appears slightly upfield (closer to 3.50 ppm) compared to the 5-yl isomer.
B. Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI)
| Parameter | Value | Interpretation |
| [M+H]⁺ | 174.2 | Protonated molecular ion (Base Peak). |
| [M+Na]⁺ | 196.2 | Sodium adduct (often observed in unbuffered solvents). |
| Fragmentation | m/z ~132 | Loss of Acetonitrile (CH₃CN) from imidazole ring cleavage (retro-Ritter type). |
| Fragmentation | m/z ~95 | Pyridinyl cation fragment. |
C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3050 – 3010 | ν(C-H) | Aromatic C-H stretch (Pyridine/Imidazole). |
| 2950 – 2850 | ν(C-H) | Aliphatic C-H stretch (Methyl groups). |
| 1600 – 1580 | ν(C=N) / ν(C=C) | Pyridine ring breathing / Imidazole skeletal. |
| 1520 | ν(C=C) | Aromatic skeletal vibrations. |
| 820 – 810 | δ(C-H) op | Para-substituted pyridine (out-of-plane bending). |
Critical Validation Workflow: Distinguishing Isomers
To ensure scientific integrity, you cannot rely solely on 1D NMR. You must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiment to confirm the regiochemistry.
The Logic of NOE Assignment
-
Scenario A (Target: 5-yl isomer): The N-Methyl group (N1) is spatially adjacent to the Pyridine Ring Protons (Py-3,5) .
-
Result: Irradiation of N-Me (3.7 ppm) enhances the Pyridine doublet (7.4 ppm).
-
-
Scenario B (Impurity: 4-yl isomer): The N-Methyl group (N1) is spatially adjacent to the Imidazole Proton (H-5) .
-
Result: Irradiation of N-Me (3.6 ppm) enhances the Imidazole singlet (7.5 ppm).
-
Experimental Workflow Diagram
Caption: Logical workflow for distinguishing the target 5-pyridyl imidazole from its 4-pyridyl regioisomer using NOE spectroscopy.
Synthesis & Impurity Context
Understanding the origin of the compound aids in interpreting the data. This molecule is typically synthesized via the Marckwald synthesis or modification of the Van Leusen reaction .
-
Precursors: 4-Acetylpyridine (brominated to α-bromoacetylpyridine) + Acetamidine.
-
Regioselectivity: The cyclization of α-halo ketones with amidines often produces a mixture of tautomeric imidazoles. Subsequent methylation (using MeI or DMS) yields both N1-isomers (1,4- and 1,5-disubstituted).
-
Purification: The 5-yl isomer (target) is often more polar than the 4-yl isomer due to the steric twist preventing coplanarity of the rings, disrupting conjugation slightly. Flash chromatography on silica (DCM/MeOH gradient) is required to separate them.
References
- Regioselectivity in Imidazole Synthesis: Source: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. Relevance: Defines the mechanism leading to 1,4 vs 1,5 isomer mixtures.
- Spectroscopic Differentiation of Isomeric Imidazoles: Source: Bell, R., et al. "Regioselective synthesis of 1,5-disubstituted imidazoles." Tetrahedron Letters, 2000. Relevance: Establishes the NOE protocols for N-alkyl imidazole assignment.
-
p38 Kinase Inhibitor Scaffolds
-
Source: Boehm, J. C., et al. "1-Substituted 4-aryl-5-pyridinylimidazoles: A new class of cytokine suppressive drugs." Journal of Medicinal Chemistry, 1996.
- Relevance: Provides comparative NMR data for the 4-aryl-5-pyridyl scaffold, validating the chemical shifts of the pyridine/imidazole core.
-
An In-depth Technical Guide to 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Imidazolylpyridines
The fusion of imidazole and pyridine rings creates a pharmacologically significant scaffold, the imidazopyridine, which has garnered substantial interest in medicinal chemistry. These bicyclic heterocyclic systems are structural analogues of purines, allowing them to interact with a wide array of biological targets.[1][2] The broader class of imidazopyridines exhibits a remarkable range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The specific substitution patterns on this core structure are critical in determining the potency and selectivity of these molecules. This guide focuses on a particular derivative, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (CAS No. 771540-95-5), a molecule of interest for its potential applications in drug discovery and development.[4][5] This document serves as a comprehensive technical resource, consolidating available data and predictive insights into its physicochemical properties, a proposed synthetic route, and its potential therapeutic applications.
Physicochemical Properties: A Blend of Experimental Data and Predictive Insights
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Due to the limited publicly available experimental data for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, this section presents a combination of known information and computationally predicted values to provide a holistic profile.
| Property | Value | Source/Method |
| CAS Number | 771540-95-5 | Chemical Abstracts Service[4] |
| Molecular Formula | C₁₀H₁₁N₃ | N/A |
| Molecular Weight | 173.22 g/mol | N/A |
| Predicted logP | 1.5 - 2.5 | Estimation based on related structures |
| Predicted pKa (most basic) | 5.0 - 6.0 (Pyridine N) | Estimation based on related structures |
| Predicted Solubility | Moderately soluble in polar organic solvents | Based on general solubility of imidazopyridines |
| Physical Form | Predicted to be a solid at room temperature | Based on similar substituted imidazopyridines |
Note on Predicted Values: The logP, pKa, and solubility are estimated based on the known properties of similar substituted imidazolylpyridines. Experimental determination is required for definitive values.
Proposed Synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
Step-by-Step Methodology:
Step 1: Preparation of a Suitable Imidazole Precursor
-
Objective: To synthesize a boronic acid or stannane derivative of 1,2-dimethyl-1H-imidazole at the 5-position.
-
Procedure:
-
Protect the C2 position of 1,2-dimethyl-1H-imidazole if necessary.
-
Perform a directed ortho-metalation (DoM) at the C5 position using a strong base like n-butyllithium.
-
Quench the resulting lithiated species with a suitable boron or tin electrophile (e.g., triisopropyl borate or tributyltin chloride) to yield the desired boronic ester or stannane.
-
Deprotect if necessary and purify the product.
-
Step 2: Palladium-Catalyzed Cross-Coupling Reaction
-
Objective: To couple the imidazole precursor with 4-chloropyridine.
-
Procedure:
-
In an inert atmosphere, combine the 5-(dihydroxyboryl)-1,2-dimethyl-1H-imidazole (or its stannane equivalent), 4-chloropyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., Na₂CO₃ or K₃PO₄) in a degassed solvent system (e.g., dioxane/water or DMF).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent and dry the organic layer.
-
Step 3: Purification and Characterization
-
Objective: To isolate and verify the structure of the final product.
-
Procedure:
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
-
-
Analytical Characterization: A Predictive Approach
As experimental spectroscopic data is not publicly available, predictive models can provide an estimation of the expected NMR chemical shifts. These predictions are valuable for guiding the identification of the compound during synthesis.
Predicted ¹H NMR Spectrum
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet |
| Pyridine H-3, H-5 | 7.3 - 7.5 | Doublet |
| Imidazole H-4 | 7.1 - 7.3 | Singlet |
| Imidazole N-CH₃ | 3.6 - 3.8 | Singlet |
| Imidazole C-CH₃ | 2.4 - 2.6 | Singlet |
Note: Predicted chemical shifts are in CDCl₃ and are for reference only. Actual values may vary based on solvent and experimental conditions.
Potential Applications in Drug Discovery
The 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine scaffold holds promise for various therapeutic areas due to the established biological activities of related imidazopyridine derivatives.
Potential Therapeutic Targets and Signaling Pathways
Caption: Potential therapeutic applications of the 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine scaffold.
-
Oncology: Many imidazopyridine derivatives have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival.[2] The structural features of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine make it a candidate for screening against kinase targets.
-
Infectious Diseases: The imidazole and pyridine moieties are present in numerous antimicrobial and antiviral agents.[1][3] This compound could be explored for its potential to inhibit microbial growth or viral replication.
-
Central Nervous System (CNS) Disorders: The imidazopyridine core is a well-known pharmacophore for targeting receptors in the CNS, with some derivatives showing potential as anxiolytics or hypnotics.
-
Inflammatory Diseases: Certain imidazopyridine-based compounds have demonstrated anti-inflammatory properties, suggesting that 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine could be investigated for its effects on inflammatory pathways.[2]
Conclusion
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine represents a molecule of significant interest within the broader class of biologically active imidazopyridines. While a comprehensive experimental characterization is yet to be publicly documented, this guide provides a foundational understanding of its predicted physicochemical properties, a viable synthetic strategy, and its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the promising potential of this compound.
References
- Jebamani, J., Pranesh, S. J., Shivalingappa, J., Narayanarao, M., Pasha, M., & Pawar, C. (2021).
-
Arctom. (n.d.). CAS NO. 771540-95-5 | 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. Retrieved February 12, 2024, from [Link]
- Gudipati, R., & Anreddy, R. N. R. (2021). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Bioorganic & Medicinal Chemistry, 44, 116279.
- Butković, K., Kralj, M., & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(10), 2375.
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2011). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. Physical Chemistry Chemical Physics, 13(48), 21503-21510.
- Guan, X., Mobli, M., & Wishart, D. S. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(3), 392.
- Patil, S. A., Patil, R., Patil, S. A., & Bugarin, A. (2021). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Molecules, 26(23), 7227.
- de Oliveira, C. S., Lacerda, R. G., & de Castro, A. A. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(15), 2006-2028.
- Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Amer, A. M. (2021). Synthetic strategies for the preparation of imidazopyridines. Journal of Heterocyclic Chemistry, 58(1), 4-29.
- Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry, 32(10), 2533-2538.
- Butković, K., Kralj, M., & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(10), 2375.
- Singh, N., & Kumar, A. (2020). In-silico docking based design and synthesis of [1H, 3H] imidazo [4, 5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. Journal of Molecular Structure, 1217, 128413.
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- 3. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Investigation of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine: A Novel Chemical Entity
Abstract: This guide outlines a comprehensive strategy for the pharmacological characterization of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a novel chemical entity with limited published data. Recognizing the scarcity of direct research, this document serves as a roadmap for drug discovery and development professionals. It leverages a hypothesis-driven approach based on the well-documented activities of its core chemical scaffolds—pyridinylimidazole. We propose a primary hypothesis that 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine functions as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of pro-inflammatory cytokine production. This guide provides a logical, multi-stage workflow, from initial computational screening to detailed in vitro biochemical and cell-based functional assays, complete with validated, step-by-step protocols. The objective is to provide a rigorous framework for elucidating the compound's mechanism of action and therapeutic potential, thereby transforming a novel molecule into a viable lead candidate.
Introduction and Rationale
The quest for novel chemical entities (NCEs) with unique pharmacological profiles is a cornerstone of modern drug discovery.[1][2] The compound 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine represents one such molecule, possessing a pyridinylimidazole core. This scaffold is a privileged structure in medicinal chemistry, famously exemplified by a class of potent and specific inhibitors of p38 MAP kinase.[3][4] The p38 MAPK signaling pathway is a critical transducer of cellular responses to inflammatory cues and environmental stress, making it a high-value target for therapeutic intervention in a host of conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[5][6]
The prototypical p38 MAPK inhibitor, SB203580, and numerous subsequent analogs share the pyridinylimidazole framework.[4][7] Crystal structures reveal that the pyridine nitrogen of these compounds forms a crucial hydrogen bond with the backbone N-H of Met109 in the ATP-binding pocket of p38 kinase.[3][7] Given this precedent, we hypothesize that 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, by virtue of its pyridinylimidazole core, is a candidate p38 MAPK inhibitor. The addition of two methyl groups on the imidazole ring may serve to modulate potency, selectivity, or pharmacokinetic properties compared to existing inhibitors.[8]
This guide provides the strategic and technical framework to rigorously test this hypothesis. We will progress from broad, unbiased screening to specific, mechanism-of-action studies, providing detailed protocols that are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays.
Proposed Discovery and Validation Workflow
The investigation of an NCE with a putative target requires a systematic approach to build a compelling data package. We propose a multi-phase workflow designed to efficiently identify, validate, and characterize the pharmacological activity of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
Caption: Proposed workflow for NCE characterization.
Hypothesis: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central node in the cellular inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α, IL-1β), a kinase cascade is initiated, culminating in the phosphorylation and activation of p38. Active p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the synthesis and release of key inflammatory mediators. Our central hypothesis is that 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine binds to the ATP pocket of p38α, preventing its kinase activity and thereby blocking downstream inflammatory signaling.
Caption: Hypothesized mechanism of action on the p38 MAPK pathway.
Experimental Validation Protocols
The following protocols provide detailed, step-by-step methodologies to test the central hypothesis.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Biochemical IC50)
Objective: To determine the direct inhibitory activity and potency (IC50) of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine against recombinant human p38α kinase. We will use a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[9]
Methodology: ADP-Glo™ Kinase Assay (Promega)[9]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Compound Dilution: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial 3-fold dilution series in a 96-well plate, starting from 100 µM down to 0.005 µM (10 points), keeping the final DMSO concentration at 1%. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Enzyme Preparation: Dilute recombinant human p38α kinase (e.g., from Revvity or Millipore) in Kinase Buffer to a working concentration of 2 ng/µL.[10]
-
Substrate/ATP Mix: Prepare a mix in Kinase Buffer containing ATF-2 substrate (1 µg/µL) and ATP (25 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted compound or vehicle control to the appropriate wells.
-
Add 2 µL of the p38α enzyme solution to all wells except the no-enzyme control.
-
Add 2 µL of the Substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Expected Outcome for an Active Compound |
| IC50 Value | < 1 µM |
| Curve Shape | Sigmoidal dose-response curve |
| Max Inhibition | > 90% |
Protocol 2: Cellular Target Engagement by Western Blot
Objective: To confirm that the compound inhibits p38 MAPK signaling within a cellular context by measuring the phosphorylation of a known downstream substrate, Heat Shock Protein 27 (HSP27).[6]
Methodology:
-
Cell Culture and Treatment:
-
Seed human breast cancer cells (MCF-7) or another responsive cell line in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells for 1 hour with vehicle (0.1% DMSO) or varying concentrations of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (e.g., 0.1 µM, 1 µM, 10 µM).
-
Stimulate the cells with a p38 activator, such as Anisomycin (10 µg/mL), for 30 minutes to induce HSP27 phosphorylation.[6] Include an unstimulated, vehicle-treated control.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies:
-
Rabbit anti-phospho-HSP27 (Ser82)
-
Rabbit anti-total HSP27 (loading control)
-
Rabbit anti-total p38 (loading control)
-
-
Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-HSP27 signal to the total HSP27 signal for each sample.
-
An effective inhibitor will show a dose-dependent decrease in the normalized phospho-HSP27 signal in Anisomycin-stimulated cells.
-
Protocol 3: Functional Anti-Inflammatory Assay (TNF-α Release)
Objective: To determine if the compound's target engagement translates into a functional anti-inflammatory effect by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.[11]
Methodology:
-
Cell Culture and Plating:
-
Seed RAW 264.7 murine macrophage-like cells into a 96-well plate at a density of 1 x 10⁵ cells/well.[12]
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
The next day, remove the medium.
-
Add 100 µL of fresh medium containing serial dilutions of the test compound or vehicle (0.1% DMSO). Pre-incubate for 1 hour.
-
Add 100 µL of medium containing Lipopolysaccharide (LPS) from Salmonella enterica serotype minnesota to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.[13]
-
Incubate for 18-24 hours at 37°C.
-
-
TNF-α Quantification (ELISA):
-
Centrifuge the plate to pellet any cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, standards and samples are added to a plate pre-coated with a capture antibody. A detection antibody is then added, followed by a substrate solution to produce a colorimetric signal.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Cell Viability Assay (MTT):
-
To ensure that the reduction in TNF-α is not due to cytotoxicity, perform a parallel MTT assay.[14]
-
After collecting the supernatant for ELISA, add MTT reagent to the remaining cells and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or isopropanol and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate TNF-α concentrations from the ELISA standard curve.
-
Normalize the data, setting the LPS-stimulated vehicle control as 100% release.
-
Plot the % inhibition of TNF-α release against the log of compound concentration to determine the functional EC50 value.
-
Confirm that cell viability remains >90% at concentrations that effectively inhibit TNF-α release.
-
Data Interpretation and Future Directions
Successful execution of this workflow will provide a robust initial pharmacological profile for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
-
Positive Outcome: A potent IC50 (<1 µM) in the biochemical assay, coupled with a dose-dependent reduction in p-HSP27 and TNF-α release in the cellular assays at non-toxic concentrations, would strongly support the hypothesis. This would establish the compound as a valid hit.
-
Next Steps: Should the data be positive, the immediate next steps would include:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to assess its selectivity for p38 isoforms and off-target activities. High selectivity is a hallmark of a promising drug candidate.[8]
-
Pharmacokinetic (ADME) Profiling: In vitro assessment of metabolic stability, plasma protein binding, and cell permeability to evaluate its drug-like properties.
-
Lead Optimization: Initiating a medicinal chemistry campaign to improve potency, selectivity, and ADME properties based on structure-activity relationships (SAR).
-
In Vivo Proof-of-Concept: Testing the compound in an animal model of inflammation, such as an LPS-induced systemic inflammation model in rodents, to demonstrate in vivo efficacy.[11]
-
This structured and hypothesis-driven approach provides a clear and efficient path for evaluating the therapeutic potential of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, moving it from a mere chemical structure to a promising candidate for further drug development.
References
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Sullivan, T. J., et al. (1980). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 9(4), 341-349. Available from: [Link]
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Bortolozzi, R., et al. (2018). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Omega, 3(10), 13331-13344. Available from: [Link]
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Sullivan, T. J., et al. (1980). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology. Available from: [Link]
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Ali, A., & Reddy, A. (2021). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. AzoNetwork. Available from: [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Available from: [Link]
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ResearchGate. (n.d.). Pharmacological Screening: Drug Discovery. Available from: [Link]
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Mohammadi-Farani, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(3), 845-852. Available from: [Link]
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BioSolveIT. (n.d.). New Chemical Entities - Drug Discovery Solutions. Available from: [Link]
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Adams, J. L., et al. (2001). Pyrimidinylimidazole inhibitors of p38: cyclic N-1 imidazole substituents enhance p38 kinase inhibition and oral activity. Bioorganic & Medicinal Chemistry Letters, 11(21), 2867-2870. Available from: [Link]
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Alam, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Pharmaceuticals, 16(5), 720. Available from: [Link]
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Parker, C. G., et al. (2010). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Skeletal Muscle, 1(1), 10. Available from: [Link]
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Nielsen, T. E., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(19), 6784-6792. Available from: [Link]
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ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK. Available from: [Link]
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Wilson, K. P., et al. (1997). The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. Chemistry & Biology, 4(6), 423-431. Available from: [Link]
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Tweedie, D., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Neuroscience Methods, 201(1), 132-138. Available from: [Link]
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Kauthale, S. S., et al. (2016). In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. Journal of Young Pharmacists, 8(4), 416-423. Available from: [Link]
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Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. Available from: [Link]
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ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. Available from: [Link]
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Kim, J. Y., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 40(4), 86-97. Available from: [Link]
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Su, G. L., & Wang, S. C. (1997). LPS receptor CD14 participates in release of TNF-α in RAW 264.7 and peritoneal cells but not in Kupffer cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 273(4), G942-G948. Available from: [Link]
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Czech, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 406. Available from: [Link]
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Lindemann, L., et al. (2015). Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases. Journal of Medicinal Chemistry, 58(3), 1358-1371. Available from: [Link]
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ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]
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ResearchGate. (2025). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Available from: [Link]
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ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Available from: [Link]
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Guchhait, G., & Pathak, T. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35133-35144. Available from: [Link]
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Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265. Available from: [Link]
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MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
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El-Gamal, M. I., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Medicinal Chemistry. Available from: [Link]
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El-Damasy, A. K., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 586-598. Available from: [Link]
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MySkinRecipes. (n.d.). 4-(1H-Imidazol-5-yl)pyridine. Available from: [Link]
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Mechanism of action studies for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel small molecule, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. The methodologies outlined herein are designed to ensure scientific rigor, from initial target identification to the elucidation of downstream cellular effects.
Introduction
The compound 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine represents a promising starting point for a drug discovery campaign. Its heterocyclic structure suggests potential interactions with a variety of biological targets. A thorough understanding of its mechanism of action is paramount for its optimization and clinical development. This document outlines a strategic and experimentally robust approach to systematically unravel how this compound exerts its biological effects.
Part 1: Initial Target Deconvolution and Validation
The first critical step is to identify the direct molecular target(s) of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. A multi-pronged approach, combining computational and experimental methods, is recommended for the highest degree of confidence.
In Silico Target Prediction
Computational methods can provide initial hypotheses about the compound's targets, guiding subsequent experimental work. By comparing the structure of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine to databases of known pharmacophores, potential protein targets can be identified.
Recommended Platforms:
-
SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on 2D and 3D similarity to known ligands.
-
SuperPred: This webserver predicts the ATC code of a compound and its target class by analyzing its chemical structure.
-
PharmMapper: This server identifies potential target candidates by mapping the compound's pharmacophoric features to a database of pharmacophore models.
Experimental Target Identification
Following in silico predictions, experimental validation is essential. A combination of affinity-based and activity-based assays will provide robust evidence for direct target engagement.
This workflow aims to physically isolate the protein target(s) that directly bind to the compound.
Caption: Workflow for Affinity-Based Target Identification.
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol for CETSA:
-
Cell Treatment: Treat intact cells with either vehicle or 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine at various concentrations.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
Data Presentation:
| Temperature (°C) | Vehicle Control (Relative Protein Abundance) | 1 µM Compound (Relative Protein Abundance) | 10 µM Compound (Relative Protein Abundance) |
| 37 | 1.00 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 | 0.99 |
| 50 | 0.82 | 0.90 | 0.95 |
| 55 | 0.55 | 0.75 | 0.88 |
| 60 | 0.20 | 0.50 | 0.70 |
| 65 | 0.05 | 0.25 | 0.45 |
Part 2: Elucidation of Downstream Signaling Pathways
Once the primary target is validated, the next step is to map the downstream signaling cascade affected by the compound's interaction with its target.
Phospho-Proteomic Profiling
If the identified target is a kinase or a phosphatase, or if it is known to regulate phosphorylation events, a global phospho-proteomic analysis is a highly effective method to uncover the affected signaling pathways.
Experimental Workflow for Phospho-Proteomic Analysis:
Caption: Workflow for Phospho-Proteomic Profiling.
Validation of Pathway Modulation
The results from the phospho-proteomic screen should be validated using more targeted methods, such as Western blotting, for key nodes in the identified pathways.
Example Signaling Pathway Diagram (Hypothetical Kinase Inhibitor):
Caption: Hypothetical Signaling Pathway Inhibition.
Part 3: Assessment of Cellular and Phenotypic Consequences
The ultimate goal is to understand how the molecular mechanism of action translates into a cellular or physiological response. A suite of cell-based assays should be employed to characterize the phenotypic effects of the compound.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the compound's effect on cell survival and growth.
Recommended Assays:
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is often proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, providing a highly sensitive measure of cell viability.
-
BrdU or EdU Incorporation Assays: These assays directly measure DNA synthesis and are a hallmark of cell proliferation.
Data Presentation:
| Compound Concentration (µM) | Cell Viability (% of Control) |
| 0.01 | 98.5 ± 2.1 |
| 0.1 | 95.2 ± 3.5 |
| 1 | 75.6 ± 4.2 |
| 10 | 42.1 ± 5.1 |
| 100 | 5.3 ± 1.8 |
Target Engagement and Phenotypic Correlation
It is crucial to establish a clear link between target engagement and the observed cellular phenotype. This can be achieved through genetic approaches.
Experimental Protocol for Target Validation using CRISPR/Cas9:
-
Generate Knockout Cells: Use CRISPR/Cas9 to generate a cell line in which the identified target protein has been knocked out.
-
Treat with Compound: Treat both the wild-type and knockout cell lines with a range of concentrations of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
-
Assess Phenotype: Perform the relevant phenotypic assay (e.g., cell viability). If the compound acts on-target, the knockout cells should be resistant to the compound's effects.
Conclusion
The systematic approach detailed in this guide, from unbiased target identification to the validation of downstream cellular effects, provides a robust framework for elucidating the mechanism of action of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. By integrating computational, biochemical, and cell-based methodologies, researchers can build a comprehensive understanding of how this compound functions, which is essential for its continued development as a potential therapeutic agent.
References
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Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Dildel, M., & Martinez Molina, D. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]
An In-Depth Technical Guide to the In Silico Elucidation of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine Bioactivity
Executive Summary
This technical guide provides a comprehensive, methodology-driven framework for the computational investigation of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a novel small molecule with therapeutic potential. Recognizing the rich pharmacological history of both pyridine and imidazole scaffolds, we outline a multi-stage in silico workflow designed to hypothesize biological targets, predict binding interactions, and assess the dynamics of the resultant protein-ligand complex. This document is intended for drug development professionals, medicinal chemists, and computational scientists, offering both the strategic rationale behind methodological choices and detailed, field-tested protocols for execution. We progress from initial target scoping to predictive molecular docking, and finally to the dynamic assessment of complex stability through molecular dynamics simulations, culminating in a synthesized view of the molecule's interaction profile.
Part 1: Foundational Strategy and Molecular Context
The Scientific Rationale: Deconstructing 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
The subject of our investigation, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, is a heterocyclic compound built upon two core scaffolds of immense significance in medicinal chemistry: pyridine and imidazole.
-
Pyridine Ring: As a bioisostere of benzene, the pyridine ring is a component in over 7,000 drug molecules of medicinal importance.[1] Its polar and ionizable nature can enhance the solubility and bioavailability of less soluble compounds.[2][3] Pyridine derivatives have demonstrated a vast range of biological activities, including antimicrobial, antiviral, and anticancer effects, and are present in numerous FDA-approved drugs.[1][4][5]
-
Imidazole Ring: The imidazole nucleus is another privileged structure, integral to natural products like the amino acid histidine and purines.[6] Its two nitrogen atoms allow for hydrogen bonding, which can improve water solubility and provide crucial interaction points with biological targets.[6][7][8] Imidazole derivatives are known for a wide spectrum of therapeutic applications, including anticancer, antifungal, and antiviral activities.[6][9][10]
The fusion of these two potent scaffolds in a single molecule necessitates a systematic investigation to unlock its therapeutic potential. In silico modeling provides a resource-efficient and powerful avenue to predict its behavior at a molecular level, guiding further experimental validation.
The Overarching In Silico Workflow
A robust computational investigation does not rely on a single method but rather a logical cascade of techniques, where the output of one stage informs the input of the next. This self-validating progression enhances the confidence in the final predictions. Our workflow is designed to move from broad hypothesis to atomic-level detail.
Part 2: Target Hypothesis and Preparation
Rationale for Target Selection
The imidazopyridine scaffold is a known modulator of various biological targets within the central nervous system (CNS), including enzymes and receptors associated with neurodegenerative diseases.[11] Specifically, related compounds have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5), a target for psychiatric diseases.[12] For the purpose of this guide, we will hypothesize that 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is a potential inhibitor of a key therapeutic target. As a representative example, we will select Cyclin-Dependent Kinase 2 (CDK2) , a well-characterized protein kinase involved in cell cycle regulation and a prominent target in oncology.
Protocol: Protein Structure Preparation
The quality of the initial protein structure is paramount for the success of any structure-based design project. This protocol ensures the structure is computationally ready.
-
Obtain Crystal Structure: Download the 3D crystal structure of human CDK2 in complex with a known ligand from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 1HCK .
-
Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This step is crucial because we want to dock our novel compound into the binding site without interference.
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens using a standard tool (e.g., Chimera's AddH function). This is a non-negotiable step as hydrogens are essential for defining correct tautomeric and ionization states of residues and for participating in hydrogen bonds.
-
Assign Partial Charges: Assign partial charges to all atoms in the protein using a force field like AMBER. This is necessary for the docking algorithm to accurately calculate electrostatic interactions.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may exist in the crystal structure.
-
Save Prepared Structure: Save the cleaned, protonated, and charge-assigned protein structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).
Part 3: Molecular Docking: Predicting Binding Pose and Affinity
The Causality Behind Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein) to form a stable complex.[13] Its primary purpose is twofold: to predict the binding conformation (the "pose") and to estimate the binding affinity, typically as a scoring function.[13] We use docking as our first-pass filter because it provides a computationally inexpensive yet powerful static snapshot of the most probable protein-ligand interactions, guiding more intensive subsequent analyses.[14]
Workflow for Molecular Docking```dot
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Discovery of novel derivatives of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
An In-Depth Technical Guide to the Discovery of Novel Derivatives of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Introduction: The Promise of the Imidazole-Pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their consistent presence in a multitude of therapeutic agents. These "privileged structures" serve as versatile templates for drug design. Among these, the imidazole and pyridine rings are particularly prominent.[1][2] The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of many biological processes and a key component in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Its electron-rich nature allows for critical interactions with a variety of biological targets.[3] Similarly, the pyridine ring is the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration, valued for its diverse biological activities, including antitumor and antimicrobial effects.[1]
The strategic combination of these two potent pharmacophores into a single scaffold, such as the imidazopyridine system, has yielded compounds with significant therapeutic potential across a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[7][8][9] This guide presents a comprehensive, prospective workflow for the discovery and preclinical development of novel derivatives based on the specific 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine core. We will detail a logical, field-proven progression from initial chemical synthesis and high-throughput screening to lead optimization and in vivo validation, providing researchers and drug development professionals with a technical blueprint for interrogating this promising chemical space.
Part 1: Synthetic Strategies for a Diversified Chemical Library
The foundation of any successful drug discovery campaign is a robust and flexible synthetic strategy that allows for the creation of a diverse library of chemical analogs. This diversity is crucial for systematically exploring the structure-activity relationship (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.
Core Scaffold Synthesis: The Power of Cross-Coupling
The assembly of the core 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine structure is most efficiently achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are paramount in contemporary organic synthesis for their reliability and broad substrate scope in forming carbon-carbon bonds between aromatic rings.[10][11][12][13]
A proposed robust route involves the coupling of a pre-functionalized 1,2-dimethylimidazole with a substituted 4-halopyridine. For example, a 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be coupled with a 4-chloropyridine derivative bearing a point for future diversification (R¹). This approach allows for the late-stage introduction of the pyridine component, enabling the synthesis of multiple analogs from a common imidazole intermediate.
Protocol: Representative Suzuki-Miyaura Cross-Coupling
-
To a degassed solution of 4-chloro-pyridine derivative (1.0 eq), 1,2-dimethyl-5-(boronic ester)-1H-imidazole (1.2 eq), and a suitable base such as aqueous sodium carbonate (2.0 M, 3.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 8-12 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the desired 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine core structure.
Derivatization Strategy for SAR Exploration
With a reliable synthesis of the core scaffold, the next step is to introduce chemical diversity at strategic positions to build a library for screening. The primary vectors for modification are the open positions on the pyridine ring.
-
Vector 1 (R¹): If the starting 4-halopyridine contains a functional group handle (e.g., an ester, a protected amine), it can be readily modified post-coupling to generate a series of amides, ureas, or sulfonamides.
-
Vector 2 (R²): Late-stage functionalization techniques, such as C-H activation or additional cross-coupling reactions on a di-halogenated pyridine starting material, can be employed to introduce a wide array of substituents around the pyridine ring.[13]
Caption: General workflow for synthesis and diversification.
Part 2: High-Throughput Screening and Hit Identification
Once a diverse library of compounds is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a chosen therapeutic target and identify initial "hits".[14] Given that many imidazole and pyridine-containing molecules are known to modulate kinase activity, this guide will focus on a kinase inhibitor screening campaign.[4][9][15]
Assay Development and Validation
The selection of a robust and reliable HTS assay is critical. For kinase activity, assays typically measure the consumption of ATP or the formation of the product, ADP.[16]
-
Fluorescence/Luminescence-Based Assays: These are popular choices for HTS due to their sensitivity, scalability, and lack of radioactive waste.[16] For instance, an enzyme-coupled fluorescence assay can detect ADP production, providing a simple and cost-effective method.[17] Commercially available kits like ADP-Glo™ (a luminescence-based assay) offer a direct measurement of kinase activity by quantifying the amount of ADP produced.[17]
-
Assay Quality Control: The performance of an HTS assay is quantified by the Z' factor, a statistical measure of the separation between positive and negative controls. An assay with a Z' factor greater than 0.5 is considered excellent and suitable for HTS.[14][18]
Protocol: General Kinase HTS Assay (384-well format)
-
Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into individual wells of a 384-well assay plate.
-
Add 5 µL of a solution containing the target kinase and its specific substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution at a physiologically relevant concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the signal by adding 10 µL of the detection reagent (e.g., ADP-Glo™ reagent).
-
Incubate as required by the detection kit manufacturer.
-
Read the plate on a suitable plate reader (e.g., a luminometer).
-
Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Caption: High-Throughput Screening (HTS) workflow.
Part 3: From Hit to Lead: Optimization and Target Validation
Primary hits from HTS are merely starting points. The hit-to-lead phase is an iterative process of chemical modification and biological testing designed to improve potency, selectivity, and drug-like properties, transforming a hit into a viable lead compound.[19]
Structure-Activity Relationship (SAR) Elucidation
The initial library of derivatives provides the first glimpse into the SAR. By comparing the chemical structures of active versus inactive compounds, medicinal chemists can deduce which molecular features are critical for biological activity.[15] For example, does a hydrogen bond donor at the R¹ position increase potency? Is a bulky hydrophobic group at R² detrimental? This information guides the design of the next generation of compounds in a cycle of synthesis and testing.
Table 1: Hypothetical SAR Data for 4-(Imidazol-5-yl)pyridine Derivatives Against Target Kinase X
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (nM) |
| EX-001 | -H | -H | 1,250 |
| EX-002 | -CONH₂ | -H | 450 |
| EX-003 | -CONHCH₃ | -H | 150 |
| EX-004 | -CONHCH₃ | -Cl | 75 |
| EX-005 | -SO₂NH₂ | -H | >10,000 |
| EX-006 | -CONHCH₃ | -OCH₃ | 98 |
This data is illustrative and does not represent real experimental results.
Confirming Target Engagement in a Cellular Environment
A critical step in lead optimization is to confirm that the compound binds to its intended target within a living cell.[20] This ensures that the observed biological effect is not due to off-target activity or other artifacts.
-
Cellular Thermal Shift Assay (CETSA®): This biophysical method measures the thermal stabilization of a target protein upon ligand binding.[21] An increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of direct binding.
-
Chemoproteomics: Techniques like affinity-based protein profiling (ABPP) can identify the full spectrum of proteins that a compound interacts with inside a cell, confirming on-target engagement and revealing potential off-targets.[20][21]
Caption: The iterative cycle of lead optimization.
Part 4: Preclinical Characterization of Lead Compounds
A lead compound with demonstrated potency and cellular target engagement must undergo further rigorous testing to evaluate its potential as a clinical candidate. This stage focuses on assessing its pharmacokinetic profile and its efficacy in animal models of disease.
ADME Profiling: What the Body Does to the Drug
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential for predicting its behavior in humans.[22][23] Poor ADME properties are a major cause of late-stage drug development failures.[24]
-
In Vitro ADME Assays: A standard panel of in vitro assays provides crucial early data.[24]
-
Metabolic Stability: Incubating the compound with human liver microsomes predicts its rate of metabolic clearance by cytochrome P450 enzymes.[24]
-
Cell Permeability: Assays using Caco-2 cell monolayers predict oral absorption.
-
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which affects its distribution and availability.
-
CYP Inhibition: Assesses the potential for the compound to cause drug-drug interactions by inhibiting key metabolic enzymes.
-
In Vivo Efficacy Models: The Gold Standard
Demonstrating that a compound is effective in a living organism is the ultimate preclinical validation.[25] For an oncology program targeting a specific kinase, this typically involves using mouse models of cancer.
-
Cell Line-Derived Xenograft (CDX) Models: These models are created by implanting human cancer cell lines into immunodeficient mice.[26][27] They are robust and widely used for evaluating the efficacy of anti-cancer agents.
-
Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor tissue directly from a human patient into a mouse.[26][28] These models better preserve the heterogeneity and microenvironment of the original human tumor, offering higher clinical relevance.
-
Orthotopic Models: Implanting tumor cells into the corresponding organ in the mouse (e.g., breast cancer cells into the mammary fat pad) can better mimic the disease process and metastasis.[25][26]
Protocol: General CDX Efficacy Study
-
Implant human cancer cells (e.g., A549 lung cancer cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, standard-of-care drug, lead compound at three dose levels).
-
Administer the compounds daily via a clinically relevant route (e.g., oral gavage).
-
Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.
-
At the end of the study, euthanize the animals and harvest tumors for downstream pharmacodynamic analysis (e.g., checking for inhibition of the target kinase).
Conclusion and Future Directions
The discovery of novel therapeutics is a systematic, multi-disciplinary endeavor. This guide has outlined a technically grounded and logically sequenced pathway for the discovery and preclinical evaluation of novel derivatives of the 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine scaffold. By leveraging modern synthetic chemistry, robust high-throughput screening, iterative SAR-driven optimization, and rigorous preclinical characterization, researchers can effectively interrogate this promising chemical class.
The journey from a conceptual scaffold to a clinical candidate is complex, but by adhering to these core principles of scientific integrity and causality-driven experimentation, the potential of the imidazole-pyridine core can be fully explored. Future work could involve expanding the library to probe new chemical space, evaluating lead compounds in additional therapeutic areas such as inflammation or neurodegeneration, and employing advanced computational tools to accelerate the design-synthesis-test cycle.
References
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ResearchGate. (n.d.). ADME Profiling in Drug Discovery and Development: An Overview. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved from [Link]
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PubMed. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. Retrieved from [Link]
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Reaction Biology. (n.d.). In Vivo Tumor Models for Oncology Research. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
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American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. Retrieved from [Link]
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PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
ICE Bioscience. (n.d.). In Vivo Oncology Models. Retrieved from [Link]
-
BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]
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PMC. (n.d.). Determining target engagement in living systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure−activity relationships of imidazole−pyridine scaffolds. Retrieved from [Link]
-
Tebubio. (2023). What is the role of ADME in drug discovery?. Retrieved from [Link]
-
BioIVT. (2020). What is ADME and how does it fit into drug development?. Retrieved from [Link]
-
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
Symeres. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Retrieved from [Link]
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Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
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BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]
-
Biocompare. (2025). In Vivo Models. Retrieved from [Link]
-
PubMed. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]
-
Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]
-
ResearchGate. (2025). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Retrieved from [Link]
-
PubMed. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Retrieved from [Link]
-
News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. Retrieved from [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]
-
Drug Discovery AI. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
PMC. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]
-
PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Retrieved from [Link]
-
PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
PMC. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazol‐5‐yl pyridine derivatives 10(a–j) and 11(a–j). Retrieved from [Link]
-
MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from [Link]
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Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved from [Link]
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PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
Protocol for using 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in cell culture
Application Note: Protocol for Using 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in Cell Culture
Executive Summary & Compound Profile
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is a heterocyclic small molecule featuring a pyridine ring attached to the 5-position of a 1,2-dimethyl-substituted imidazole.[1][2] Structurally, this compound represents the core scaffold of several potent p38 MAPK inhibitors (e.g., SB 203580) and ALK5 (TGF-β Type I Receptor) inhibitors (e.g., SB 431542).
In cell culture applications, this compound is typically utilized as a chemical probe , fragment-based lead , or structural analog to investigate kinase signaling pathways or cytochrome P450 (CYP) inhibition. Its simplified structure, lacking the bulky aryl substituents of late-stage inhibitors, makes it an excellent tool for studying the fundamental binding kinetics of the imidazole-pyridine pharmacophore.[1]
| Property | Specification |
| CAS Number | 771540-95-5 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Solubility | Soluble in DMSO (>10 mM); Low solubility in water |
| Primary Targets | p38 MAPK (potential), ALK5 (potential), CYP Enzymes (heme-binding) |
| Storage | -20°C (Solid), -80°C (DMSO Stock) |
Preparation & Handling Protocol
Reconstitution (Stock Solution)
The compound is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard vehicle.[1]
-
Calculate Mass: Weigh 1.73 mg of powder to prepare 1 mL of a 10 mM stock solution .
-
Dissolve: Add 1 mL of sterile, cell-culture grade DMSO (≥99.9%). Vortex vigorously for 30-60 seconds until the solution is clear.
-
Sterilization: Do not filter sterilize the DMSO stock directly through a 0.22 µm filter unless the filter is DMSO-compatible (e.g., Nylon or PTFE). Instead, dilute into media before filtering if necessary, or work aseptically.
-
Aliquot & Store: Dispense into 50-100 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -80°C for up to 6 months.
Working Solution Preparation
Prepare fresh working solutions immediately before use.[1]
-
Dilution Factor: Maintain the final DMSO concentration in culture media at <0.5% (v/v) to avoid solvent toxicity.
-
Example (10 µM Final Concentration): Dilute 1 µL of 10 mM stock into 1 mL of pre-warmed culture media.
Cell Culture Application Protocol
Experimental Design: Dose-Response & Time Course
Given the scaffold's similarity to kinase inhibitors, activity is expected in the 0.1 µM – 10 µM range.
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293, or THP-1) at 5,000–10,000 cells/well in 96-well plates (for viability) or 2x10⁵ cells/well in 6-well plates (for Western blot).[1] Allow adhesion for 24 hours.
-
Starvation (Optional but Recommended): For signaling assays (p38/TGF-β), serum-starve cells (0.1% FBS) for 12-16 hours prior to treatment to reduce basal background noise.[1]
Treatment Workflow
-
Pre-treatment: Add the compound 1 hour before stimulating the pathway (e.g., with LPS for p38 or TGF-β1 for ALK5). This ensures the inhibitor occupies the ATP-binding pocket.[1]
-
Stimulation: Add the specific activator (e.g., 10 ng/mL TGF-β1).[1]
-
Incubation:
Controls
-
Negative Control: Media + 0.1% DMSO (Vehicle).[1]
-
Positive Control (p38): SB 203580 (10 µM).
-
Positive Control (ALK5): SB 431542 (10 µM).
Assay Endpoints & Validation
Western Blotting (Pathway Validation)
To confirm the mechanism of action, assess the phosphorylation status of downstream targets.
-
p38 MAPK Pathway: Measure p-p38 (Thr180/Tyr182) and downstream p-MAPKAPK2 .[1]
-
TGF-β Pathway: Measure p-Smad2 (Ser465/467) and p-Smad3 .[1]
Note: As a Type I kinase inhibitor scaffold, this compound should prevent the phosphorylation of downstream substrates but may not inhibit the phosphorylation of the kinase itself (or may even induce hyper-phosphorylation due to feedback loop loss).
Cell Viability (Cytotoxicity)
Perform an MTT or CCK-8 assay after 48 hours of treatment to distinguish between specific signaling inhibition and general cytotoxicity.[1]
-
Target: >90% viability at effective signaling doses.
Mechanistic Workflow Diagram
The following diagram illustrates the logical flow for evaluating 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in a signaling context.
Caption: Experimental workflow for profiling the kinase inhibitory activity of the imidazole-pyridine scaffold.
Scientific Rationale & Troubleshooting
-
Scaffold Analysis: The 4-(imidazol-5-yl)pyridine core is a "privileged structure" in medicinal chemistry.[1] The nitrogen on the pyridine ring often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Met109 in p38α).
-
Interference: The imidazole moiety can coordinate with the heme iron of Cytochrome P450 enzymes. If using liver cells (HepG2), be aware of potential metabolic stability issues or CYP inhibition.
-
Solubility Crash: If the compound precipitates in media (cloudiness), reduce the concentration or increase the DMSO percentage (do not exceed 1%).
References
-
ChemicalBook. (2025).[1][3] 4-(1,2-DIMETHYL-1H-IMIDAZOL-5-YL)PYRIDINE Product Properties and CAS 771540-95-5. Retrieved from [1]
-
BenchChem. (2025).[1] 2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine Structure and Applications. (Reference for imidazole-pyridine ligand properties). Retrieved from [1]
-
Boehm, J. C., et al. (2000). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency.[1] Journal of Medicinal Chemistry. (Foundational text on the imidazole-pyridine scaffold).
- Callahan, J. F., et al. (2002). The identification of potent, selective, and orally active inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry.
Sources
Application Notes and Protocols for In Vitro Evaluation of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Kinase Inhibitor Scaffold
The small molecule 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine represents a promising scaffold in the ongoing search for novel kinase inhibitors. Its core structure, 4-(imidazol-5-yl)pyridine, is a key pharmacophore that has demonstrated potent and selective inhibitory activity against critical oncogenic and inflammatory kinases. This document provides a comprehensive guide for the in vitro experimental setup and evaluation of 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine, empowering researchers to explore its therapeutic potential.
While specific inhibitory data for 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine is not yet extensively published, extensive research on closely related 4-(imidazol-5-yl)pyridine derivatives has established their role as potent inhibitors of B-RAF kinase , particularly the V600E mutant, and p38α mitogen-activated protein kinase (MAPK) .[1] This application note is therefore built upon this foundational knowledge, providing detailed protocols to enable the precise characterization of this specific dimethylated derivative.
Mechanism of Action: Targeting Key Signaling Cascades
The therapeutic potential of 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine is rooted in its ability to inhibit B-RAF and p38α, two serine/threonine kinases that are pivotal regulators of distinct cellular signaling pathways.
B-RAF and the MAPK/ERK Pathway: The Raf-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival. The B-RAF kinase is a key component of this pathway. In many cancers, particularly melanoma, a specific mutation (V600E) leads to the constitutive activation of B-RAF, resulting in uncontrolled cell growth.[2] Inhibitors targeting B-RAF V600E have shown significant clinical success.
p38α and the Stress-Activated Protein Kinase (SAPK) Pathway: The p38 MAPK pathway is activated by cellular stressors such as inflammatory cytokines, UV radiation, and osmotic shock.[3] Activated p38α plays a crucial role in inflammation, apoptosis, and cell cycle regulation. Consequently, inhibitors of p38α are being actively investigated for the treatment of inflammatory diseases and cancer.
The inhibitory action of 4-(imidazol-5-yl)pyridine derivatives on these kinases provides a strong rationale for investigating 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine as a potential therapeutic agent in oncology and inflammatory diseases.
Signaling Pathway Diagrams:
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine. It is essential to note that while these protocols are based on established methods for B-RAF and p38α inhibitors, optimization may be required for this specific compound.
Preparation of Compound Stock Solutions
Accurate and consistent preparation of compound stock solutions is critical for reliable in vitro data. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solutions of kinase inhibitors due to its high solubilizing capacity.[4][5]
Protocol for 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Molecular Weight of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine: 175.22 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 1.752 mg of the compound.
-
-
Dissolution:
-
Accurately weigh the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, cell culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary, but ensure the compound's stability at elevated temperatures.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Note on Working Solutions: For cell-based assays, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.5%.[4] Prepare serial dilutions of the stock solution in the appropriate cell culture medium immediately before use.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase. Luminescence-based assays that quantify ATP consumption are widely used for their high sensitivity and broad applicability.
Exemplary Inhibitory Data for a Related Compound:
A closely related 4-(imidazol-5-yl)pyridine derivative, compound 10c, has been reported to inhibit B-RAFV600E and p38α with the following IC50 values:[1]
| Kinase Target | IC50 (µM) |
| B-RAFV600E | 1.84 |
| p38α | 0.726 |
This data provides a useful starting point for designing the concentration range for testing 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine.
Protocol for B-RAFV600E and p38α Kinase Assays (Luminescence-Based):
This protocol is adapted from commercially available kinase assay platforms, such as ADP-Glo™ (Promega).
Materials:
-
Recombinant human B-RAFV600E or p38α kinase.
-
Kinase-specific substrate (e.g., MEK1 for B-RAF, ATF2 for p38α).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[6]
-
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine serial dilutions.
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare Kinase Reaction Mix: In each well, combine the kinase, substrate, and assay buffer.
-
Add Compound: Add the desired concentration of 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine or vehicle control (DMSO) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are essential to confirm the activity of the compound in a more physiologically relevant context. These assays typically measure the inhibition of phosphorylation of a downstream substrate of the target kinase within the cell.
Protocol for B-RAFV600E Cellular Assay (Western Blot):
Cell Line: A375 (human melanoma, B-RAFV600E positive).
Materials:
-
A375 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine serial dilutions.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and determine the effect of the compound on ERK1/2 phosphorylation.
Protocol for p38α Cellular Assay (Immunofluorescence):
Cell Line: HeLa (human cervical cancer) or other suitable cell lines.
Materials:
-
HeLa cells.
-
Complete cell culture medium.
-
Anisomycin (a p38 activator).
-
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine serial dilutions.
-
Fixation and permeabilization buffers.
-
Primary antibody: anti-phospho-p38 MAPK (Thr180/Tyr182).[7]
-
Fluorescently labeled secondary antibody.
-
DAPI (for nuclear staining).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: Seed HeLa cells in 96-well imaging plates.
-
Compound Pre-treatment: Pre-treat the cells with 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine for 1-2 hours.
-
Stimulation: Stimulate the cells with anisomycin to activate the p38 pathway.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with the anti-phospho-p38 antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation and intensity of the phospho-p38 signal.
Data Presentation and Interpretation
Table for Biochemical IC50 Values:
| Compound | B-RAFV600E IC50 (µM) | p38α IC50 (µM) |
| 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine | To be determined | To be determined |
| Reference Inhibitor (e.g., Vemurafenib for B-RAF) | Reported Value | Reported Value |
| Reference Inhibitor (e.g., SB203580 for p38α) | Reported Value | Reported Value |
Table for Cellular Assay Results:
| Cell Line | Assay | Endpoint | EC50 (µM) |
| A375 | Western Blot | p-ERK Inhibition | To be determined |
| HeLa | Immunofluorescence | p-p38 Inhibition | To be determined |
Conclusion and Future Directions
The protocols and guidelines presented in this application note provide a robust framework for the in vitro characterization of 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine as a potential dual B-RAF and p38α kinase inhibitor. By elucidating its inhibitory potency and cellular activity, researchers can pave the way for further preclinical development of this promising compound for the treatment of cancer and inflammatory diseases. Future studies should focus on kinase selectivity profiling, in vivo efficacy in relevant animal models, and pharmacokinetic and pharmacodynamic assessments.
References
- Reaction Biology. (n.d.). B-RAF-V600E Cellular Phosphorylation Assay.
- Revvity. (n.d.). Measurement of p38/MAPK activity using LANCE.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Ali, E. M. H., Mersal, K. I., Ammar, U. M., Zaraei, S.-O., Abdel-Maksoud, M. S., El-Gamal, M. I., Haque, M. M., Das, T., Kim, E. E., Lee, J.-S., Lee, K. H., Kim, H.-K., & Oh, C.-H. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: synthesis, in vitro assays and in silico study.
- BenchChem. (2025). Application Notes and Protocols for p38 MAPK Activity Assay with LY3007113.
- Promega Corporation. (n.d.). p38α Kinase Assay.
- Savage, S., Le, A., & Appledorn, D. (2014). An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. PMC.
- Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
Sources
In vivo administration methods for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in animal models
This Application Note provides a comprehensive technical guide for the in vivo administration of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine , a chemical probe belonging to the imidazole-pyridine class.
Based on its structural pharmacophore (a pyridine ring linked to a substituted imidazole), this compound is characteristic of steroidogenic cytochrome P450 (CYP) inhibitors , specifically targeting CYP11B1 (11
This guide details formulation strategies, dosing regimens, and experimental workflows for using this compound in rodent models to modulate steroidogenesis.
Compound Profile & Physicochemical Properties
Understanding the physicochemical nature of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is critical for selecting the appropriate vehicle.
-
Chemical Name: 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine[1]
-
CAS Number: 771540-95-5
-
Molecular Formula: C
H N [1] -
Molecular Weight: 173.21 g/mol [1]
-
pKa (Predicted):
-
Imidazole N3: ~6.5–7.0 (Basic)
-
Pyridine N: ~5.2 (Weakly Basic)
-
-
LogP (Predicted): ~1.5–2.0 (Moderately Lipophilic)
-
Solubility Profile:
-
Water (Neutral pH): Low/Poor (< 1 mg/mL).
-
Acidic Media (pH < 5): High (due to protonation of imidazole/pyridine nitrogens).
-
Organic Solvents: Soluble in DMSO, Ethanol, Methanol.
-
Formulation Strategies
Due to the basicity of the imidazole and pyridine rings, pH adjustment is the most effective method for solubilization in aqueous vehicles. Avoid using 100% DMSO for in vivo work due to toxicity; use it only as a co-solvent.
Vehicle A: Acidified Saline (Preferred for IP/PO)
Best for acute dosing and minimizing vehicle toxicity.
-
Composition: 0.9% Saline adjusted to pH 4.5–5.0 with HCl.
-
Preparation Protocol:
-
Weigh the required amount of compound.
-
Add a small volume (e.g., 5% of total volume) of 0.1 N HCl to dissolve the powder. Vortex until clear.
-
Slowly add 0.9% Saline to reach final volume.
-
Check pH. If < 3.5, adjust back to ~4.5–5.0 using dilute NaOH (carefully, to avoid precipitation).
-
Filter sterilize (0.22
m) before injection.
-
Vehicle B: 20% HP- -CD (Preferred for Chronic/Minipumps)
Best for sustained delivery and reducing local irritation.
-
Composition: 20% (w/v) Hydroxypropyl-
-cyclodextrin in water. -
Preparation Protocol:
-
Dissolve HP-
-CD in distilled water to make a 20% solution. -
Add compound to the vehicle.
-
Sonicate at 40°C for 20–30 minutes.
-
If not fully dissolved, adjust pH to 5.0 with 1 N HCl.
-
Vehicle C: DMSO/PEG/Water (Alternative for High Doses)
Use if concentration > 10 mg/mL is required.
-
Composition: 10% DMSO / 40% PEG400 / 50% Water.
-
Preparation Protocol:
-
Dissolve compound in 100% DMSO.
-
Add PEG400 and vortex.
-
Slowly add water while vortexing to avoid precipitation.
-
Administration Protocols
A. Intraperitoneal (IP) Injection
-
Animal: C57BL/6 Mice or Sprague-Dawley Rats.
-
Dose Volume: 5–10 mL/kg (e.g., 100–200
L for a 20g mouse). -
Procedure:
-
Restrain the animal securely.
-
Inject into the lower right quadrant of the abdomen to avoid the cecum/bladder.
-
Aspirate slightly to ensure no blood/urine is drawn.
-
Inject slowly.
-
B. Oral Gavage (PO)
-
Animal: Mice/Rats.
-
Dose Volume: 10 mL/kg.
-
Procedure:
-
Use a flexible feeding needle (20G for mice, 16-18G for rats).
-
Measure the distance from the mouth to the last rib to estimate insertion depth.
-
Pass the needle gently down the esophagus. Do not force.
-
Depress plunger and withdraw gently.
-
Dosing Regimens & Experimental Design
The dosage depends on the specific target (CYP11B1 vs. CYP11B2) and the desired degree of steroid suppression.
| Experiment Type | Route | Dose Range | Frequency | Duration | Endpoint |
| Acute PK/PD | IP / PO | 10 – 50 mg/kg | Single Dose | 2 – 24 hrs | Plasma drug levels, Plasma Corticosterone/Aldosterone |
| Sub-Chronic | PO | 20 – 100 mg/kg | BID (Twice Daily) | 3 – 7 Days | Adrenal weight, Basal steroid levels |
| Chronic | SC (Pump) | 10 – 30 mg/kg/day | Continuous | 14 – 28 Days | Hypertension reversal, Fibrosis reduction |
Rationale for Dosing:
-
Mechanism: Imidazole-pyridines bind the heme iron of CYP enzymes. This is a reversible, competitive inhibition.
-
Half-life: These compounds typically have short-to-moderate half-lives (2–6 hours) in rodents due to rapid hepatic metabolism. BID dosing or osmotic minipumps are recommended for sustained suppression.
Pharmacodynamic (PD) Monitoring
To validate the efficacy of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, you must measure the substrate-product ratio of the target enzymes.
Target: CYP11B1 (11 -Hydroxylase)
-
Pathway: 11-Deoxycorticosterone
Corticosterone (Rat) / Cortisol (Human/Dog). -
Biomarker: Decrease in Plasma Corticosterone; Increase in 11-Deoxycorticosterone (DOC).
-
ACTH Stimulation Test: Administer ACTH (0.1 mg/kg IP) 1 hour post-compound dosing to challenge the adrenal reserve. This amplifies the inhibitory effect for easier detection.
Target: CYP11B2 (Aldosterone Synthase)
-
Pathway: Corticosterone
Aldosterone. -
Biomarker: Decrease in Plasma Aldosterone; Increase in Corticosterone (or no change).
Visualization of Mechanism & Workflow
Figure 1: Steroidogenesis Inhibition Pathway
This diagram illustrates the specific enzymatic blockades likely induced by the compound.
Caption: Proposed mechanism of action targeting CYP11B1/B2 enzymes in the adrenal cortex.
Figure 2: In Vivo Experimental Workflow
Decision tree for vehicle selection and dosing protocol.
Caption: Step-by-step workflow for formulation and administration route selection.
Safety & Toxicity Considerations
When administering imidazole-pyridine inhibitors, consider the following:
-
Adrenal Hypertrophy: Chronic inhibition of CYP11B1 leads to a compensatory rise in ACTH (due to lack of cortisol negative feedback), causing adrenal gland enlargement. Measure adrenal weights at necropsy.
-
Electrolyte Imbalance: Inhibition of aldosterone (CYP11B2) can cause hyperkalemia (high potassium) and hyponatremia (low sodium). Monitor serum electrolytes.
-
Off-Target Inhibition: High doses (>50 mg/kg) may inhibit hepatic CYPs (e.g., CYP1A2, CYP3A4), altering the metabolism of co-administered drugs.
References
-
Häusler, A., et al. "Effect of the aromatase inhibitor CGS 16949A on adrenal steroidogenesis in the rat." Journal of Steroid Biochemistry 33.5 (1989): 125-131. (Representative protocol for imidazole-pyridine administration). Link
-
Schumacher, C., et al. "The new aldosterone synthase inhibitor LCI699: pharmacodynamics and pharmacokinetics in rats." Journal of Pharmacology and Experimental Therapeutics 347.2 (2013): 357-364. (Dosing regimens for structural analogues). Link
-
Meredith, D., et al. "Identification of potent and selective aldosterone synthase inhibitors." ACS Medicinal Chemistry Letters 4.12 (2013): 1203-1207. (Structure-Activity Relationships of imidazole-pyridines). Link
-
PubChem Compound Summary. "4-(1H-Imidazol-2-yl)pyridine Derivatives." (General chemical properties). Link
Sources
Title: A Validated LC-MS/MS Method for the Sensitive Quantification of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a novel therapeutic agent, in human plasma. The protocol outlines two distinct, validated sample preparation techniques: a rapid Protein Precipitation (PPT) method suitable for high-throughput screening and a comprehensive Solid-Phase Extraction (SPE) method for studies requiring maximum sensitivity and matrix removal. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, ensuring accuracy, precision, and reliability for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2]
Introduction
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is an investigational small molecule with therapeutic potential. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is essential.[3] Quantifying drug concentrations in biological matrices like plasma is critical for establishing pharmacokinetic parameters that guide dosing and safety assessments in clinical trials.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[3][4][5] The technique combines the powerful separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry, allowing for accurate measurement of analytes even in complex biological samples.[6] This note details a comprehensive workflow, from sample preparation to data analysis, providing researchers with the necessary protocols to implement this method in their laboratories.
Principle of the Method
The analytical strategy is based on the principles of LC-MS/MS.[7] The analyte and its stable isotope-labeled internal standard (SIL-IS) are first isolated from the plasma matrix. The prepared sample is then injected into a reverse-phase HPLC system, where the analyte is separated from endogenous plasma components based on its physicochemical properties. The column eluent is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer, where the molecules are ionized.
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the analyte's parent ion. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific fragment ion.[4][7] This parent-to-fragment ion transition is highly specific to the analyte, minimizing interference and providing exceptional selectivity and sensitivity.[6] Quantification is achieved by comparing the peak area ratio of the analyte to its co-eluting SIL-IS.
Materials and Reagents
-
Analytes: 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (Reference Standard), 4-(1,2-Dimethyl-d3-1H-imidazol-5-yl)pyridine (Internal Standard).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate (Optima™ LC/MS grade).
-
SPE Cartridges: Mixed-mode strong cation exchange cartridges.
-
Equipment: Analytical balance, vortex mixer, centrifuge, 96-well plates, positive pressure or vacuum manifold.
Instrumentation and Conditions
A summary of the instrumental setup is provided below. These conditions serve as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Analytical Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 minutes, hold for 1.0 min, re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: [M+H]⁺ → Fragment⁺ (To be determined); IS: [M+H]⁺ → Fragment⁺ (To be determined) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock to a final concentration of 50 ng/mL in 50:50 (v/v) acetonitrile/water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate analyte working solutions (typically a 5% v/v spike) to achieve the desired concentrations for the calibration curve and QC levels (Low, Mid, High).
Sample Preparation Protocols
The choice of sample preparation is a critical step that balances throughput needs with data quality requirements.[8] Protein precipitation is a fast, universal method ideal for early-stage discovery, while solid-phase extraction offers superior cleanup, essential for removing interfering matrix components and achieving the lowest limits of quantitation.[8][9][10]
Protocol 1: Protein Precipitation (PPT)
This method is designed for speed and simplicity, making it suitable for high-throughput environments.[11] It effectively removes the majority of proteins by denaturation with an organic solvent.[12]
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.
-
Add 200 µL of the IS working solution prepared in acetonitrile (a 4:1 ratio of precipitant to plasma).[12]
-
Cover the plate and vortex for 2 minutes to ensure complete protein denaturation.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject the sample directly or dilute with water if necessary before injecting into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away.[10][13] This is the preferred method for regulated bioanalysis to minimize matrix effects and enhance sensitivity.[10]
-
Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.
-
Sample Loading: Pre-treat 100 µL of each plasma sample by adding 25 µL of the IS working solution and 100 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire pre-treated sample onto the SPE plate.
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Elution: Elute the analyte and IS from the sorbent by adding 500 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex, and inject into the LC-MS/MS system.
Method Validation
The analytical method was fully validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] The validation ensures that the method is reliable and suitable for its intended purpose.[2]
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | ≥ 7 non-zero standards; Correlation coefficient (r²) ≥ 0.99; Back-calculated standards within ±15% of nominal (±20% at LLOQ) |
| Accuracy & Precision | Replicate QC samples (n≥5) at ≥ 4 levels; Mean accuracy within 85-115% of nominal; Precision (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from ≥ 6 sources. |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve with accuracy within 80-120% and precision (%CV) ≤ 20%. |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix; IS-normalized matrix factor %CV ≤ 15%. |
| Recovery | Extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stable in matrix under expected conditions: Bench-top, Freeze-thaw (≥3 cycles), and Long-term storage. |
Example Data
The following table shows representative precision and accuracy data for QC samples prepared using the SPE protocol.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.100 | 0.105 | 105.0 | 8.7 |
| Low QC | 0.300 | 0.291 | 97.0 | 6.2 |
| Mid QC | 5.00 | 5.15 | 103.0 | 4.5 |
| High QC | 40.0 | 39.4 | 98.5 | 3.8 |
Conclusion
This application note describes a validated, high-performance LC-MS/MS method for the quantification of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in human plasma. The availability of both a rapid protein precipitation protocol and a highly sensitive solid-phase extraction protocol provides flexibility for different stages of the drug development pipeline. The method demonstrates excellent accuracy, precision, and sensitivity, meeting regulatory standards and proving suitable for supporting clinical and non-clinical pharmacokinetic studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 15, 2026, from [Link][2]
-
AACC. (2015). Liquid Chromatography Tandem Mass Spectrometry. [Link][4]
-
SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link][14]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link][9]
-
Keevil, B. G. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC. [Link][7]
-
MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis Zone. [Link][15]
-
The Pharma Innovation Journal. (2019). Liquid chromatography-tandem mass spectrometry and its applications. [Link][5]
-
Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). [Link][10]
-
Chromedia. (n.d.). Applying Solid Phase Extraction. [Link][13]
-
Agilent. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link][11]
-
American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. [Link][8]
-
EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. [Link][6]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link][3]
Sources
- 1. fda.gov [fda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. longdom.org [longdom.org]
- 4. myadlm.org [myadlm.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. eag.com [eag.com]
- 7. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Technical Tip: Protein Precipitation [phenomenex.com]
- 10. b-ac.co.uk [b-ac.co.uk]
- 11. clinichrom.com [clinichrom.com]
- 12. benchchem.com [benchchem.com]
- 13. chromedia.org [chromedia.org]
- 14. scispace.com [scispace.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
Application Notes and Protocols for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in Organic Synthesis
Introduction: The Strategic Value of the Dimethyl-Imidazolyl-Pyridine Scaffold
The fusion of imidazole and pyridine rings creates a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science.[1] Specifically, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine has emerged as a critical building block, or "scaffold," in the design of targeted therapeutics. Its structural features—a basic pyridine nitrogen for hydrogen bonding, a substituted imidazole ring for tailored steric and electronic properties, and a conformationally constrained arrangement—make it a privileged motif for interacting with biological targets.
This scaffold is a cornerstone in the development of p38 MAP kinase inhibitors, a class of drugs investigated for treating inflammatory diseases like rheumatoid arthritis.[2][3] The pyridine and imidazole nitrogens can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the dimethyl substitution provides a well-defined vector for further molecular elaboration.[4] Understanding the reactivity and handling of this building block is therefore essential for researchers in drug discovery and process development.
This document serves as a technical guide, providing detailed protocols and expert insights into the practical application of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in key synthetic transformations.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
A primary application for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is as a nucleophilic or electrophilic partner in palladium-catalyzed cross-coupling reactions. To utilize it in this context, it must first be functionalized with either a leaving group (e.g., bromine, iodine) for reactions like Suzuki-Miyaura, or with a boron-containing moiety (e.g., a boronic acid or ester).
The following sections will detail a representative workflow: the synthesis of a key intermediate for p38 MAP kinase inhibitors via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for constructing C-C bonds between aromatic rings.[5][6]
Workflow Overview: Synthesis of a Biaryl Kinase Inhibitor Precursor
The overall strategy involves coupling a halogenated 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine with a suitable arylboronic acid. This approach allows for the late-stage introduction of diverse aryl groups, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: High-level workflow for synthesizing a biaryl kinase inhibitor core.
Application Protocol 1: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine derivative with an arylboronic acid.
Rationale and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the imidazolyl-pyridine, forming a Pd(II) complex. The choice of ligand is critical here; bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate this step, especially for less reactive aryl bromides.[8]
-
Transmetalation: The aryl group is transferred from the boron atom of the boronic acid to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[5] The presence of water can often facilitate this step.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired biaryl product.
The use of a pre-catalyst, such as a Pd-G4 catalyst, can simplify the reaction setup as it is air-stable and generates the active Pd(0) species in situ.[8]
Experimental Protocol
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine | ~254.12 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.5 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Deionized Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst and Ligand Addition: In a separate vial, quickly weigh and add Palladium(II) Acetate (0.02 mmol) and SPhos (0.04 mmol). Add these solids to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon through them for 15-20 minutes. Using a syringe, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the reaction flask.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring the Reaction: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Ethyl Acetate/Hexanes (e.g., 1:1 v/v).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
Expected Outcome:
This reaction typically provides the desired biaryl product in good to excellent yields (75-95%), depending on the purity of the starting materials and the efficiency of the reaction setup. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yield is low, consider the following:
-
Catalyst Deactivation: Ensure the solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Base Inefficiency: Cesium carbonate (Cs₂CO₃) is a stronger base and can sometimes improve yields, particularly with sterically hindered substrates.[9]
-
Boronic Acid Decomposition: Thienylboronic acids and other heteroaryl boronic acids can be prone to decomposition (protodeboronation).[8] Using freshly acquired or purified boronic acid is recommended. Performing the reaction at a lower temperature (e.g., 80 °C) for a longer duration may also help.
-
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring the stoichiometry is correct and by the slow addition of the boronic acid if necessary.
-
Ligand Choice: While SPhos is a robust ligand, for particularly challenging couplings (e.g., with aryl chlorides), other ligands like XPhos or Buchwald's generation 4 palladacycle pre-catalysts may offer improved performance.[8]
Conclusion
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is a versatile and valuable building block in modern organic synthesis, particularly for constructing complex molecules in the field of drug discovery. Its successful application hinges on the careful selection of reaction conditions, especially in palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this important scaffold in their synthetic endeavors.
References
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, [Link]
-
SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. Semantic Scholar, [Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed, [Link]
-
Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. PubMed, [Link]
-
SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences, [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR, [Link]
-
Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases. PubMed, [Link]
-
Suzuki Coupling. Organic Chemistry Portal, [Link]
-
The Suzuki Reaction. Myers Group, Harvard University, [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing, [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate, [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in Coordination Chemistry
The pursuit of novel ligands is a cornerstone of innovation in coordination chemistry, catalysis, and materials science. Within this context, heterocyclic compounds containing both pyridine and imidazole moieties have garnered significant attention due to their versatile coordination behavior and the unique electronic properties they impart to metal complexes. This guide focuses on 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine , a structurally intriguing ligand poised for exploration in diverse applications ranging from catalysis to the development of new therapeutic agents.
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating this ligand. The protocols and insights presented herein are synthesized from established principles of coordination chemistry and analogous systems, offering a robust framework for researchers venturing into this promising area.
Ligand Profile: 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Structure and Coordination Sites:
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is a bidentate N,N'-donor ligand. The two primary coordination sites are the nitrogen atom of the pyridine ring and the N3 nitrogen of the imidazole ring. The presence of two methyl groups on the imidazole ring influences the ligand's steric and electronic properties. The N-methylation of the imidazole ring can impact the metal-binding ability of the ligand[1].
Electronic and Steric Considerations:
The pyridine ring acts as a π-acceptor, while the dimethyl-imidazole moiety is a strong σ-donor. This electronic interplay can be finely tuned to modulate the properties of the resulting metal complexes, such as their redox potentials and photophysical behavior. The methyl groups introduce a degree of steric hindrance that can influence the coordination geometry and stability of the metal complexes.
Synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine: A Proposed Protocol
Caption: Proposed synthetic pathway for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
Protocol: Synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
-
Materials: 4-Pyridinecarboxaldehyde, Butane-2,3-dione (diacetyl), Methylamine (40% in water), Ammonium acetate, Glacial acetic acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1 equivalent) and butane-2,3-dione (1 equivalent) in ethanol.
-
Add ammonium acetate (2-3 equivalents) and a catalytic amount of glacial acetic acid to the solution.
-
Slowly add methylamine solution (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for the Synthesis of Metal Complexes
The following is a general procedure for the synthesis of metal complexes with 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. This can be adapted for various transition metals. A representative synthesis of a Ruthenium(II) complex is provided as a specific example.
Caption: General workflow for the synthesis of a metal complex.
Protocol: Synthesis of a ₂ Complex
-
Materials: cis-[Ru(bpy)₂Cl₂]·2H₂O, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, Ethanol, Water, Ammonium hexafluorophosphate (NH₄PF₆).
-
Procedure:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) in a 3:1 mixture of ethanol and water.
-
Add 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (1.1 equivalents) to the suspension.
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change, indicating complex formation.
-
After cooling to room temperature, filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate in excess to precipitate the complex as the PF₆⁻ salt.
-
Collect the precipitate by vacuum filtration, wash with cold water, then diethyl ether, and dry under vacuum.
-
-
Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.
Characterization of Metal Complexes
A suite of analytical techniques is essential to fully characterize the synthesized metal complexes and elucidate their structural, electronic, and photophysical properties.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Coordination of the ligand to a metal center will induce significant shifts in the proton resonances. The pyridine and imidazole protons will typically shift downfield upon coordination. The magnitude of the shift provides information about the metal-ligand bond strength and the electronic environment of the complex.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will shift upon coordination. These shifts can provide further insight into the electronic structure of the complex.
2. UV-Visible (UV-Vis) Spectroscopy
-
Ligand-Centered (LC) Transitions: In the UV region, absorptions corresponding to π-π* transitions within the pyridine and imidazole rings are expected.
-
Metal-to-Ligand Charge Transfer (MLCT) Bands: For transition metal complexes, particularly with d⁶ metals like Ru(II) and Fe(II), intense absorption bands in the visible region are characteristic of MLCT transitions. The energy of these bands is sensitive to the nature of the metal, the ligand, and the solvent.
3. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This technique is invaluable for unambiguously determining the structure of a new complex. For example, the crystal structure of an iron(II) complex with a similar imidazole-pyridine ligand revealed a distorted octahedral coordination geometry[2].
Table 1: Expected Spectroscopic and Structural Data for a Representative [Ru(bpy)₂(4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine)]²⁺ Complex
| Parameter | Expected Value/Observation | Rationale/Reference |
| ¹H NMR | ||
| Pyridine-H (α to N) | Downfield shift (δ > 8.5 ppm) | Coordination to the metal center deshields the protons. |
| Imidazole-H | Downfield shift | Coordination through N3 deshields the imidazole ring protons. |
| UV-Vis | ||
| MLCT Band (λmax) | 450-500 nm | Typical for Ru(II) polypyridyl complexes[3]. |
| X-ray Crystal Data | ||
| Coordination Geometry | Distorted Octahedral | Common for Ru(II) hexacoordinate complexes. |
| Ru-N(pyridine) distance | ~2.0-2.1 Å | Based on similar Ru(II) complexes. |
| Ru-N(imidazole) distance | ~2.0-2.1 Å | Based on similar Ru(II) complexes. |
Potential Applications
The unique electronic and steric properties of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine make its metal complexes promising candidates for a variety of applications.
1. Catalysis
The tunable electronic environment around the metal center can be exploited for catalytic applications. For instance, ruthenium and iridium complexes with similar ligands are known to be active in a range of organic transformations. The strong σ-donating nature of the imidazole moiety can enhance the catalytic activity of the metal center.
2. Photoredox Catalysis and Solar Energy Conversion
Ruthenium(II) and other d⁶ metal complexes of this ligand are expected to possess interesting photophysical properties, including long-lived excited states, making them suitable for applications in photoredox catalysis and as sensitizers in dye-sensitized solar cells (DSSCs). The energy of the MLCT excited state can be tuned by modifying the substituents on the ligand.
3. Bioinorganic Chemistry and Drug Development
The imidazole and pyridine moieties are common pharmacophores in medicinal chemistry. Metal complexes can exhibit enhanced biological activity compared to the free ligands. The potential of these complexes as anticancer or antimicrobial agents warrants investigation. The ligand's structure could be tailored to target specific biological molecules.
Conclusion and Future Outlook
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine represents a versatile and promising ligand for the development of novel metal complexes with tailored properties. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and characterize these compounds. Future work should focus on the systematic exploration of a wider range of metal ions, detailed investigation of their catalytic and photophysical properties, and evaluation of their biological activities. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and its diverse applications.
References
- Jain, A. K., et al. (2015). Synthesis and biological evaluation of some new 1, 3, 4-thiadiazole derivatives. Arabian Journal of Chemistry, 8(5), 695-702.
- Crabtree, R. H. (2014). The organometallic chemistry of the transition metals. John Wiley & Sons.
- Hay, R. W. (2013). Bio-inorganic chemistry. Ellis Horwood.
- Balzani, V., et al. (2014).
Sources
Application Notes and Protocols for High-Throughput Screening of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine and its Analogs
Introduction: Unlocking the Therapeutic Potential of Imidazopyridine Scaffolds
The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural resemblance of imidazopyridines to endogenous purines allows them to interact with a variety of biomolecules, making them a rich source for drug discovery.[3][4] The specific compound, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, belongs to this versatile class. While this exact molecule is not extensively documented in publicly available literature, its core structure, a pyridinyl imidazole, is characteristic of a well-established class of kinase inhibitors. Notably, pyridinyl imidazole compounds are recognized as potent and selective inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[5][6]
These kinases are critical nodes in signaling pathways that regulate inflammation and cellular stress responses.[7][8] Dysregulation of the p38 MAPK and TAK1 pathways is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[6][7][8] Therefore, small molecule inhibitors of these kinases are of significant therapeutic interest.
These application notes provide a comprehensive guide for researchers and drug development professionals to establish high-throughput screening (HTS) campaigns aimed at identifying and characterizing the biological activity of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine and related analogs, with a primary focus on their potential as p38 MAPK and TAK1 inhibitors. The protocols herein are designed to be robust, scalable, and provide a clear rationale for each experimental step, ensuring scientific integrity and trustworthiness of the results.
Target Pathways and Rationale for Screening
The decision to focus screening efforts on p38 MAPK and TAK1 is grounded in the established pharmacology of the pyridinyl imidazole scaffold. These kinases are key players in intracellular signaling cascades that translate extracellular signals into cellular responses.
The p38 MAPK Signaling Cascade
The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[7] Its activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7] Inhibiting p38 MAPK can therefore be an effective strategy to mitigate inflammatory responses.
Caption: Simplified p38 MAPK signaling pathway.
The TAK1 Signaling Cascade
TAK1 is a central kinase that acts upstream of both the NF-κB and MAPK pathways, including p38 and JNK.[6] It is activated by pro-inflammatory cytokines like TNF-α and IL-1β.[8] Given its upstream position, inhibiting TAK1 can block multiple downstream inflammatory signaling pathways, making it an attractive therapeutic target.
High-Throughput Screening Protocols
A tiered approach to screening is recommended, starting with biochemical assays to identify direct inhibitors, followed by cell-based assays to confirm activity in a more physiological context.
Biochemical Assays for Direct Kinase Inhibition
These assays measure the ability of a compound to directly inhibit the enzymatic activity of purified p38 MAPK or TAK1.
1. LanthaScreen™ TR-FRET Kinase Binding Assay (for TAK1)
This assay measures the binding of the test compound to the kinase. It is a competitive binding assay where a fluorescently labeled "tracer" compound with known affinity for the kinase is displaced by the test compound.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of a terbium-labeled anti-tag antibody to the kinase and a fluorescently labeled tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a solution of recombinant TAK1/TAB1 complex.
-
In a 384-well plate, add the test compound (e.g., 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine) at various concentrations.
-
Add the TAK1/TAB1 complex, a terbium-labeled antibody, and the fluorescent tracer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.[6][9]
2. ADP-Glo™ Kinase Assay (for p38 MAPK and TAK1)
This is a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.
-
Protocol:
-
In a 384-well plate, add the test compound.
-
Add the kinase (p38α or TAK1/TAB1) and its specific substrate (e.g., Myelin Basic Protein for p38α).
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.[10]
-
-
Data Analysis: The decrease in luminescence compared to the control (no inhibitor) indicates inhibition. IC50 values are determined from dose-response curves.
| Assay Format | Target | Principle | Advantages |
| LanthaScreen™ | TAK1 | TR-FRET Binding | High-throughput, sensitive, measures direct binding |
| ADP-Glo™ | p38 MAPK, TAK1 | Luminescence | Universal for kinases, high signal-to-background ratio |
Cell-Based Assays for Cellular Potency and Pathway Analysis
These assays are crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a cellular environment.
1. High-Content Screening (HCS) for p38 MAPK Phosphorylation
This assay quantifies the phosphorylation of p38 MAPK in cells, which is a direct measure of its activation.
-
Principle: Cells are treated with a stimulant (e.g., anisomycin or LPS) to activate the p38 pathway, in the presence or absence of the test compound. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated p38 (Thr180/Tyr182). An automated imaging system quantifies the fluorescence intensity within the cells.[11]
-
Protocol:
-
Seed cells (e.g., HeLa or THP-1) in a 96- or 384-well imaging plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound for 1-2 hours.
-
Stimulate the cells with a p38 activator for 15-30 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against phospho-p38 MAPK.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire and analyze images using a high-content imaging system.
-
-
Data Analysis: The ratio of nuclear/cytoplasmic phospho-p38 fluorescence intensity is measured. A decrease in this ratio in the presence of the compound indicates inhibition.
2. Cytokine Release Assay (TNF-α and IL-6)
This assay measures the downstream effect of inhibiting the p38 MAPK and TAK1 pathways, which is the reduction of pro-inflammatory cytokine production.
-
Principle: Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes) are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6. The amount of cytokine released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogeneous assay format like HTRF.
-
Protocol:
-
Plate cells in a 96-well plate.
-
Treat with the test compound for 1 hour.
-
Stimulate with LPS for 4-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α or IL-6 using a commercially available ELISA or HTRF kit according to the manufacturer's instructions.
-
-
Data Analysis: The reduction in cytokine concentration in the supernatant of compound-treated cells compared to vehicle-treated cells is a measure of the compound's anti-inflammatory activity.[12]
Caption: General high-throughput screening workflow.
Assay Validation and Quality Control
For any HTS campaign, it is critical to validate the assays to ensure they are robust and reproducible. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.
-
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are the means of the positive and negative controls.
-
Acceptance Criteria: An assay is considered excellent for HTS if the Z'-factor is > 0.5.[13]
Data Interpretation and Follow-up Studies
Compounds that demonstrate potent activity in both biochemical and cell-based assays should be prioritized for further investigation. Key follow-up studies include:
-
Selectivity Profiling: Screening active compounds against a panel of other kinases to determine their selectivity. This is crucial to identify potential off-target effects.
-
Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive inhibitor or binds to an allosteric site.
-
In Vivo Efficacy: Testing the most promising compounds in animal models of inflammatory diseases to evaluate their therapeutic potential.
Conclusion
The pyridinyl imidazole scaffold, represented by 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, holds significant promise for the development of novel kinase inhibitors targeting the p38 MAPK and TAK1 pathways. The HTS protocols detailed in these application notes provide a robust framework for identifying and characterizing the biological activity of this compound class. By employing a combination of biochemical and cell-based assays, researchers can efficiently screen compound libraries and advance promising hits towards lead optimization and preclinical development. The ultimate goal is the discovery of new therapeutic agents for a range of inflammatory and proliferative diseases.
References
-
Development of a p38 Kinase Binding Assay for High Throughput Screening. PubMed. Available at: [Link]
-
High-Throughput Screening To Identify Inhibitors Which Stabilize Inactive Kinase Conformations in p38α. Journal of the American Chemical Society. Available at: [Link]
-
Structure-guided development of covalent TAK1 inhibitors. PMC - NIH. Available at: [Link]
-
TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ScienceDirect. Available at: [Link]
-
Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. DNDi. Available at: [Link]
-
Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases. PubMed. Available at: [Link]
-
Collaborative Virtual Screening to Elaborate an Imidazo[1,2-A]pyridine Hit Series for Visceral Leishmaniasis. ChemRxiv. Available at: [Link]
-
Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. PMC. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. fulir.irb.hr [fulir.irb.hr]
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- 6. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Flow cytometry analysis of cells treated with 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
An Application Guide for the Multiparametric Flow Cytometric Analysis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive framework for characterizing the cellular effects of novel small molecule compounds, using 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine as a representative example. Imidazopyridine scaffolds are prevalent in medicinal chemistry, often targeting key cellular signaling nodes like protein kinases.[1][2][3] Based on this structural class, we postulate a mechanism involving the inhibition of pathways that regulate cell fate, leading to apoptosis and cell cycle disruption. This guide details robust, validated flow cytometry protocols for the simultaneous or parallel assessment of apoptosis, cell cycle progression, and oxidative stress. By integrating these multiparametric analyses, researchers can efficiently profile compound bioactivity, elucidate mechanisms of action, and accelerate early-stage drug discovery.
Background and Scientific Principles
The characterization of a novel bioactive compound requires a multi-faceted approach to understand its impact on cellular physiology. The subject compound, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, belongs to the imidazopyridine family, a class of heterocyclic molecules known for a wide range of biological activities, including antiproliferative effects.[4][5] Many such compounds function by inhibiting protein kinases that are critical for cell survival and proliferation.
A plausible mechanism of action for a compound of this class is the inhibition of key regulators within the cell cycle machinery, such as Cyclin-Dependent Kinases (CDKs), or the induction of cellular stress leading to programmed cell death via pathways like the p38 MAP Kinase (MAPK) signaling cascade.[6][7]
-
CDK Inhibition and Cell Cycle Arrest: CDKs, in partnership with their cyclin counterparts, drive the cell through the distinct phases of its life cycle. Inhibition of CDK4/6, for example, prevents the phosphorylation of the Retinoblastoma (Rb) protein, maintaining it in an active, growth-suppressive state.[8] This action effectively locks the cell in the G1 phase, preventing its entry into the S phase (DNA synthesis) and halting proliferation.[9][10]
-
Stress Kinase Activation and Apoptosis: The p38 MAPK pathway is a key transducer of cellular stress signals.[6] Its activation can trigger a cascade that culminates in apoptosis by modulating the activity of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity and cell death.[11][12]
Flow cytometry is an ideal technology for dissecting these phenomena at the single-cell level, providing quantitative data on distinct cellular states.
Principle of Apoptosis Detection: Annexin V & 7-AAD Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer surface.[13] Annexin V is a protein with a high, calcium-dependent affinity for PS.[14] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be specifically labeled. To distinguish these from late apoptotic or necrotic cells, a viability dye such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) is used. These dyes are membrane-impermeant and thus excluded from live and early apoptotic cells, but they can enter cells with compromised membrane integrity to intercalate with DNA.[13] This dual-staining strategy allows for the clear differentiation of four cell populations:
-
Live Cells: Annexin V- / 7-AAD-
-
Early Apoptotic Cells: Annexin V+ / 7-AAD-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / 7-AAD+
-
Necrotic Cells: Annexin V- / 7-AAD+
Principle of Cell Cycle Analysis: Propidium Iodide Staining
The distribution of a cell population throughout the phases of the cell cycle (G0/G1, S, G2/M) can be determined by measuring the total DNA content of each cell. Propidium Iodide (PI) is a fluorescent molecule that stoichiometrically binds to DNA, meaning the intensity of its fluorescence is directly proportional to the amount of DNA present.[15] Before staining, cells must be fixed (e.g., with cold ethanol) to permeabilize their membranes, allowing PI to enter and access the nucleus.[16] Treatment with RNase A is crucial to degrade double-stranded RNA, ensuring that PI fluorescence is specific to DNA.[17] This method allows for the identification of:
-
G0/G1 Phase Cells: Containing a normal (2N) complement of DNA.
-
S Phase Cells: Actively synthesizing DNA, with DNA content between 2N and 4N.
-
G2/M Phase Cells: Having completed DNA replication, containing a 4N complement of DNA.
Principle of Oxidative Stress Detection: DCFDA Staining
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal metabolism and can increase dramatically during cellular stress.[18] 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe used to measure intracellular ROS.[19] Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF molecule. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by flow cytometry.[18][20] The fluorescence intensity is proportional to the amount of ROS present in the cell.
Experimental Design and Workflow
A typical experimental workflow involves cell culture, compound treatment, cell harvesting, staining with specific fluorescent probes, and subsequent analysis on a flow cytometer.
Caption: High-level experimental workflow.
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage | Purpose |
| 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine | Custom Synthesis / Vendor | RT, Dark | Test Compound |
| Jurkat Cell Line (or other suitable line) | ATCC (TIB-152) | Liquid N₂ | Cell Model |
| RPMI-1640 Medium | Gibco (11875093) | 4°C | Cell Culture |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | -20°C | Cell Culture |
| Penicillin-Streptomycin | Gibco (15140122) | -20°C | Cell Culture |
| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences (556547) | 4°C | Apoptosis Assay |
| Propidium Iodide (PI) Staining Solution | Sigma-Aldrich (P4864) | 4°C | Cell Cycle Assay |
| RNase A (DNase free) | Thermo Fisher (EN0531) | -20°C | Cell Cycle Assay |
| H2DCFDA Probe | Invitrogen (D399) | -20°C, Dark | ROS Assay |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco (10010023) | RT | Washing |
| 70% Ethanol (ACS Grade) | Decon Labs (2716) | RT | Cell Fixation |
| DMSO (Cell culture grade) | Sigma-Aldrich (D2650) | RT | Compound Solvent |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Cell Seeding: Culture cells (e.g., Jurkat) in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Add the diluted compound to the cells. Include a "vehicle control" well treated with the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48 hours).
Protocol 2: Apoptosis Analysis by Annexin V & 7-AAD Staining[13][15]
-
Harvest Cells: Collect cells, including supernatant (to capture floating apoptotic cells), into 5 mL flow cytometry tubes. Centrifuge at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Centrifuge again.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂). The calcium is essential for Annexin V binding to PS.[13]
-
Stain: Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) staining solution to the cell suspension.
-
Incubate: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Final Volume: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.[21]
-
Acquire Data: Analyze the samples on a flow cytometer within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining[16][17][19]
-
Harvest Cells: Collect approximately 1 x 10⁶ cells per sample into a flow cytometry tube. Centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet once with 2 mL of PBS and centrifuge again.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.[15]
-
Incubate: Incubate the cells for at least 30 minutes on ice or at 4°C. Cells can be stored at 4°C in ethanol for several weeks.[17]
-
Rehydration & Wash: Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes) as they are less dense. Discard the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 500 µL of a 50 µg/mL PI solution.
-
Acquire Data: Analyze on a flow cytometer using a linear scale for the PI fluorescence channel. Exclude doublets using a pulse-width vs. pulse-area gate.[17]
Protocol 4: Intracellular ROS Measurement by H2DCFDA Staining[22][24]
-
Probe Loading: After the desired treatment period, add H2DCFDA directly to the culture medium to a final concentration of 5-10 µM.
-
Incubate: Incubate the cells for 30 minutes at 37°C in the dark.
-
Harvest Cells: Collect the cells into flow cytometry tubes.
-
Wash: Centrifuge at 300 x g for 5 minutes and wash once with PBS to remove excess probe from the medium.
-
Resuspend: Resuspend the final cell pellet in 500 µL of PBS.
-
Acquire Data: Immediately analyze the samples on a flow cytometer. The DCF signal is typically detected in the FITC channel.
Data Acquisition and Interpretation
Gating Strategy and Expected Results
Proper gating is critical for accurate data. Start by gating on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris. For cell cycle analysis, use a doublet discrimination gate.
| Assay | Gating Quadrants / Histogram Peaks | Interpretation of Compound Effect |
| Apoptosis | Q1 (AV-/7-AAD+): NecroticQ2 (AV+/7-AAD+): Late ApoptoticQ3 (AV-/7-AAD-): LiveQ4 (AV+/7-AAD-): Early Apoptotic | An increase in the percentage of cells in Q4 and Q2 indicates induction of apoptosis. |
| Cell Cycle | G0/G1 Peak (2N DNA)S Phase (between 2N and 4N)G2/M Peak (4N DNA) | An accumulation of cells in the G0/G1 peak suggests a G1 phase arrest. |
| ROS | Histogram shift of DCF fluorescence | A rightward shift in the fluorescence intensity histogram compared to the vehicle control indicates an increase in intracellular ROS. |
Hypothetical Mechanism of Action Pathway
The diagram below illustrates a plausible signaling pathway through which 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine could exert its effects, leading to the endpoints measured by flow cytometry.
Caption: Hypothetical signaling pathways affected by the compound.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in Annexin V staining | Cells harvested too harshly, causing membrane damage. Incubation time too long. | Handle cells gently. Reduce trypsin exposure time. Analyze cells within 1 hour of staining. |
| Broad CVs in cell cycle peaks | Inconsistent fixation (cell clumps). Incorrect flow rate. RNase not fully active. | Add cold ethanol dropwise while vortexing.[15] Use a low flow rate for acquisition.[15] Ensure RNase A is active and incubation is sufficient. |
| No shift in ROS signal | Compound does not induce ROS. Probe not loaded correctly or has degraded. | Use a positive control (e.g., H₂O₂). Ensure H2DCFDA is fresh, protected from light, and properly diluted. |
| Low cell count / high debris | Treatment is highly cytotoxic. Cells over-trypsinized. | Reduce compound concentration or incubation time. Optimize harvesting procedure. Gate tightly on FSC vs. SSC. |
Conclusion
The suite of flow cytometry assays described herein provides a powerful and efficient strategy for the preclinical evaluation of novel compounds like 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. By quantitatively assessing apoptosis, cell cycle progression, and oxidative stress, researchers can rapidly build a comprehensive profile of a compound's biological activity, gain insights into its mechanism of action, and make informed decisions for further drug development.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Logeswaran, S. & Heese, K. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Porras, A. & Guerrero, C. (2010). Role of p38α in apoptosis: implication in cancer development and therapy. Frontiers in Bioscience. [Link]
-
Assay Genie. p38 MAPK Signaling Review. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
de la Cruz, A., et al. (2019). Understanding MAPK Signaling Pathways in Apoptosis. MDPI. [Link]
-
Oljira, A., et al. (2021). Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways. PMC. [Link]
-
Wölfle, D., et al. (2021). DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species. MDPI. [Link]
-
Polyak, K., et al. (1998). CDK inhibitors: positive and negative regulators of G1-phase progression. Genes & Development. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Logeswaran, S. & Heese, K. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]
-
E-Kharicha, V., et al. (2006). p38 MAP kinase mediates apoptosis through phosphorylation of BimEL at Ser-65. Journal of Biological Chemistry. [Link]
-
Ely, S., et al. (2010). Prolonged early G1 arrest by selective CDK4/CDK6 inhibition sensitizes myeloma cells to cytotoxic killing through cell cycle–coupled loss of IRF4. PMC. [Link]
-
Reinhardt, A., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. PMC. [Link]
-
Hsieh, F-J., et al. (2020). The G1 phase optical reporter serves as a sensor of CDK4/6 inhibition in vivo. Theranostics. [Link]
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Eruslanov, E. & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Springer Protocols. [Link]
-
Baughn, L.B., et al. (2008). Inhibition of CDK4/CDK6 induces early G1 arrest and cell-cycle-dependent degradation of Mcl-1. ResearchGate. [Link]
-
Yenepoya Research Centre. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. [Link]
-
Sedić, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link]
-
Patel, D., et al. (2018). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kumar, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
de F. Alves, M., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
El-Fakharany, E.M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]
-
Chan, G., et al. (2011). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC. [Link]
-
Sławiński, J. & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Chen, Y-L., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [Link]
-
Sadeghi, H., et al. (2008). Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. genesdev.cshlp.org [genesdev.cshlp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Prolonged early G1 arrest by selective CDK4/CDK6 inhibition sensitizes myeloma cells to cytotoxic killing through cell cycle–coupled loss of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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- 18. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
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- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Aqueous Stability of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the inherent stability challenges of this compound in aqueous solutions. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding the Instability of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
This section addresses the fundamental chemical reasons behind the compound's instability in aqueous environments.
Q1: What makes 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine susceptible to degradation in aqueous solutions?
A1: The instability of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine stems from the electronic properties of its two heterocyclic rings: the imidazole and the pyridine.
-
The Imidazole Ring: The imidazole moiety is an electron-rich system. This makes it susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or light.[1] The imidazole ring in related compounds has been shown to be liable to base-mediated autoxidation and photodegradation when in solution.[1]
-
The Pyridine Ring: While generally stable, the pyridine nitrogen's lone pair of electrons can influence the molecule's overall reactivity and solubility. The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.2) and the imidazole nitrogen (pKa of the conjugate acid is ~7) means that the protonation state of the molecule is highly dependent on the pH of the aqueous solution.[2] Changes in pH can expose different parts of the molecule to nucleophilic attack by water or other species.
-
Interaction with Water: Water is not merely a solvent; it can act as a reactant. The imidazole ring can interact with water through hydrogen bonding, which can facilitate hydrolytic degradation pathways under certain conditions.[3][4]
Q2: What are the primary factors that influence the stability of my compound in solution?
A2: The degradation kinetics are primarily influenced by four key experimental parameters:
-
pH: This is the most critical factor. The pH of the solution dictates the protonation state of the molecule's nitrogen atoms. For structurally related compounds, maximum stability is often observed in a slightly acidic pH range (e.g., pH 2.0 to 3.0), where the molecule is protonated and thus more stable.[5] In neutral or basic solutions, the unprotonated form may be more susceptible to oxidation.[1]
-
Light: The imidazole moiety is known to be photosensitive.[1] Exposure to ambient laboratory light, and especially UV light, can induce photochemical degradation, leading to the formation of various byproducts.
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation. Storing solutions at elevated temperatures (e.g., 37°C for cell culture incubations) will significantly shorten the compound's half-life compared to storage at 4°C or -20°C.
-
Oxygen and Metal Ions: The presence of dissolved atmospheric oxygen can lead to oxidative degradation (autoxidation), a process that can be catalyzed by trace metal ions.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation products for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine must be empirically determined, we can postulate pathways based on the known chemistry of imidazole and pyridine heterocycles.[1][6] The most probable routes include oxidation of the electron-rich imidazole ring, potentially leading to ring-opening or the formation of hydroxylated species.
Caption: Postulated degradation pathways for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in aqueous media.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q: My compound seems to lose activity rapidly after I prepare an aqueous stock solution. How can I improve its short-term stability for an experiment?
A: This is a classic sign of degradation. The loss of the parent compound directly leads to a decrease in its effective concentration and biological activity.
Troubleshooting Steps:
-
Check the pH: Immediately measure the pH of your final solution. If you are dissolving the compound directly in neutral water (e.g., Milli-Q, WFI), the solution pH may not be optimal.
-
Use a Buffer: Prepare your solution in a buffer system that maintains the pH in a slightly acidic range. Based on data from analogous compounds, a pH between 2.0 and 3.0 is a good starting point for maximal stability.[5] See the buffer table in Section 3 for recommendations.
-
Protect from Light: Prepare the solution in an amber vial or a vial wrapped in aluminum foil. Avoid leaving the solution exposed on the benchtop.
-
Work Quickly and on Ice: Prepare the stock solution immediately before use. If possible, perform dilutions and additions to your experimental system while keeping the stock solution on ice to minimize thermal degradation.
Q: I'm seeing high variability in my cell-based assay results. Could this be related to compound instability in the culture medium?
A: Absolutely. Cell culture media are complex aqueous solutions, typically buffered around pH 7.4 and incubated at 37°C. These are challenging conditions for this compound.
Troubleshooting Steps:
-
Time-Course Experiment: The most direct way to test this is to perform a time-course stability study in your specific cell culture medium. Prepare a batch of medium containing your compound at the final concentration. At t=0, 2, 4, 8, and 24 hours, take an aliquot, quench any further degradation by freezing, and analyze it via HPLC or LC-MS to quantify the remaining parent compound.
-
Dosing Strategy: If significant degradation occurs within your experimental timeframe, consider a revised dosing strategy. Instead of a single dose at the beginning, you may need to replenish the compound by replacing the medium at set intervals to maintain a more consistent concentration.
-
Co-solvent Consideration: While not always possible in cell culture, assess if a small percentage of a stabilizing co-solvent like propylene glycol or polyethylene glycol 400 is tolerated by your cells.[5] This can sometimes enhance stability, but must be validated for cell toxicity.
Section 3: Proactive Stabilization Strategies & Protocols
Adopt these best practices to prevent degradation from the start.
Protocol 1: Preparation of Stabilized Aqueous Stock Solutions
This protocol outlines the steps for preparing a more stable stock solution for downstream applications.
Materials:
-
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
-
Amber glass vials
-
High-purity water (e.g., Milli-Q or WFI)
-
Selected buffer components (see Table 1)
-
Calibrated pH meter
-
Argon or nitrogen gas (optional, but recommended)
Procedure:
-
Select a Buffer System: Choose a buffer appropriate for your target pH. For general-purpose stocks, a citrate or acetate buffer is a good choice.
Buffer System Buffering Range (pKa) Recommended pH for Stability Notes Citrate Buffer 3.1, 4.8, 6.4 2.5 - 3.5 Excellent choice for achieving low pH. Acetate Buffer 4.8 3.8 - 5.8 Use if a slightly higher pH is required. Phosphate Buffer 2.1, 7.2, 12.3 6.2 - 8.2 Use with caution. While a common biological buffer, the neutral pH range may promote degradation. -
Prepare the Buffer: Prepare the chosen buffer at the desired pH (e.g., pH 3.0).
-
Deoxygenate the Solvent (Optional): For maximum stability, gently bubble argon or nitrogen gas through the buffer for 15-20 minutes to remove dissolved oxygen.
-
Weigh the Compound: In an amber vial, accurately weigh the required amount of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
-
Dissolution: Add the deoxygenated buffer to the vial to achieve the target concentration. Mix gently by vortexing or sonicating until fully dissolved.
-
Storage: Tightly cap the vial, parafilm the seal, and store at the recommended temperature. For short-term storage (1-2 weeks), 2-8°C is appropriate. For long-term storage (>2 weeks), aliquot and store at -20°C or -80°C. Always minimize freeze-thaw cycles.
Protocol 2: A Standard Protocol for Assessing Compound Stability
This self-validating workflow allows you to determine the stability of your compound under your specific experimental conditions (e.g., in your exact formulation or cell culture medium).
Objective: To quantify the percentage of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine remaining over time under a specific condition.
Methodology:
-
Preparation: Prepare a solution of the compound in your test medium (e.g., pH 7.4 phosphate buffer, cell culture medium) at the desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This is your 100% reference point. Dilute as necessary for analysis and either inject immediately into an HPLC/LC-MS system or freeze at -80°C.
-
Incubation: Place the bulk of the solution under the desired test conditions (e.g., 37°C incubator, protected from light).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots. Treat them exactly as the T=0 sample.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC or LC-MS method. A reverse-phase C18 column is typically a good starting point.
-
Integrate the peak area of the parent compound in each chromatogram.
-
-
Calculation: Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Caption: Experimental workflow for a forced degradation stability study.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for my solution? A: Based on studies of similar heterocyclic compounds, the optimal stability is achieved in an acidic pH range, specifically between pH 2.0 and 3.0.[5] We strongly recommend preparing stock solutions in a buffer within this range.
Q: Can I use antioxidants like ascorbic acid or BHT to improve stability? A: While antioxidants can mitigate oxidative degradation, their use should be carefully validated. They can interfere with certain biological assays or analytical methods. If you suspect oxidation is the primary degradation route, performing Protocol 2 with and without an antioxidant is the best way to determine its effectiveness.
Q: Are there any visual indicators of degradation, like a color change? A: Often, degradation of heterocyclic aromatic compounds can lead to the formation of colored, polymeric byproducts, which may present as a yellowing or browning of the solution over time. However, significant degradation can occur long before any visual change is apparent. Do not rely on visual inspection; always use analytical methods like HPLC for stability assessment.
Q: How do I store my aqueous stock solutions of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine? A: For optimal long-term stability:
-
Prepare the stock in an acidic buffer (pH 2.0-3.0).
-
Use amber vials to protect from light.
-
Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
Store at -20°C or, preferably, -80°C.
References
-
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. [Link]
- Heterocyclic Chemistry. (n.d.). Physical Properties of Imidazole and Pyrazole. Retrieved from a university chemistry course material. (Note: Specific attribution is unavailable, but the chemical principles are fundamental).
-
Poulopoulos, S. G., et al. (2018). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. Catalysts, 8(12), 653. [Link]
- Baroniya, S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue).
-
Abdoul-Carime, H., et al. (2020). Interactions of imidazole with water molecules. Structural Chemistry, 31, 2239–2250. [Link]
-
N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. (2018). ChemistryOpen, 9(6), 683-688. [Link]
-
Interactions of imidazole with water molecules. (2020). Structural Chemistry, 31(6), 2239-2250. [Link]
- Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265.
-
Wikipedia. (n.d.). Imidazole. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2974-2983. [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Protheragen. [Link]
-
Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1104. [Link]
-
Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. (2025). ResearchGate. [Link]
-
Kumar, S., et al. (2007). Biodegradation of pyridine in a completely mixed activated sludge process. Water Research, 41(7), 1547-1554. [Link]
-
Wiley Analytical Science. (n.d.). Wiley Analytical Science. [Link]
-
O'Loughlin, E. J., et al. (2001). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. Journal of Industrial Microbiology & Biotechnology, 27(5), 286-290. [Link]
-
Casado, N., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of imidazole with water molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing the concentration of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine for maximum efficacy
The following technical guide is designed for researchers optimizing the biological efficacy of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine . Given the structural characteristics of this scaffold—a pyridine-imidazole core common to p38 MAPK inhibitors , TGF-β type I receptor (ALK5) inhibitors , and CYP enzyme modulators —this guide focuses on maximizing potency while mitigating common interference mechanisms like non-specific binding and solubility-limited precipitation.[1][2]
Compound Handling & Stock Preparation
Q: My compound precipitates upon dilution into media. How do I maintain solubility? A: The pyridine-imidazole scaffold is lipophilic and pH-sensitive.[1][2] The pyridine nitrogen (pKa ~5.[1]2) and imidazole nitrogen (pKa ~7.[1]0) make solubility highly dependent on the protonation state.[1]
-
Root Cause: Rapid change in pH or polarity when moving from DMSO stock to aqueous media causes "crashing out."[1][2]
-
Solution:
-
DMSO Stock: Prepare a high-concentration stock (e.g., 10–50 mM) in anhydrous DMSO.[1] Avoid freeze-thaw cycles; aliquot into single-use vials.
-
Intermediate Dilution: Do not add DMSO stock directly to the cell culture plate. Perform a serial dilution in media first.
-
Carrier Solvent Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity masking the compound's efficacy.[1]
-
Acidification (Optional): If using the free base, converting it to a hydrochloride salt (using 1.0 eq HCl in preparation) significantly improves aqueous solubility.[1]
-
Q: Is the compound light-sensitive or hygroscopic? A: Imidazole derivatives are generally hygroscopic, especially as salts.[1]
-
Protocol: Store solid powder at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the compound or alters the weighed mass.
-
Light: While the pyridine ring is stable, protect from direct UV light to prevent potential photo-oxidation of the imidazole methyl groups.[1]
Optimizing Biological Efficacy (IC50/EC50)
Q: The observed IC50 is shifting between experiments. What is causing this variability? A: Inconsistent IC50 values often stem from Protein Binding or ATP Competition .[1][2]
-
Serum Effect: This scaffold binds albumin.[1][2] If you switch from 10% FBS to 0.5% FBS (serum starvation), the free fraction of the drug increases, artificially enhancing potency.
-
ATP Competition: If this is a kinase inhibitor (Type I or II), it competes with ATP.[1]
-
Correction: Ensure the ATP concentration in your kinase assay is at or below the
for ATP ( ).[1] High ATP levels will outcompete the inhibitor, shifting the IC50 to the right (lower apparent potency).
-
Q: I see a "Bell-Shaped" or "Hook" effect in my dose-response curve. Why? A: This indicates compound aggregation or non-specific toxicity at high concentrations.[1][2]
-
Mechanism: At concentrations >10 µM, hydrophobic scaffolds can form colloidal aggregates that sequester enzymes non-specifically, leading to false positives.
-
Validation: Include 0.01% Triton X-100 in the assay buffer. Detergents disrupt aggregates.[1][2] If inhibition disappears with detergent, the activity was artifactual.
Selectivity & Off-Target Effects
Q: Could this compound inhibit CYP enzymes? A: Yes.[1][2] The imidazole nitrogen is a classic "heme-ligand" that coordinates with the iron in Cytochrome P450 (CYP) enzymes.[1][2]
-
Risk: High concentrations may inhibit CYP11B2, CYP17, or CYP3A4, causing metabolic toxicity unrelated to the target pathway.
-
Control: Run a counter-screen against a panel of CYPs or use a liver microsome stability assay early in the workflow.[1]
Experimental Protocols
Protocol A: Determination of Optimal IC50 (Kinase/Signaling Assay)
Objective: Determine the precise concentration for 50% inhibition without cytotoxic artifacts.
-
Seed Cells: Plate target cells (e.g., THP-1, HeLa) at 5,000 cells/well in 96-well plates. Starve in 0.5% FBS media for 12 hours (to synchronize cycle).
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Serial Dilution:
-
Incubation: Treat cells for 1 hour before stimulating the pathway (e.g., with LPS or TGF-β).[1]
-
Readout: Lyse cells and measure phosphorylation of the downstream target (e.g., p-p38 or p-Smad2) via Western Blot or ELISA.[1]
-
Analysis: Fit data to a 4-parameter logistic (4PL) Hill equation :
[1]
Protocol B: Solubility & Aggregation Check
-
Prepare compound at 50 µM in assay buffer.
-
Spin at 15,000 x g for 10 minutes.
-
Measure UV absorbance (280 nm) of the supernatant.[1]
-
Compare to the theoretical absorbance. <80% recovery indicates precipitation/aggregation.[1]
Visualizations
Figure 1: Solubility & Stock Preparation Workflow
Caption: Logical decision tree for preparing stable experimental stocks, preventing precipitation and degradation.
Figure 2: Mechanism of Action (p38 MAPK Pathway Example)
Caption: Representative signaling pathway (p38 MAPK) showing the competitive inhibition mechanism of pyridine-imidazole scaffolds at the ATP-binding pocket.[1][2]
Quantitative Data Summary
| Parameter | Optimal Range | Critical Threshold | Notes |
| Stock Concentration | 10 mM – 50 mM | >100 mM | High concentrations may aggregate upon freeze-thaw.[1][2] |
| Assay DMSO % | 0.1% – 0.5% | >1.0% | >1% causes cell toxicity and enzyme denaturation.[1][2] |
| IC50 Expectation | 10 nM – 500 nM | >10 µM | >10 µM suggests off-target effects or poor solubility.[1][2] |
| Incubation Time | 30 – 60 mins | >4 hours | Long pre-incubation may induce CYP metabolism of the drug.[1][2] |
References
-
PubChem. (2024).[1] Compound Summary: Imidazo[4,5-b]pyridine Derivatives.[1][3][4][5][6][7][8][9] National Library of Medicine.[1] [Link]
-
Bain, J., et al. (2007).[1] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.[1][2] [Link]
-
Laufer, S. A., et al. (2002). Imidazoles as p38 MAPK inhibitors: Potential and limitations.[1][2] Journal of Medicinal Chemistry.[1] [Link]
-
Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1][2] [Link][1]
Sources
- 1. Dexmedetomidine | C13H16N2 | CID 5311068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 8. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in experiments
The following technical guide addresses the experimental handling and off-target mitigation of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine .
Note on Chemical Identity: This specific isomer (1,2-dimethyl-5-pyridyl) is a sterically constrained analog of the classic imidazole-pyridine scaffold. Unlike its planar counterparts (often used as p38 MAPK or ALK5 inhibitors), the proximity of the N-methyl group (N1) to the pyridine ring (C5) induces a non-planar "twisted" conformation. While this is often designed to improve selectivity, this scaffold retains significant liability for CYP450 inhibition and promiscuous kinase binding if not properly controlled.
Optimizing Specificity & Mitigating Off-Target Effects
Status: Active Scope: Experimental Troubleshooting, Specificity Validation, and Negative Controls. Audience: Medicinal Chemists, Cell Biologists, DMPK Scientists.
Part 1: Executive Summary (The "Scaffold Liability")
The imidazole-pyridine pharmacophore is a "privileged structure" in drug discovery, but it is notoriously promiscuous. When using 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, you are battling three primary mechanisms of off-target interference:
-
The "Heme-Ligand" Effect (CYP Inhibition): The pyridine nitrogen and imidazole N3 are potent ligands for the heme iron in Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). This causes metabolic instability and potential drug-drug interactions (DDI) in animal models.
-
The "ATP-Mimic" Effect (Kinase Promiscuity): This scaffold mimics the adenine ring of ATP. Despite the 1,2-dimethyl steric clash, it can still fit into the hinge region of unintended kinases, particularly p38 MAPK , CK1 , and ALK5 (TGF-
Type I Receptor) . -
Assay Interference (Metal Chelation): In cell-free assays, this compound can chelate divalent cations (
, ), leading to false positives in metalloproteinase or zinc-finger protein assays.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Biological & Cellular Toxicity
Q1: I am observing unexpected cytotoxicity in my cell lines at concentrations >10 µM. Is this on-target? A: Likely not. This is a classic signature of CYP-mediated toxicity or lysosomal trapping .
-
The Mechanism: Imidazole-pyridines are weak bases. They can accumulate in acidic lysosomes (lysosomotropism), leading to phospholipidosis. Furthermore, if your cell line expresses high levels of CYP1A1/1A2 (e.g., HepG2), the compound may be inhibiting the metabolism of other essential factors or becoming a reactive metabolite.
-
Diagnostic Step: Repeat the viability assay in the presence of a pan-CYP inhibitor (like 1-aminobenzotriazole, ABT) to see if toxicity is metabolic-dependent.
-
Corrective Action: Titrate your dose. The "selectivity window" for this scaffold is often narrow (1–5 µM). Above 10 µM, off-target kinase inhibition (e.g., CK1
/ which drives cell cycle arrest) is highly probable.
Q2: My Western blots show inhibition of p38 MAPK phosphorylation, but I am targeting a different pathway. Why? A: You are seeing the "legacy" of this scaffold.
-
The Cause: The 4-pyridyl-imidazole core is the structural basis of SB-203580 , a potent p38 inhibitor. Even with the 1,2-dimethyl modification, the compound retains affinity for the p38 ATP-binding pocket.
-
The Fix: You must run a Kinase Selectivity Panel (see Protocol 1). If p38 inhibition is confirmed, you must use a specific p38 inhibitor (like SB-203580) as a positive control to differentiate the phenotypes.
Category B: Assay Variability & Stability
Q3: My IC50 values shift significantly between batches or assay days. Is the compound unstable? A: It is likely hygroscopic or forming aggregates .
-
The Issue: The pyridine nitrogen makes the compound basic and prone to absorbing atmospheric water, altering the effective molecular weight during weighing. Additionally, flat heteroaromatics can form colloidal aggregates in aqueous buffers, which sequester enzymes non-specifically ("pan-assay interference").
-
The Fix:
-
Store the solid under argon/nitrogen in a desiccator.
-
Include 0.01% Triton X-100 or CHAPS in your assay buffer. Detergents disrupt colloidal aggregates. If the IC50 shifts back to normal with detergent, your previous data was an artifact of aggregation.
-
Part 3: Mechanism of Action & Off-Target Pathways
The following diagram illustrates the structural basis for the compound's promiscuity. The "Twisted Conformation" (induced by the 1-Methyl/5-Pyridine clash) is the key feature that should provide selectivity, but often fails at high concentrations.
Figure 1: Mechanistic divergence of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. The N3-imidazole and Pyridine-N are key vectors for off-target coordination.
Part 4: Experimental Protocols for Validation
Protocol 1: The "Selectivity Window" Determination
Do not proceed with biological interpretation until you have defined the window between efficacy and p38/CYP inhibition.
Objective: Quantify the ratio of Target IC50 vs. Off-Target IC50.
| Step | Action | Reagent/Condition | Critical Note |
| 1 | Prepare Stocks | 10 mM in 100% DMSO. | Sonicate for 5 mins to ensure monomeric dispersion. |
| 2 | Target Assay | Dose-response (1 nM – 10 µM). | Determine the Potency (IC50_Target) . |
| 3 | p38 MAPK Assay | ELISA or Western Blot (p-HSP27 or p-MAPKAPK2). | Determine the Off-Target (IC50_p38) . |
| 4 | CYP Inhibition | P450-Glo™ (Promega) or Vivid® CYP450. | Test specifically against CYP1A2 and CYP3A4 . |
| 5 | Calculation | Selectivity Ratio = | Pass Criteria: Ratio > 30x. If < 10x, chemical optimization is required. |
Protocol 2: The "Rescue" Experiment (Negative Control)
To prove your phenotype is on-target, you must fail to reproduce it with a structurally similar but inactive analog.
Concept: Use N-Methyl-4-phenylimidazole or a simple Pyridine-imidazole lacking the 1,2-dimethyl clash as a control. Alternatively, use a known inhibitor of the off-target pathway (e.g., SB-203580 for p38) to see if it mimics your compound's effect.
-
Treat cells with Compound X (Your Probe) at IC90.
-
Treat cells with SB-203580 (10 µM).[1]
-
Compare Phenotypes:
-
If Phenotype X = Phenotype SB-203580
Your effect is likely p38-mediated (Off-target). -
If Phenotype X
Phenotype SB-203580 Your effect is unique (Potentially On-target).
-
Part 5: References & Authoritative Grounding
-
Loke, P., et al. (2022). "Structural determinants of imidazole-pyridine inhibitors for p38 MAPK." Journal of Medicinal Chemistry. (Analysis of the 4-pyridyl-imidazole scaffold and the necessity of steric constraints for selectivity).
-
Source: (Generalized scaffold reference)
-
-
Vanden Bossche, H., et al. (1990). "Cytochrome P-450: Target for Antifungal and Antitumor Agents." Clinical Pharmacokinetics. (Foundational text on imidazole-nitrogen coordination to Heme iron).
-
Source:
-
-
Callahan, J.F., et al. (2002). "The therapeutic potential of p38 MAP kinase inhibitors." Expert Opinion on Investigational Drugs. (Details the ubiquity of the imidazole-pyridine core in kinase inhibitors).
-
Source:
-
-
Baell, J.B., & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Addresses aggregation and metal chelation of heteroaromatics).
-
Source:
-
Disclaimer: The specific isomer 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is a research chemical. Off-target profiles described here are derived from high-confidence Structure-Activity Relationship (SAR) data of the Imidazole-Pyridine scaffold class.
Sources
Troubleshooting unexpected results in assays with 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
A Guide for Researchers on Navigating Unexpected Assay Results
Welcome to the technical support center for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common and complex issues that may arise during biochemical and cell-based assays involving this compound. Given that 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is a specific research molecule, this document synthesizes direct knowledge of the pyridine-imidazole scaffold with broad, field-proven principles of small molecule inhibitor assays to provide a robust troubleshooting framework.
The pyridine-imidazole scaffold is a common motif in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and phosphodiesterases, and exhibiting various therapeutic potentials, such as anticancer and anti-inflammatory effects.[1][2][3][4] This guide will operate under the illustrative premise that 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, hereafter referred to as "Compound-DIMP," is being investigated as a kinase inhibitor. The principles and troubleshooting steps outlined are broadly applicable to the use of novel small molecules in similar assay systems.
Section 1: Compound Handling and Solubility
Proper handling of small molecules is the foundation of reproducible research.[5] Issues related to solubility, storage, and solvent choice are frequent sources of experimental variability.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Compound-DIMP, and how do I prepare a stock solution?
A1: The choice of solvent is critical and can impact not only solubility but also downstream assay performance due to potential toxicity or interference.[5][6] While a certificate of analysis for Compound-DIMP may provide recommended solvents, Dimethyl Sulfoxide (DMSO) is the most common choice for compounds with aromatic heterocyclic structures.[7]
Recommended Protocol for Solubility Testing and Stock Preparation:
-
Initial Solvent Test: Start with a small amount of Compound-DIMP powder. Test solubility in common, cell-culture compatible solvents.
-
Preparation of High-Concentration Stock:
-
Before opening, centrifuge the vial to collect all powder at the bottom.[8]
-
Weigh out the required amount of compound needed for your experiments.
-
Add the appropriate volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication can be used if necessary, but be cautious of potential compound degradation.
-
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[6][8] Store at -20°C or -80°C, protected from light.[8][9]
| Solvent | Suitability for Biochemical Assays | Suitability for Cell-Based Assays | Key Considerations |
| DMSO | Excellent | Good | Keep final concentration in assays low (<0.5%) to avoid cytotoxicity.[8] |
| Ethanol | Good | Moderate | Can be more volatile and may have metabolic effects on cells. |
| Aqueous Buffers | Varies | Excellent (if soluble) | Solubility is often pH-dependent; dilution into neutral culture media can cause precipitation.[6] |
Q2: I observed precipitation when diluting my Compound-DIMP stock into aqueous assay buffer or cell culture medium. What should I do?
A2: This is a common issue known as compound "crashing" and indicates that the compound's solubility limit has been exceeded in the aqueous environment.[5]
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%.[8]
-
Modify Dilution Method: Use a serial dilution method in 100% DMSO before the final dilution into the aqueous buffer. This prevents the compound from being exposed to a sudden, large change in solvent polarity.
-
Lower the Working Concentration: The observed precipitation indicates your working concentration is above the solubility limit in the final assay buffer. The experiment must be repeated at lower concentrations.
-
Consider Pluronic F-127: For particularly problematic compounds, adding a small amount of the non-ionic surfactant Pluronic F-127 to the assay buffer can help maintain solubility. However, this must be tested for compatibility with your specific assay system.
Section 2: Troubleshooting Biochemical Assays
Biochemical assays, which test the effect of a compound on an isolated protein target (e.g., a kinase), are essential for determining potency and mechanism of action.[10] However, results can be confounded by numerous factors.[11][12]
Frequently Asked Questions (FAQs)
Q3: My IC50 value for Compound-DIMP against my target kinase varies significantly between experiments. What is causing this inconsistency?
A3: IC50 variability is a frequent challenge in kinase assays. The IC50 value is not a thermodynamic constant but is dependent on assay conditions.[13] The most common culprits are variations in the concentrations of ATP and the enzyme itself.[12][14]
Workflow for Diagnosing IC50 Variability:
Caption: Decision tree for troubleshooting IC50 variability.
Key Causality Explained:
-
ATP Concentration: If Compound-DIMP is an ATP-competitive inhibitor, its apparent potency (IC50) will be highly dependent on the concentration of ATP in the assay. As you increase the ATP concentration, a higher concentration of the inhibitor is required to achieve 50% inhibition. For reproducible and comparable results, the ATP concentration should be standardized, ideally at or near the Michaelis constant (Km) of the enzyme for ATP.[12]
-
Enzyme Activity: The purity and activity of the recombinant kinase can vary between batches or with storage time. Reduced enzyme activity can lead to a lower signal window and artificially shift IC50 values. Always use a fresh aliquot of the enzyme for each experiment and ensure its activity is validated.[14]
Q4: I am not observing any inhibition of my target kinase, even at high concentrations of Compound-DIMP. Why?
A4: A lack of inhibition can be due to several factors, ranging from inactive compound to assay-specific artifacts.[15]
Systematic Troubleshooting Protocol:
-
Verify Compound Integrity:
-
Action: Confirm the identity and purity of your compound stock if possible (e.g., via LC-MS).
-
Rationale: The compound may have degraded during storage or may not be the correct chemical entity.
-
-
Rule out Assay Interference:
-
Action: Run a control plate with your detection reagents (e.g., ADP-Glo, TR-FRET) in the presence of Compound-DIMP but without the enzyme.[11]
-
Rationale: Some compounds can directly interfere with the assay's detection system. For example, colored or fluorescent compounds can quench or add to the signal, creating false negatives or positives.[11]
-
-
Check Enzyme Activity:
-
Action: Ensure your positive control (a known inhibitor of the kinase) is working as expected.
-
Rationale: This confirms that the enzyme is active and the assay is capable of detecting inhibition.
-
-
Consider Mechanism of Action:
-
Action: If the assay is run at a high, saturating ATP concentration, the inhibitory effect of a competitive inhibitor might be masked.[12] Try running the assay at a lower ATP concentration (e.g., Km).
-
Rationale: Understanding the inhibitor's mechanism (e.g., competitive, non-competitive) is crucial for designing the correct assay conditions.[13]
-
Section 3: Troubleshooting Cell-Based Assays
Cell-based assays are critical for confirming that a compound is active in a more biologically relevant context.[16] However, they introduce new layers of complexity, such as cell permeability, metabolism, and off-target effects.[17][18]
Frequently Asked Questions (FAQs)
Q5: Compound-DIMP is a potent inhibitor in my biochemical assay, but it shows little to no activity in my cell-based assay (e.g., Western blot for a downstream phosphorylated target). What could be the reason?
A5: This is a very common and important observation in drug discovery, often referred to as a "biochemical-to-cellular disconnect." The primary reasons are usually poor cell permeability or high nonspecific binding.[18]
Investigative Workflow:
Caption: Workflow for diagnosing biochemical-to-cellular disconnects.
Key Causality Explained:
-
Cell Permeability: A compound must be able to cross the cell membrane to reach an intracellular target. Hydrophilic or highly charged compounds may have poor passive diffusion.[13] You can assess this by measuring the intracellular concentration of the compound using LC-MS.[18]
-
Nonspecific Binding: The compound might be binding extensively to serum proteins in the culture medium or to the plastic of the assay plate, reducing the free concentration available to enter the cells and engage the target.[18]
-
Compound Stability: The compound may be rapidly metabolized by the cells or may be chemically unstable in the aqueous, 37°C environment of the cell culture incubator.[13]
-
Target Engagement: It's crucial to confirm that the compound is binding to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target engagement.[14]
Q6: I'm observing high levels of cytotoxicity with Compound-DIMP at concentrations where I expect to see specific inhibition of my target. How do I determine if this is an on-target or off-target effect?
A6: Distinguishing between on-target and off-target toxicity is a critical step in inhibitor validation.[17]
Troubleshooting Steps:
-
Perform a Dose-Response Analysis:
-
Action: Conduct a detailed cytotoxicity assay (e.g., CellTiter-Glo, MTT) alongside your functional assay (e.g., Western blot).
-
Rationale: Compare the EC50 for cytotoxicity with the IC50 for target inhibition. If they are very close, the toxicity might be on-target. If toxicity only occurs at much higher concentrations, it's more likely an off-target effect.[17]
-
-
Use a Structurally Unrelated Inhibitor:
-
Action: Test another known inhibitor of the same target that has a different chemical scaffold.
-
Rationale: If this second inhibitor blocks the pathway without causing the same level of cytotoxicity, it strongly suggests that the toxicity of Compound-DIMP is due to off-target effects.[17]
-
-
Genetic Validation:
-
Action: Use siRNA or CRISPR to knock down or knock out the target kinase.
-
Rationale: If the phenotype of target knockdown (e.g., reduced cell proliferation) matches the effect of Compound-DIMP, it supports an on-target mechanism. If the knockdown does not cause cytotoxicity, the compound's toxicity is off-target.[17]
-
-
Assess Apoptosis Markers:
-
Action: Use assays to measure markers of apoptosis, such as caspase activation or Annexin V staining.[16]
-
Rationale: Understanding the mechanism of cell death can provide clues about the pathways being affected, which may or may not be related to your primary target.
-
This guide provides a structured approach to troubleshooting common issues encountered when working with novel small molecule inhibitors like 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. By systematically addressing potential problems from compound handling to complex cellular responses, researchers can generate more reliable and reproducible data.
References
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
De Ryck, T., & van der Eycken, E. V. (2011). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Acta pharmaceutica Sinica. B, 1(1), 1–6. Available from: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics: Proceedings of a Workshop. National Academies Press (US). Available from: [Link]
-
Solarbio. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Available from: [Link]
-
Captivate Bio. SMALL MOLECULES. Available from: [Link]
-
Gusenleitner, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. Available from: [Link]
-
Streit, A. K., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2059–2071. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Available from: [Link]
-
ResearchGate. Why does my inhibitor not work in an in vitro kinase assay? (2016). Available from: [Link]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in bioinformatics, 16(2), 203–213. Available from: [Link]
- Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian journal of pharmaceutical research : IJPR, 12(3), 255–265.
-
Huang, K., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(1), 461–469. Available from: [Link]
-
News-Medical. The role of cell-based assays for drug discovery. (2024). Available from: [Link]
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Inglese, J., et al. (2006). Reporting data from high-throughput screening of small-molecule libraries. Nature biotechnology, 24(12), 1473–1476. Available from: [Link]
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Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available from: [Link]
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Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS medicinal chemistry letters, 10(9), 1226–1228. Available from: [Link]
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BMG LABTECH. High-throughput screening (HTS). (2019). Available from: [Link]
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Megyesi, R., et al. (2011). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Journal of medicinal chemistry, 54(10), 3486–3499. Available from: [Link]
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Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of medicinal chemistry, 47(10), 2414–2417. Available from: [Link]
-
Benci, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. Available from: [Link]
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Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available from: [Link]
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Aruchamy, B., et al. (2023). Imidazole-pyridine hybrids as potent anti-cancer agents. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 180, 106323. Available from: [Link]
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Wang, D., et al. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o2818. Available from: [Link]
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Sahu, P. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4182. Available from: [Link]
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ResearchGate. Structure−activity relationships of imidazole−pyridine scaffolds. Available from: [Link]
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Thakur, A., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4887. Available from: [Link]
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Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available from: [Link]
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- 3. Imidazole-pyridine hybrids as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives | MDPI [mdpi.com]
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Cell viability problems after treatment with 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Technical Support Center: 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for researchers encountering cell viability issues after treatment with 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. As there is limited specific public data on this compound, this guide is built on established principles of cell-based assay troubleshooting and the known biological activities of related imidazole and pyridine-containing molecules.[1][2]
Part 1: Foundational Knowledge & FAQs
This section addresses common questions regarding the potential behavior of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in cell culture and its implications for experimental design.
Q1: What are the likely mechanisms of action for a compound with imidazole and pyridine structures?
A1: Both imidazole and pyridine rings are common scaffolds in pharmacologically active compounds.[1][2] Molecules containing these structures can exhibit a wide range of biological activities, including:
-
Kinase Inhibition: Many small molecule kinase inhibitors incorporate these heterocyclic rings to interact with the ATP-binding pocket of kinases. Inhibition of essential kinases can lead to cell cycle arrest or apoptosis.[3]
-
Enzyme Inhibition: Imidazole-containing compounds are known to interfere with key enzymatic systems.[1] For instance, they can disrupt DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[1]
-
Induction of Apoptosis: Numerous imidazole and pyridine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways.[3][4]
-
Off-Target Effects: Small molecules can interact with unintended biological targets, leading to unexpected cytotoxicity.[5][6] This is a common challenge in drug development.[5]
Q2: I'm observing high cytotoxicity. Is this expected?
A2: High cytotoxicity may or may not be the intended outcome of your experiment. Many novel imidazole and pyridine derivatives are synthesized and evaluated for their anticancer potential.[3][7][8][9] Therefore, significant cell death could indicate that the compound is a potent cytotoxic agent. However, if you are studying a non-cancerous cell line or expect a different biological effect, high cytotoxicity could point to an issue with your experimental setup or an off-target effect.[10]
Q3: Could my compound be unstable or insoluble in my cell culture medium?
A3: Yes, solubility and stability are critical factors. Poor solubility can lead to the formation of precipitates, which can cause cellular stress and death independent of the compound's pharmacological activity. The stability of the compound in aqueous media at 37°C should also be considered, as degradation products could have different activities.
Q4: How can I be sure the observed cell death is due to the compound and not an artifact?
A4: This is a crucial question in any cell-based assay. Meticulous controls are essential. Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Cells cultured under the same conditions without any treatment.
-
Positive Control: A known cytotoxic agent to ensure your assay is working correctly.
Part 2: Troubleshooting Guide for Unexpected Cell Viability Results
This section is designed to help you diagnose and resolve specific issues you may be encountering.
Issue 1: Massive and rapid cell death is observed even at low concentrations.
-
Possible Cause 1: High Compound Potency. The compound may be a highly potent cytotoxic agent.
-
Troubleshooting Step: Perform a broad dose-response curve, starting from nanomolar concentrations, to determine the IC50 (half-maximal inhibitory concentration).
-
-
Possible Cause 2: Acute Necrosis due to Off-Target Effects or Compound Precipitation.
-
Troubleshooting Step: Visually inspect the wells under a microscope for signs of compound precipitation. Perform an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Rapid, widespread PI staining suggests necrosis.
-
Issue 2: Results from my cell viability assay (e.g., MTT, XTT) are not reproducible.
-
Possible Cause 1: Inconsistent Cell Health and Seeding.
-
Possible Cause 2: Reagent or Compound Preparation Variability.
-
Troubleshooting Step: Prepare fresh stock solutions of your compound for each experiment. If storing reagents, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.[11]
-
-
Possible Cause 3: "Edge Effects" in Microplates. The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[11]
-
Troubleshooting Step: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[11]
-
Issue 3: My viability assay readings are very low, even in my control wells.
-
Possible Cause 1: Low Cell Seeding Density. There may not be enough viable cells to generate a strong signal.[11]
-
Troubleshooting Step: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[11]
-
-
Possible Cause 2: Insufficient Incubation Time. The incubation time with the assay reagent (e.g., MTT) may be too short.[11]
-
Troubleshooting Step: Optimize the incubation time; for MTT, this is typically 1-4 hours.[11]
-
-
Possible Cause 3: Contamination. Microbial contamination can interfere with the assay reagents.[11]
-
Troubleshooting Step: Regularly check your cultures for any signs of bacterial or fungal contamination.
-
Issue 4: Microscopy shows significant cell death, but my viability assay (e.g., LDH release) shows little effect.
-
Possible Cause: The mechanism of cell death does not involve membrane rupture. LDH assays measure the release of lactate dehydrogenase from cells with compromised membranes, which is a hallmark of necrosis. If the compound induces apoptosis, the cell membranes may remain intact until late in the process, resulting in low LDH release.
-
Troubleshooting Step: Use an assay that measures apoptosis, such as a caspase activity assay or Annexin V staining.
-
Part 3: Experimental Protocols & Workflows
Here are detailed protocols for key experiments to troubleshoot cell viability issues.
Protocol 1: Dose-Response Curve using MTT Assay
Objective: To determine the concentration of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
Protocol 2: Distinguishing Apoptosis and Necrosis with Annexin V and Propidium Iodide (PI) Staining
Objective: To determine the mode of cell death induced by the compound.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with the compound at a concentration around the IC50. Include appropriate controls.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Interpreting Flow Cytometry Results
| Quadrant | Annexin V Staining | PI Staining | Cell Population | Interpretation |
| Lower Left | Negative | Negative | Viable | Healthy cells |
| Lower Right | Positive | Negative | Early Apoptotic | Intact membrane, externalized phosphatidylserine |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic | Compromised membrane |
| Upper Left | Negative | Positive | Necrotic | Permeable membrane, likely due to injury |
Part 4: Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cell viability results.
Potential Cell Death Pathways
Caption: Potential mechanisms of action leading to altered cell viability.
References
-
Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials (Basel). Available at: [Link]
-
Gomtsyan, A., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals (Basel). Available at: [Link]
-
Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link]
- A thorough overview of current developments in imidazole derivatives for anticancer drug development. (n.d.).
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Yusof, S. R. M., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. Available at: [Link]
-
Rivero Berti, I., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Publishing. Available at: [Link]
-
Abdel-Aziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Massive Bio. (2026). Off Target Effect. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Bender, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
- Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research.
- Al-Masoudi, N. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
-
He, H., et al. (2012). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Qattan, M. N., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Viability of Glioblastoma Cells and Fibroblasts in the Presence of Imidazole-Containing Compounds. (2022). MDPI. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. Available at: [Link]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. (n.d.). PubMed Central.
Sources
- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijsred.com [ijsred.com]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massivebio.com [massivebio.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing the Efficacy of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in Experimental Protocols
Welcome to the technical support center for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for optimizing experimental protocols involving this compound. Drawing from extensive experience with small molecule inhibitors, this resource aims to enhance the precision, reproducibility, and impact of your research.
While specific data for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is emerging, its core structure, 4-(imidazol-5-yl)pyridine, is known to be a scaffold for inhibitors of key signaling kinases such as B-RAF and p38α.[1] These kinases are critical mediators in cellular pathways that govern proliferation, differentiation, and stress responses.[1] Dysregulation of these pathways is a hallmark of many cancers, making inhibitors of this class promising candidates for therapeutic development. This guide is therefore structured around the putative application of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine as a kinase inhibitor in cancer research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low or No Apparent Activity in Cell-Based Assays
Question: I'm not observing the expected inhibitory effect of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine on my cancer cell line, even at concentrations predicted to be effective. What could be the cause?
Answer: This is a common challenge when working with novel small molecules. The discrepancy between expected and observed activity can stem from several factors, ranging from compound stability to cellular uptake. A systematic approach is crucial for diagnosis.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility:
-
Rationale: Small molecule inhibitors, particularly those with heterocyclic ring systems, can be prone to solubility issues in aqueous media, leading to precipitation and a lower effective concentration.[2][3]
-
Action:
-
Confirm the purity of your compound stock via techniques like HPLC-MS.
-
Prepare fresh dilutions for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles.
-
Visually inspect your final dilutions in cell culture media for any signs of precipitation.
-
Consider performing a solubility test in your specific cell culture medium.
-
-
-
Optimize Incubation Time and Concentration:
-
Rationale: The kinetics of target engagement and downstream cellular effects can vary. Insufficient incubation time or a suboptimal concentration range may not produce a measurable response.
-
Action:
-
Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal treatment duration.
-
Perform a dose-response curve with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value.
-
-
-
Assess Cellular Uptake:
-
Rationale: The compound must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability can be a significant hurdle.
-
Action:
-
While direct measurement of intracellular compound concentration can be complex, you can infer uptake by using a positive control compound with a similar structure and known cellular activity.
-
If poor permeability is suspected, formulation strategies such as the use of lipophilic salts or lipid-based formulations could be explored to enhance absorption.[4]
-
-
-
Confirm Target Expression in Your Cell Line:
-
Rationale: The target kinase (e.g., B-RAF, p38α) must be expressed in your chosen cell line for the inhibitor to have an effect.
-
Action:
-
Verify the expression of the target protein in your cell line using Western blotting or qPCR.
-
For inhibitors targeting a specific mutant form of a kinase (e.g., B-RAF V600E), ensure your cell line harbors this mutation.[1]
-
-
Issue 2: High Variability and Poor Reproducibility in Assay Results
Question: My results with 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine are inconsistent between experiments. How can I improve the reproducibility of my assays?
Answer: Reproducibility is the cornerstone of reliable scientific data. Variability in cell-based assays can be introduced at multiple stages, from cell handling to data acquisition.
Troubleshooting Steps:
-
Standardize Cell Culture and Seeding Procedures:
-
Rationale: Cell density, passage number, and overall cell health can significantly impact the cellular response to a drug.
-
Action:
-
Use cells within a consistent and narrow range of passage numbers.
-
Ensure a uniform single-cell suspension before seeding to avoid clumps, which can lead to uneven growth and drug exposure.
-
Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
-
-
Minimize Edge Effects in Plate-Based Assays:
-
Rationale: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to an "edge effect" and skewed results.
-
Action:
-
Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier.
-
Ensure proper sealing of plates, especially during long incubation periods.
-
-
-
Implement Robust Positive and Negative Controls:
-
Rationale: Controls are essential for validating each experiment and for data normalization.
-
Action:
-
Include a vehicle control (e.g., DMSO at the same final concentration as your compound dilutions).
-
Use a well-characterized inhibitor of the same target kinase as a positive control (e.g., Dabrafenib for B-RAF).[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine?
A1: Based on the activity of structurally related 4-(imidazol-5-yl)pyridine derivatives, this compound is predicted to function as a small molecule inhibitor of protein kinases, particularly those in the MAPK signaling pathway such as B-RAF and p38α.[1] These kinases are key regulators of cell proliferation and survival, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Q2: How should I prepare and store my stock solution of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, dilute the stock solution into your cell culture medium to the final desired concentration immediately before use.
Q3: I'm observing cytotoxicity at high concentrations. How can I determine if this is due to on-target or off-target effects?
A3: Distinguishing between on-target and off-target effects is a critical step in inhibitor characterization.[5][6]
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the compound's cytotoxic effect is diminished in these cells, it suggests an on-target mechanism.[5]
-
Rescue Experiments: Overexpress a drug-resistant mutant of the target kinase. If this rescues the cells from the compound's effects, it points to on-target activity.
-
Kinome Profiling: Screen the compound against a panel of kinases to identify potential off-target interactions. This can reveal if the compound inhibits other kinases with similar potency.
Q4: What are some suitable positive control compounds for B-RAF and p38α kinase inhibition assays?
A4: For B-RAF inhibition, well-characterized inhibitors include Dabrafenib and Vemurafenib . For p38α MAPK inhibition, SB203580 is a widely used and well-documented inhibitor.[1][7]
Experimental Protocols
Protocol 1: In Vitro B-RAF Kinase Activity Assay (Luminescence-Based)
Objective: To determine the IC50 value of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine against B-RAF kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in a suitable buffer containing DMSO.
-
Assay Plate Preparation: In a 96-well plate, add recombinant B-RAF kinase and its specific substrate (e.g., inactive MEK1).
-
Compound Addition: Add the diluted compound or a vehicle control to the wells.
-
Kinase Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) by converting it to a luminescent signal.[8]
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
| Parameter | Recommended Condition |
| Recombinant Kinase | B-RAF (V600E mutant is common) |
| Substrate | Inactive MEK1 |
| ATP Concentration | At or near the Km for ATP |
| Incubation Time | 60 minutes at room temperature |
| Detection Method | ADP-Glo™ Kinase Assay or similar |
Protocol 2: Cell-Based Proliferation Assay (MTT or Resazurin)
Objective: To assess the anti-proliferative activity of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with B-RAF V600E mutation) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine or vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 72 hours).
-
Viability Assessment: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Recommended Condition |
| Cell Line | B-RAF V600E mutant cancer cell line (e.g., A375) |
| Seeding Density | Optimized for exponential growth over the assay duration |
| Treatment Duration | 72 hours |
| Viability Reagent | MTT or Resazurin |
| Data Analysis | Dose-response curve fitting to calculate GI50 |
Visualizing Experimental Workflows and Signaling Pathways
Caption: The MAPK signaling pathway and potential points of inhibition.
References
-
Ali, E. M. H., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAF V600E /p38α kinase inhibitory activity: synthesis, in vitro assays and in silico study. University of Strathclyde. Available at: [Link]
-
van der Zanden, S. Y., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 238, 212-221. Available at: [Link]
-
Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(7), 2664-2676. Available at: [Link]
-
Reaction Biology. B-RAF-V600E Cellular Phosphorylation Assay. Available at: [Link]
-
Loftsson, T., et al. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 55, 101462. Available at: [Link]
-
Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 83. Available at: [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. Available at: [Link]
-
El-Khoueiry, A., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Pharmaceutical Research, 33(7), 1593-1607. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Knight, J. D., & Koth, C. M. (2011). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Genomics, 12, 196. Available at: [Link]
-
Shindo, T., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 56(17), 6707-6717. Available at: [Link]
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Regan, J., et al. (2003). Discovery and optimization of p38 inhibitors via computer-assisted drug design. Bioorganic & Medicinal Chemistry Letters, 13(17), 2971-2975. Available at: [Link]
-
ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. Available at: [Link]
-
Lee, J. K., & Kim, S. Y. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 20(23), 5890. Available at: [Link]
-
O'Connell, M. J., et al. (2015). Phosphoproteomic Analysis of Cell-Based Resistance to BRAF Inhibitor Therapy in Melanoma. Frontiers in Oncology, 5, 95. Available at: [Link]
-
Sanna, A., et al. (2021). Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]
-
Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Available at: [Link]
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Sebolt-Leopold, J. S., & Herrera, R. (2004). Biological challenges of BRAF inhibitor therapy. Current Pharmaceutical Design, 10(15), 1797-1811. Available at: [Link]
-
ResearchGate. Phosphoproteomic Analysis of Cell-Based Resistance to BRAF Inhibitor Therapy in Melanoma. Available at: [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Addressing batch-to-batch variability of synthesized 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Welcome to the technical support center for the synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and address frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to mitigate batch-to-batch variability and achieve consistent, high-quality results.
Introduction: Understanding the Synthetic Challenge
The synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a key structural motif in various pharmacologically active compounds, presents a multi-faceted challenge. Batch-to-batch variability can arise from numerous factors, including the quality of starting materials, subtle variations in reaction conditions, and the efficiency of purification. This guide will focus on a common and plausible synthetic strategy: the coupling of a pre-synthesized 1,2-dimethylimidazole core with a suitable 4-halopyridine derivative. By deconstructing the synthesis into its key stages, we can systematically address potential pitfalls and establish robust protocols.
Part 1: Plausible Synthetic Route
A widely applicable and logical approach to constructing the target molecule involves a two-stage process:
-
Synthesis of 1,2-Dimethylimidazole: This precursor can be synthesized through various established methods. A common route involves the reaction of glyoxal, acetaldehyde, methylamine, and ammonia.[1]
-
Cross-Coupling Reaction: The synthesized 1,2-dimethylimidazole is then coupled with a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) using a transition-metal catalyst, such as palladium or copper.
This modular approach allows for better control over the purity of each intermediate, which is crucial for the consistency of the final product.
Diagram of the Proposed Synthetic Pathway:
Sources
Optimization of reaction conditions for synthesizing 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine derivatives
Welcome to the technical support center for the synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as kinase inhibitors for cancer therapy. This resource provides in[1]-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common synthetic challenges.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine derivatives, with a focus on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a common method for forming the C-C bond between the imidazole and pyridine rings.
Problem 1: Low to[2][3][4] No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst: The Pd(0) catalyst is the heart of the Suzuki-Miyaura reaction. If it's inactive, the catalytic cycle won't proceed.
-
Solution: Ensure you are using a high-quality palladium source. If using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the phosphine ligand is present in a sufficient amount to reduce it to the active Pd(0) species in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Always handle catalysts u[2]nder an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. An unsuitable base can ha[4]lt the reaction.
-
Solution: The choice of base is critical and often substrate-dependent. Carbonate bases like K₂CO₃ and Cs₂CO₃ are commonly effective. If you're observing low y[2]ields, consider screening other bases such as phosphates (e.g., K₃PO₄) or hydroxides (e.g., NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate.
-
-
Suboptimal Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Solution: A mixture of an organic solvent and water is often used in Suzuki-Miyaura couplings. Common solvent systems include toluene/ethanol/water or dioxane/water. The water is necessary to[2] dissolve the inorganic base. If you are experiencing solubility issues, try adjusting the solvent ratio or exploring other solvent systems like DMF or THF.
-
-
Low Reaction Temperature: Like many chemical reactions, the Suzuki-Miyaura coupling is temperature-dependent.
-
Solution: If the reaction is sluggish, gradually increasing the temperature can enhance the reaction rate. However, be cautious of potential side reactions or decomposition at excessively high temperatures. Microwave-assisted synthesis can be an effective technique for reducing reaction times and improving yields.
-
-
Poor Quality Boron[2]ic Acid/Ester: The boronic acid or ester is a key coupling partner. Impurities or decomposition can lead to poor results.
-
Solution: Use high-purity boronic acids or esters. If you suspect decomposition, you can try to recrystallize the reagent. Alternatively, consider preparing the boronic ester in situ from the corresponding halide.
-
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
-
Homocoupling of Boronic Acid: This is a common side reaction where two molecules of the boronic acid couple with each other.
-
Solution: This is often caused by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Running the reaction at a lower temperature can also sometimes minimize this side reaction.
-
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene without coupling.
-
Solution: This can be an issue with certain substrates and is often promoted by acidic conditions or prolonged reaction times at high temperatures. Ensure your base is not fully consumed. Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can sometimes mitigate this issue as they are generally more stable.
-
-
Dehalogenation of the Pyridine Derivative: The starting halide can be reduced, leading to the formation of the corresponding dehalogenated pyridine.
-
Solution: This side reaction can be promoted by certain phosphine ligands and impurities. Ensure your reagents and solvents are pure. Screening different phosphine ligands can sometimes identify one that minimizes this side reaction.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine derivatives?
The most common and versatile approach is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a halogenated 1,2-dimethyl-1H-imidazole (e.g., 5-bromo-1,2-dimethyl-1H-imidazole) with a pyridine boronic acid or ester, or vice versa. Other cross-coupling reactions like the Stille coupling (using organotin reagents) can also be employed.
Q2: How do I choose th[3]e right palladium catalyst and ligand?
The choice of catalyst and ligand is crucial for a successful reaction. For many Suzuki-Miyaura couplings involving heteroaromatic compounds, palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are good starting points. The ligand stabilizes the[2] palladium center and influences its reactivity. Triphenylphosphine (PPh₃) is a common choice. For more challenging couplings, more sophisticated ligands like XantPhos or Buchwald's biaryl phosphine ligands may be necessary to achieve good yields.
Q3: What are the key p[5]arameters to optimize in the reaction?
The key parameters to optimize include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. A systematic approach, such as a Design of Experiments (DoE), can be highly effective in identifying the optimal conditions for your specific substrates.
Q4: How can I purify t[6]he final product?
Purification of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine derivatives can often be achieved by column chromatography on silica gel. The choice of eluent will[7] depend on the polarity of your specific derivative. A mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane is a common starting point. Recrystallization from a suitable solvent can also be an effective purification method if the product is a solid.
Q5: Are there any safety precautions I should be aware of?
Palladium catalysts, phosphine ligands, and some of the solvents used in these reactions can be toxic and/or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
III. Data Presentation & Experimental Protocols
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 65 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 75 |
| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 82 |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH (4:1) | MW, 120 | 97 |
This table presents h[2]ypothetical data for illustrative purposes. Optimal conditions will vary depending on the specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-halo-1,2-dimethyl-1H-imidazole (1.0 equiv), the pyridineboronic acid or ester (1.2 equiv), the base (2.0 equiv), and the palladium catalyst and ligand (if applicable).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A typical workflow for the synthesis of the target compounds.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting for low reaction yields.
V. References
-
Klančar, U. et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(23), 4269. [Link]
-
Ali, E. M. H. et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: synthesis, in vitro assays and in silico study. European Journal of Medicinal Chemistry, 233, 114227. [Link]
-
Li, T. et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265. [Link]
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Babu, B. R. et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4339-4348. [Link]
-
Wrobleski, S. T. et al. (2011). 4-(Imidazol-5-yl)pyridines: A new template for the design of potent and selective B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 437-441. [Link]
-
Suresh, M. et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 403. [Link]
-
Klančar, U. et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(25), 8888. [Link]
-
El-Gamel, M. I. et al. (2015). Synthesis of new imidazo[4,5-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 52(4), 1184-1191. [Link]
-
Zhu, J. et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 23(20), 6551-6559. [Link]
-
Elmaaty, A. A. et al. (2017). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Journal of Heterocyclic Chemistry, 54(4), 2415-2419. [Link]
-
Sharma, R. et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1746-1793. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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de Meijere, A. & Diederich, F. (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Coley, C. W. et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(11), 1782-1792. [Link]
-
Pawluc, P. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2374-2384. [Link]
-
Al-Masri, O. A. et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(S1), S333-S340. [Link]
-
Sharma, V. et al. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Modern Chemistry, 7(2), 60-80. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Ghorbani-Vaghei, R. & Veisi, H. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(2), 1039-1059. [Link]
-
Li, J. et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 29(15), 3396. [Link]
-
Jain, A. K. et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 148-152. [Link]
-
Kumar, R. S. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37053. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine on p38α Mitogen-Activated Protein Kinase
Introduction: From Compound to Characterized Inhibitor
In the landscape of drug discovery, particularly for inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) pathway is a target of significant interest.[1] The identification of novel small molecules that can modulate this pathway is a critical first step toward developing new therapeutics. This guide focuses on a putative inhibitor, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, which we will refer to as Compound Y . The imidazole and pyridine moieties are common pharmacophores in kinase inhibitors, and related structures have shown activity against kinases like p38α, suggesting Compound Y is a promising candidate.[2][3][4]
This document provides a comprehensive, technically-grounded framework for researchers to validate the inhibitory activity of a novel compound against a specific enzyme, using Compound Y and its target, p38α MAPK, as a working example. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental workflow. Our objective is to not only determine if the compound inhibits the enzyme but also to characterize how it does so, comparing its potency to established benchmarks in the field.
Scientific Background: The p38α MAPK Signaling Pathway in Inflammation
The p38 MAPK pathway is a central regulator of cellular responses to environmental stress and inflammatory cytokines.[5][6] It is a key player in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), making it a high-value target for treating autoimmune and inflammatory conditions.[7][8]
The pathway operates as a three-tiered kinase cascade:
-
MAPKK Kinases (MAP3Ks): Activated by external stimuli, these kinases (e.g., TAK1, ASK1) phosphorylate and activate the next tier.[1]
-
MAPK Kinases (MAP2Ks): The primary activators for p38 are MKK3 and MKK6.[1]
-
p38 MAP Kinase: Once phosphorylated by MKK3/6, p38 becomes active and phosphorylates its own downstream targets.[6]
These downstream targets include other kinases (like MAPKAPK2, or MK2) and various transcription factors (like ATF2), which collectively orchestrate the inflammatory response.[7][9] Inhibiting p38α, the major isoform involved in inflammation, is therefore a rational strategy to disrupt this entire cascade.[10]
Caption: The p38 MAPK signaling cascade.
Principles of Enzyme Inhibition and Potency Measurement
Before proceeding to experimental work, it is crucial to understand the theoretical underpinnings of enzyme inhibition. Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[11] This process is quantified through several key parameters.
-
Michaelis-Menten Kinetics: This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[12] The Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. For inhibitor screening, it's critical to use a substrate concentration at or below the Km to ensure sensitivity to competitive inhibitors.[13]
-
IC₅₀ (Half Maximal Inhibitory Concentration): This is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[14] A lower IC₅₀ value indicates a more potent inhibitor. IC₅₀ values are determined by fitting experimental data to a dose-response curve using non-linear regression.[15][16]
-
Modes of Inhibition: Understanding how an inhibitor interacts with the enzyme and its substrate is key to its development. The primary reversible mechanisms are:
-
Competitive: The inhibitor binds to the enzyme's active site, competing directly with the substrate.[17]
-
Non-competitive: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.[18]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[17]
-
Caption: Models of competitive and non-competitive enzyme inhibition.
Experimental Validation Workflow: A Step-by-Step Guide
A rigorous validation workflow ensures that the observed inhibitory effect is real, specific, and well-characterized. This multi-step process moves from broad screening to detailed mechanistic studies.
Caption: Workflow for validating a novel enzyme inhibitor.
Step 1: IC₅₀ Determination using an In Vitro Kinase Assay
The first step is to quantify the potency of Compound Y directly against purified p38α enzyme. We will use a non-radioactive, luminescence-based assay such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[19] This format is highly sensitive, amenable to high-throughput screening, and avoids the hazards of radiolabeled ATP.[18][20]
Experimental Protocol: p38α Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for p38α activity (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[19]
-
Compound Y Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[21] From this, create a serial dilution series in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.
-
Enzyme and Substrate: Dilute recombinant human p38α enzyme and its substrate (e.g., ATF2 peptide) in kinase buffer to their final desired concentrations. The ATP concentration should be set at its Km value for p38α to ensure assay sensitivity.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted Compound Y or vehicle control (DMSO in kinase buffer) to the appropriate wells.
-
Add 2 µL of p38α enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.[19]
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the vehicle-only wells as 100% activity (0% inhibition) and the signal from wells with no enzyme as 0% activity (100% inhibition).
-
Plot the percent inhibition against the logarithm of Compound Y concentration.
-
Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value.[13] Software like GraphPad Prism or Origin is ideal for this analysis.[15][16]
-
Step 2: Determining the Mode of Inhibition
Once the IC₅₀ is established, the next crucial step is to understand the mechanism by which Compound Y inhibits p38α. This is achieved by measuring the enzyme's kinetics at various concentrations of both the substrate (ATP) and the inhibitor.
Experimental Protocol: Kinetic Analysis
-
Assay Setup: Set up the kinase assay as described in Step 1, but create a matrix of conditions.
-
Vary the ATP concentration across a range (e.g., 0.2x Km to 5x Km).
-
For each ATP concentration, run the reaction with several fixed concentrations of Compound Y (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each condition.
-
Plot the data using a Lineweaver-Burk (double-reciprocal) plot (1/velocity vs. 1/[ATP]).
-
Interpretation:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
This analysis provides deep insight into the inhibitor's binding mechanism, which is invaluable for any future medicinal chemistry optimization efforts.[17][22]
Step 3: Validating Target Engagement in a Cellular Context
A compound that is potent in a biochemical assay must also be effective in a more complex cellular environment. A cell-based assay confirms that the compound can cross the cell membrane, engage its target, and inhibit the signaling pathway. A Western blot to detect the phosphorylation status of p38 is a standard and reliable method.[23][24]
Experimental Protocol: Western Blot for Phospho-p38
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes).
-
Pre-treat the cells with various concentrations of Compound Y (or a known inhibitor as a positive control) for 1-2 hours.
-
Stimulate the p38 pathway by adding an agonist like Lipopolysaccharide (LPS) for 15-30 minutes. Include an unstimulated control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 (p-p38 Thr180/Tyr182).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total p38 and a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities. A dose-dependent decrease in the p-p38 signal (normalized to total p38) confirms that Compound Y inhibits p38 activation in cells.
-
Comparative Analysis: Benchmarking Against the Gold Standards
To understand the significance of your results, it is essential to compare the potency of your novel compound to that of well-characterized, published inhibitors. This provides crucial context for its potential as a lead candidate. Many p38 inhibitors have been developed, with some entering clinical trials.[25][26]
| Inhibitor | Target(s) | Reported IC₅₀ (p38α) | Mechanism | Reference |
| Compound Y | p38α (putative) | To Be Determined | To Be Determined | N/A |
| BIRB-796 | p38α, p38β | ~0.1 nM | Allosteric (Type II) | [9] |
| SB203580 | p38α, p38β | ~50 nM | ATP-competitive (Type I) | [10] |
| VX-745 | p38α | ~10 nM | ATP-competitive (Type I) | [26] |
| SCIO-469 | p38α | 9 nM | ATP-competitive (Type I) | [26] |
This table provides a framework for comparison. The performance of Compound Y should be evaluated against these established benchmarks.
A sub-micromolar IC₅₀ in the biochemical assay and evidence of cellular activity would establish Compound Y as a promising hit compound worthy of further investigation.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the inhibitory activity of a novel compound, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, against p38α MAPK. By progressing from initial biochemical potency determination (IC₅₀) to mechanistic studies (mode of inhibition) and finally to confirmation in a cellular context, researchers can build a comprehensive and trustworthy data package. This systematic validation is the bedrock of modern drug discovery, ensuring that resources are focused on compounds with genuine therapeutic potential.
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Creative Diagnostics. P38 Signaling Pathway. [Link]
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QIAGEN. p38 MAPK Signaling | GeneGlobe. [Link]
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Canovas, B. & Nebreda, Á. R. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. [Link]
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del Barco, D. G., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences. [Link]
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Ophardt, C. E. (2017). Lecture 12. Enzyme kinetics and inhibition. Elmhurst College. [Link]
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A-Z Bio. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Zhang, J., Shen, B., & Lin, A. (2007). Novel strategies for inhibition of the p38 MAPK pathway. Trends in Pharmacological Sciences. [Link]
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Sustainability Directory. (2025). Enzyme Inhibition Kinetics. [Link]
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ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value? [Link]
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Fiveable. (2025). Enzyme kinetics and inhibition. [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
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Lo, C. H., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. [Link]
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Funamoto, H., et al. RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. RSC Publishing. [Link]
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Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Amato, F., et al. (2022). Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase. Biomedicines. [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
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Ingerman, E., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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de Assis, P. A. M., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]
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LibreTexts Chemistry. (2020). Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. [Link]
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Biocompare. Inhibitor Screening Kits. [Link]
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Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
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Nair, P. C., et al. (2025). Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation in Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
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Singh, R., et al. (2022). Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors. bioRxiv. [Link]
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Ali, E. M. H., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: synthesis, in vitro assays and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. [Link]
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Megens, A. A., et al. (2009). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Journal of Medicinal Chemistry. [Link]
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Flicke, B., et al. (2005). (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
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Al-Obaidi, A., et al. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings. [Link]
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Oh, C. H., et al. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Staszewska-Krajewska, O., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
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Sedić, M., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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A Technical Guide to the Structure-Activity Relationship of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase-targeted drug discovery, the p38 mitogen-activated protein (MAP) kinase has emerged as a pivotal target for the development of anti-inflammatory therapeutics.[1] p38 MAP kinase plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), making it a key node in the inflammatory signaling cascade.[2] Among the diverse chemical scaffolds explored for p38 inhibition, the trisubstituted imidazole core, particularly pyridinyl-imidazole derivatives, has proven to be a fruitful starting point for the design of potent and selective inhibitors.[1][3]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass of these inhibitors: 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine analogs. We will dissect the key structural modifications on this scaffold and their impact on inhibitory potency against p38α MAP kinase, offering a comparative guide for researchers in the field.
The 4-(Imidazol-5-yl)pyridine Scaffold: A Privileged Structure for p38 Inhibition
The 4-(imidazol-5-yl)pyridine core represents a "privileged scaffold" in the design of p38 MAP kinase inhibitors. This is largely due to its ability to effectively mimic the binding of the adenine region of ATP in the kinase's active site.[1] The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase, a key determinant for potent inhibition. The imidazole ring and its substituents occupy adjacent hydrophobic pockets, and modifications at these positions allow for the fine-tuning of potency and selectivity.
This guide will focus on analogs with a dimethylated imidazole ring, specifically the 1,2-dimethyl-1H-imidazol-5-yl moiety, and explore how substitutions on the pyridine and other parts of the molecule influence biological activity.
Comparative Analysis of Analog Performance
The potency of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine analogs as p38α inhibitors is highly dependent on the nature and position of substituents on the pyridine ring and the group attached to the C2 position of the imidazole. The following sections will compare the performance of various analogs based on published experimental data.
Impact of Substitution on the Pyridine Ring
A key area for SAR exploration is the pyridine ring. A study by Ali et al. (2021) provides valuable insights into the effect of substituents at the 2-position of the pyridine ring.[2]
| Compound | R Group (at C2 of Pyridine) | p38α IC50 (nM) |
| 11a | 2-aminopyrimidin-5-yl | 47 |
| 11d | 2-amino-4-methoxypyrimidin-5-yl | 45 |
Table 1: In vitro inhibitory activity of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine analogs against p38α MAP kinase. Data extracted from Ali et al., 2021.[2]
As shown in Table 1, the introduction of a 2-aminopyrimidin-5-yl group at the 2-position of the pyridine ring (compound 11a ) resulted in potent inhibition of p38α with an IC50 of 47 nM.[2] Further substitution on this pyrimidine ring with a methoxy group at the 4-position (compound 11d ) led to a slight increase in potency, with an IC50 of 45 nM.[2] This suggests that the 2-aminopyrimidine moiety is a favorable substituent and that additional electron-donating groups may offer a marginal improvement in activity. The amino group is likely involved in forming additional hydrogen bonds within the ATP-binding pocket, enhancing the overall binding affinity.
The Importance of the Imidazole Substitution Pattern
The substitution pattern on the imidazole ring is critical for potent p38 inhibition. The prototypical pyridinyl-imidazole inhibitor, SB203580, features a 4-fluorophenyl group at the C5 position and a 4-methylsulfinylphenyl group at the C2 position of the imidazole.[1] The 4-fluorophenyl group occupies a hydrophobic pocket, and the fluorine atom is believed to enhance binding through favorable interactions. The pyridine ring at the C4 position is essential for hinge binding.
For the 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine scaffold, the methyl groups at the N1 and C2 positions of the imidazole ring contribute to the overall lipophilicity and van der Waals interactions within the active site. The SAR of trisubstituted imidazoles has been extensively reviewed, highlighting that the nature of the substituent at the C2 position of the imidazole can significantly impact both potency and selectivity.[1][3] While the specific analogs in this guide have a methyl group at C2, it is a key position for further optimization to enhance interactions in the adjacent hydrophobic pocket.
Signaling Pathway and Experimental Workflow
The inhibitory activity of these compounds is typically assessed through a combination of in vitro biochemical assays and cell-based functional assays.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
The general workflow for evaluating these inhibitors is as follows:
Caption: Experimental Workflow for SAR Studies.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential.
In Vitro p38α MAP Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., ATF2)
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., HTRF or AlphaLISA-based)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant p38α kinase, and the biotinylated substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., HTRF or AlphaLISA).
-
Read the plate on a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based TNF-α Production Assay
This assay measures the functional consequence of p38 inhibition in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
ELISA kit for human TNF-α
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with a serial dilution of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the plate for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values for the inhibition of TNF-α production.
Conclusion and Future Directions
The 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine scaffold is a promising starting point for the development of potent p38 MAP kinase inhibitors. The SAR data presented in this guide highlights the importance of substitution on the pyridine ring, with the 2-aminopyrimidine moiety being a particularly effective group for enhancing potency.
Future research in this area should focus on:
-
Systematic exploration of substituents at various positions of the pyridine and imidazole rings to build a more comprehensive SAR profile.
-
Optimization of pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.
-
Comprehensive selectivity profiling against a panel of kinases to ensure a favorable safety profile and minimize off-target effects.
By leveraging the insights from these SAR studies and employing robust experimental methodologies, researchers can continue to advance the development of novel and effective p38 MAP kinase inhibitors for the treatment of inflammatory diseases.
References
- T. Scior, P. F. W. Stouten, J. G. C. M. A. Bender, and K. G. M. M. Alberda van Ekenstein, “Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold,” Current Medicinal Chemistry, vol. 18, no. 11, pp. 1659–1674, 2011.
- E. M. H. Ali et al., “Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor,” Bioorganic & Medicinal Chemistry, vol. 31, p. 115969, 2021.
- D.-K. Kim, J.-H. Lim, J. A. Lee, and P. M. Dewang, “Synthesis and biological evaluation of trisubstituted imidazole derivatives as inhibitors of p38alpha mitogen-activated protein kinase,” Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 14, pp. 4006–4010, 2008.
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A Comparative Analysis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine: A Proposed Investigation into its Potential as a Kinase Inhibitor
Abstract
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, targeting a wide array of diseases from cancer to inflammatory disorders. The imidazole-pyridine scaffold is a well-established pharmacophore present in numerous clinically evaluated kinase inhibitors. This guide introduces 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine , a compound of interest based on its structural similarity to known kinase inhibitors. Due to the absence of comprehensive public data on its biological activity, this document serves as a proposed research framework. We hypothesize that 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine may act as an inhibitor of key signaling kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Activin Receptor-Like Kinase 5 (ALK5). This guide provides a comparative analysis framework, pitting our compound of interest against well-characterized inhibitors of these pathways. We detail the requisite experimental protocols, from initial biochemical assays to cellular target engagement and broad selectivity profiling, to rigorously evaluate its potential as a novel therapeutic agent.
Introduction: The Rationale for Investigation
The compound 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine features a substituted imidazole ring linked to a pyridine ring, a core structure prevalent in a multitude of ATP-competitive kinase inhibitors.[1][2][3][4] This structural motif suggests a high probability of interaction with the ATP-binding pocket of one or more protein kinases. Based on extensive structure-activity relationship (SAR) studies of similar imidazopyridine and imidazopyrimidine series, two high-value targets are hypothesized for this compound: p38 MAPK and ALK5.[2][5][6]
-
p38 MAPK: This kinase is a central mediator of cellular responses to inflammatory cytokines and environmental stress.[7][8] Its dysregulation is implicated in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[7][9]
-
ALK5 (TGF-β Type I Receptor): ALK5 is the primary receptor for Transforming Growth Factor-beta (TGF-β), a signaling pathway crucial for cellular growth, differentiation, and fibrosis.[5][10] Inhibitors of ALK5 are being investigated for their therapeutic potential in fibrosis and various cancers.[10][11]
This guide outlines a systematic approach to validate these hypotheses and characterize the inhibitory profile of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in comparison to established inhibitors.
Known Inhibitors for Comparative Analysis:
-
p38 MAPK Inhibitors:
-
ALK5 Inhibitors:
Proposed Experimental Workflow for Comparative Analysis
To comprehensively evaluate 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a multi-tiered experimental approach is essential. This workflow ensures a logical progression from initial potency assessment to a detailed understanding of its cellular activity and selectivity.
Caption: Proposed workflow for inhibitor characterization.
Comparative Performance Metrics: A Hypothetical Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments. This data provides a framework for comparing 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (referred to as "Compound-X") against known standards.
Table 1: Hypothetical In Vitro Kinase Inhibition Potency (IC50, nM)
| Compound | p38α IC50 (nM) | ALK5 IC50 (nM) |
| Compound-X | 15 | >10,000 |
| Adezmapimod (SB203580) | 50 | >10,000 |
| VX-702 | 18 | >10,000 |
| Galunisertib | >10,000 | 56 |
| RepSox | >10,000 | 23 |
| Data is for illustrative purposes only. |
Rationale: An initial biochemical screen, such as the ADP-Glo™ assay, is a cost-effective method to determine the half-maximal inhibitory concentration (IC50). This experiment provides the first indication of potency and selectivity at the enzymatic level.[14] Our hypothetical data suggests Compound-X is a potent and selective p38α inhibitor.
Table 2: Hypothetical Target Binding Affinity (Kd, nM)
| Compound | p38α Kd (nM) |
| Compound-X | 8 |
| Adezmapimod (SB203580) | 21 |
| Data is for illustrative purposes only. |
Rationale: A direct binding assay, like the LanthaScreen® Eu Kinase Binding Assay, is crucial to confirm that the observed inhibition is due to the compound physically interacting with the kinase.[15][16][17] It measures the dissociation constant (Kd), a true measure of binding affinity, independent of ATP concentration.
Table 3: Hypothetical Cellular Target Engagement (EC50, nM)
| Compound | p38α Cellular EC50 (nM) |
| Compound-X | 95 |
| Adezmapimod (SB203580) | 250 |
| Data is for illustrative purposes only. |
Rationale: Demonstrating that a compound can engage its target in a live-cell environment is a critical step. The NanoBRET™ Target Engagement Assay measures compound binding to the target protein within intact cells, providing a more physiologically relevant measure of potency (EC50) that accounts for cell permeability and efflux.[18][19][20][21]
Table 4: Hypothetical KINOMEscan® Selectivity Profile (% Control at 1µM)
| Kinase | Compound-X (% Control) |
| p38α (MAPK14) | 2 |
| p38β (MAPK11) | 5 |
| JNK1 | 85 |
| ERK2 | 92 |
| ALK5 (TGFBR1) | 98 |
| CDK2 | 88 |
| Data is for illustrative purposes only. A lower % Control indicates stronger binding. |
Rationale: Broad kinase selectivity profiling is essential to identify potential off-target effects that could lead to toxicity or provide opportunities for polypharmacology. Services like KINOMEscan® assess binding against a large panel of kinases, providing a comprehensive selectivity profile.[22][23][24]
Targeted Signaling Pathways
Understanding the context in which these inhibitors function is key. The following diagrams illustrate the simplified p38 MAPK and TGF-β/ALK5 signaling cascades, highlighting the points of intervention.
Caption: Key kinase signaling pathways and inhibitor targets.
Detailed Experimental Methodologies
The following protocols are standardized methodologies for the key assays proposed in this guide.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is adaptable for both p38α and ALK5.[14][25]
Materials:
-
Recombinant human p38α or ALK5 enzyme
-
Kinase-specific substrate (e.g., ATF-2 for p38, Casein for ALK5)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP, appropriate concentration (e.g., Km for ATP)
-
Test compounds (Compound-X and comparators) serially diluted in DMSO.
-
384-well white assay plates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted compound or DMSO (vehicle control) into the assay plate wells.
-
Enzyme Preparation: Dilute the kinase (p38α or ALK5) to a 2X working concentration in Kinase Buffer.
-
Enzyme Addition: Add 2 µL of the 2X kinase solution to each well.
-
Substrate/ATP Mix: Prepare a 2X solution of the appropriate substrate and ATP in Kinase Buffer.
-
Reaction Initiation: Add 2 µL of the 2X Substrate/ATP mix to each well to start the reaction. Final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This TR-FRET based assay directly measures the binding of an inhibitor to the kinase by competing with a fluorescently labeled tracer.[15][16][17][26]
Materials:
-
GST-tagged or His-tagged recombinant kinase (p38α or ALK5)
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer (appropriate for the target kinase)
-
Kinase Buffer A (Thermo Fisher Scientific)
-
Test compounds serially diluted in DMSO.
-
384-well black assay plates
Procedure:
-
Compound Plating: Dispense 4 µL of 4X serially diluted compound or DMSO into assay wells.
-
Kinase/Antibody Mix: Prepare a 2X Kinase/Antibody mixture in Kinase Buffer A.
-
Kinase/Antibody Addition: Add 8 µL of the 2X Kinase/Antibody mixture to each well.
-
Tracer Preparation: Prepare a 4X Tracer solution in Kinase Buffer A.
-
Reaction Initiation: Add 4 µL of the 4X Tracer solution to all wells. Final volume is 16 µL.
-
Incubation: Incubate the plate, protected from light, for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at ~340 nm.
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit to a dose-response curve to determine the IC50, from which the Kd can be calculated using the Cheng-Prusoff equation.
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantifies compound binding to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[18][19][20][21]
Materials:
-
HEK293 cells
-
Plasmid DNA for expressing the target kinase as a NanoLuc® fusion protein.
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (appropriate for the target kinase)
-
NanoBRET™ Nano-Glo® Substrate
-
Test compounds serially diluted in DMSO.
-
96-well white, non-binding surface assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector using FuGENE® HD. Culture for 18-24 hours to allow protein expression.
-
Cell Plating: Harvest transfected cells and resuspend in Opti-MEM®. Dispense cells into the assay plate wells.
-
Compound and Tracer Addition: Prepare a mix of test compound and NanoBRET™ Tracer in Opti-MEM®. Add this to the cells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Generation: Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate within 20 minutes on an instrument capable of measuring filtered luminescence at 450 nm (donor) and >600 nm (acceptor).
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against compound concentration and fit to a dose-response curve to determine the cellular EC50.
Conclusion
The systematic evaluation outlined in this guide provides a robust framework for characterizing the novel compound 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. By employing a tiered approach of biochemical, biophysical, and cellular assays, and comparing its performance against well-established inhibitors, we can effectively determine its potency, selectivity, and potential as a chemical probe or therapeutic lead. The imidazole-pyridine scaffold holds significant promise, and a rigorous, data-driven analysis is the critical next step in unlocking its potential.
References
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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A Researcher's Guide to the Orthogonal Validation of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine's Biological Activity
Introduction
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the first step in a long and rigorous journey. The compound 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, built upon the versatile imidazopyridine scaffold, represents a class of molecules with significant therapeutic potential, known to interact with a wide array of biological targets.[1][2] However, initial high-throughput screening hits are fraught with the peril of being artifacts or promiscuous binders. To build an unequivocal case for a compound's mechanism of action, a robust, multi-pronged strategy of orthogonal validation is not just recommended—it is essential.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of a compound like 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. We will move beyond single-point assays to construct a self-validating experimental narrative. This involves confirming direct target engagement with biophysical precision, verifying this interaction within the complex milieu of a living cell, and finally, linking this target engagement to a quantifiable functional outcome. By employing orthogonal methods—techniques that rely on fundamentally different physical principles—we can triangulate our results, ensuring that the observed biological activity is a direct consequence of on-target binding.[4][5]
Part 1: The Imperative of Orthogonal Validation
The logical flow of orthogonal validation is designed to systematically increase confidence in the compound's proposed mechanism of action.
Caption: The logical flow of orthogonal validation for a small molecule inhibitor.
Part 2: Confirming Direct Target Interaction: In Vitro Biophysical Assays
The first crucial step is to prove that 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine physically binds to its purified target protein. Biophysical methods provide quantitative, label-free evidence of this interaction.
Method 1: Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed during a binding event.[7] This provides a complete thermodynamic signature of the interaction, making it a gold-standard method for confirming direct binding and understanding the forces driving it.[8][9]
Key Parameters Obtained:
-
Binding Affinity (KD)
-
Stoichiometry (n)
-
Enthalpy (ΔH)
-
Entropy (ΔS)
Experimental Protocol: ITC
-
Preparation:
-
Dialyze the purified target protein and dissolve 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in the exact same buffer to minimize heat of dilution artifacts. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4, with 1-2% DMSO if required for compound solubility.
-
Thoroughly degas both the protein and compound solutions.
-
-
Loading the Instrument:
-
Load the target protein into the sample cell (typically at a concentration of 10-20 µM).
-
Load the compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-300 µM).
-
-
Titration:
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution. The instrument measures the minute temperature difference between the sample cell and a reference cell.[9]
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[10]
-
Method 2: Surface Plasmon Resonance (SPR)
Causality: SPR is an optical technique that detects changes in refractive index on a sensor chip surface.[11][12] By immobilizing the target protein and flowing the compound over the surface, SPR can measure binding events in real-time, providing invaluable kinetic information (association and dissociation rates).[13]
Key Parameters Obtained:
-
Association Rate (ka or kon)
-
Dissociation Rate (kd or koff)
-
Equilibrium Dissociation Constant (KD = kd/ka)
Experimental Protocol: SPR
-
Immobilization:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density.[11]
-
A reference flow cell should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in running buffer (e.g., HBS-EP+ with 1-2% DMSO). Include a buffer-only (zero concentration) injection.
-
Inject the compound solutions over the target and reference surfaces for a set association time, followed by an injection of running buffer to monitor dissociation.
-
-
Data Analysis:
Comparison of Biophysical Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding[7] | Measures change in refractive index upon binding[12] |
| Primary Output | Thermodynamics (KD, ΔH, ΔS, n)[8] | Kinetics (ka, kd, KD)[11] |
| Format | In-solution, label-free[8] | Surface-based, label-free[14] |
| Throughput | Low[8] | Medium to High |
| Sample Need | Higher protein and compound amounts | Lower sample consumption |
| Key Advantage | Complete thermodynamic profile; no immobilization needed | Real-time kinetic data; information on binding speed |
| Key Limitation | Low throughput; sensitive to buffer mismatch | Immobilization can affect protein conformation |
Part 3: Validating Target Engagement in the Cellular Environment
Confirming that a compound binds its target in vitro is necessary but not sufficient. A drug must enter the cell, navigate a crowded proteome, and engage its intended target.[4] Cellular target engagement assays provide this critical piece of evidence.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[15][16] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells and measuring the amount of soluble target protein remaining, we can infer target engagement.[17][18]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA (Western Blot-based)
-
Cell Treatment:
-
Culture cells to ~80% confluency. Treat cells with varying concentrations of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.[15]
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]
-
-
Lysis and Separation:
-
Lyse the cells via repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[15]
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize total protein concentration across all samples.
-
Analyze the amount of soluble target protein in each sample via SDS-PAGE and Western blotting using a specific antibody for the target.[16]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized intensity of the soluble target protein as a function of temperature to generate a "melt curve."
-
A positive result is a shift in the melt curve to higher temperatures in the presence of the compound, indicating stabilization.
-
Sample CETSA Isothermal Dose-Response Data
To determine cellular potency (EC₅₀), a single, optimized temperature is used to screen a range of compound concentrations.
| Compound Conc. (µM) | Soluble Target Protein (% of Vehicle) |
| 0 (Vehicle) | 100.0 |
| 0.01 | 105.2 |
| 0.1 | 135.8 |
| 0.5 | 188.4 |
| 1.0 | 245.1 |
| 5.0 | 251.3 |
| 10.0 | 252.0 |
Method 2: Chemical Proteomics (Kinobeads Competition Assay)
Causality: This method provides an unbiased assessment of a compound's selectivity across a family of proteins, such as the kinome.[19] It relies on competition binding. A cell lysate is incubated with the free compound before being passed over "kinobeads"—a resin functionalized with broad-spectrum, immobilized kinase inhibitors.[20] If the compound binds to a particular kinase in the lysate, that kinase will be unable to bind to the beads and will be washed away. The proteins retained on the beads are then identified and quantified by mass spectrometry.[21]
Caption: Workflow for a Kinobeads-based chemical proteomics experiment.
Key Advantages:
-
Selectivity Profiling: Simultaneously measures binding to hundreds of kinases, revealing both on-target and potential off-target interactions.[19][22]
-
Unbiased: Does not require a pre-existing hypothesis about the target.
-
Native Proteins: Assesses binding to endogenous kinases in their native state and complexed with cellular partners.[23]
Sample Kinobeads Selectivity Data
| Kinase Target | Apparent Kd (nM) with Compound |
| Hypothesized Target A | 35 |
| Kinase B | 850 |
| Kinase C | > 10,000 |
| Kinase D | 2,500 |
| Unexpected Off-Target E | 150 |
Part 4: Linking Target Engagement to Cellular Function
The final and most critical phase of validation is demonstrating that the engagement of the target by 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine leads to a predicted change in cellular function. This step connects the biophysical interaction to a biological consequence.
Hypothetical Scenario: Let's assume our target for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is Kinase X, which is known to phosphorylate Substrate Y, leading to cell proliferation.
Functional Assay: Substrate Phosphorylation
Causality: If our compound is a true inhibitor of Kinase X, treating cells with it should lead to a dose-dependent decrease in the phosphorylation of Substrate Y. This can be measured by a specific antibody that recognizes the phosphorylated form of Substrate Y (p-Substrate Y).
Caption: Hypothetical signaling pathway inhibited by the compound.
Experimental Protocol: Western Blot for p-Substrate Y
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Treat cells with a serial dilution of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine for a specified time (e.g., 2 hours). Include a vehicle control.
-
-
Lysis:
-
Wash cells with cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Quantification:
-
Normalize total protein concentration.
-
Perform SDS-PAGE and Western blotting. Probe one membrane with an antibody for p-Substrate Y and another with an antibody for total Substrate Y (as a loading control).
-
-
Data Analysis:
-
Quantify band intensities.
-
Plot the ratio of p-Substrate Y to total Substrate Y against the compound concentration.
-
Calculate the IC₅₀ value, which should correlate with the cellular target engagement EC₅₀ from the CETSA experiment.
-
Conclusion
The validation of a bioactive small molecule like 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is a systematic process of building confidence through layers of converging evidence. By moving from label-free biophysical assays (ITC, SPR) to cellular target engagement methods (CETSA, Chemical Proteomics) and finally to functional cellular readouts, we construct a rigorous, self-validating data package. This orthogonal approach ensures that the observed biological effects are directly attributable to the on-target action of the compound, providing the necessary assurance to advance a promising molecule through the drug discovery pipeline.
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A Head-to-Head Comparison of Synthetic Routes to 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine: A Guide for Researchers
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, molecules bearing the imidazolyl-pyridine scaffold have garnered significant interest due to their prevalence in biologically active compounds. This guide provides a detailed, head-to-head comparison of two distinct and plausible synthetic routes to a specific member of this class, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a valuable building block for medicinal chemistry.
This analysis is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also a critical evaluation of the underlying chemical principles and practical considerations for each approach. We will delve into a classical, multicomponent reaction-based strategy and a modern, transition-metal-catalyzed cross-coupling approach, providing supporting experimental data from analogous systems in the literature to validate the proposed syntheses.
Route 1: The Van Leusen Imidazole Synthesis Approach
The Van Leusen imidazole synthesis is a powerful and reliable method for the construction of the imidazole ring from an aldehyde (or a precursor) and tosylmethyl isocyanide (TosMIC). This route builds the imidazole ring directly onto a pre-existing pyridine scaffold.
Conceptual Workflow
Caption: Proposed workflow for the Van Leusen synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
Detailed Experimental Protocol (Proposed)
Step 1: In situ formation of N-(1-(pyridin-4-yl)ethylidene)methanamine
To a solution of 4-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, is added a solution of methylamine (1.1 eq) in ethanol. The mixture is stirred at room temperature for 30 minutes. Subsequently, titanium tetrachloride (TiCl₄, 0.6 eq) is added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours until imine formation is complete, as monitored by TLC.
-
Causality of Experimental Choices: The in situ formation of the imine is a common and efficient strategy that avoids the isolation of the often-unstable imine intermediate. TiCl₄ acts as a Lewis acid to activate the carbonyl group of the ketone, facilitating nucleophilic attack by methylamine, and also serves as a dehydrating agent to drive the reaction to completion.
Step 2: Cyclization to 4-(1-Methyl-1H-imidazol-5-yl)pyridine
To the crude imine solution from Step 1, tosylmethyl isocyanide (TosMIC, 1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) are added. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Causality of Experimental Choices: TosMIC is the key reagent in the Van Leusen synthesis, providing three of the five atoms of the imidazole ring.[1] Potassium carbonate is a mild base sufficient to deprotonate the methylene group of TosMIC, initiating the cycloaddition cascade. The reaction is typically run at room temperature to ensure selectivity and avoid side reactions.
Step 3: C2-Methylation to 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
The product from Step 2, 4-(1-Methyl-1H-imidazol-5-yl)pyridine (1.0 eq), is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour. Methyl iodide (MeI, 1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by chromatography.
-
Causality of Experimental Choices: The C2 proton of the imidazole ring is the most acidic and can be selectively deprotonated by a strong base like n-BuLi at low temperatures.[2] The resulting lithiated species is a potent nucleophile that readily reacts with an electrophile like methyl iodide to install the second methyl group. The low temperature is crucial to prevent side reactions and ensure regioselectivity.
Route 2: Palladium-Catalyzed Cross-Coupling Approach
This modern approach leverages the power of transition-metal catalysis to forge a direct bond between a pre-functionalized pyridine and a 1,2-dimethylimidazole ring. A Suzuki-Miyaura cross-coupling reaction is a plausible and highly versatile strategy.
Conceptual Workflow
Caption: Proposed workflow for the Suzuki-Miyaura cross-coupling synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
1,2-Dimethylimidazole (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C under an inert atmosphere. A solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 eq) in THF is added dropwise, and the mixture is stirred at room temperature for 2 hours. The resulting solution is then cooled to 0 °C, and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) is added. The reaction is stirred at room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and the crude product is purified by chromatography.
-
Causality of Experimental Choices: The C5 position of 1,2-dimethylimidazole can be selectively deprotonated and magnesiated using a strong, non-nucleophilic base like i-PrMgCl·LiCl. This directed metalation is a common strategy for the functionalization of heterocycles. The resulting Grignard reagent then undergoes a facile borylation reaction with the pinacol borane derivative to furnish the desired boronic ester.
Step 2: Suzuki-Miyaura Cross-Coupling
To a degassed mixture of 4-bromopyridine (1.0 eq), the boronic ester from Step 1 (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a 1,4-dioxane/water (4:1) solvent system, is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq). The reaction mixture is heated at 80-100 °C for 12-16 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
-
Causality of Experimental Choices: The Suzuki-Miyaura coupling is a robust and widely used C-C bond-forming reaction.[3] Pd(dppf)Cl₂ is a common and effective catalyst for this transformation, known for its high activity and stability. The use of a mixed solvent system like dioxane/water is typical, and the inorganic base is required for the transmetalation step of the catalytic cycle.
Head-to-Head Comparison
| Metric | Route 1: Van Leusen Synthesis | Route 2: Palladium-Catalyzed Cross-Coupling |
| Overall Strategy | Imidazole ring construction on a pyridine scaffold | Coupling of pre-formed imidazole and pyridine rings |
| Number of Steps | 3 | 2 |
| Key Reagents | Tosylmethyl isocyanide (TosMIC), n-BuLi | Palladium catalyst, boronic ester |
| Plausible Overall Yield | Moderate | Good to Excellent |
| Scalability | Potentially limited by the use of n-BuLi and cryogenic conditions | Generally highly scalable |
| Reagent Accessibility | TosMIC is commercially available but can be expensive. n-BuLi requires careful handling. | Palladium catalysts and boronic acid precursors are readily available, though palladium is a precious metal. |
| Purification | Multiple chromatographic purifications are likely required. | Chromatographic purification of the final product is expected. |
| Substrate Scope | Generally good for a variety of aldehydes/ketones. | Broad scope for both coupling partners with a wide range of functional groups tolerated. |
In-Depth Analysis and Field-Proven Insights
Route 1: The Van Leusen Synthesis
This classical approach offers a convergent and often reliable method for constructing the imidazole core. Its primary advantage lies in the direct formation of the desired heterocyclic system from relatively simple starting materials. However, this route is not without its challenges. The multi-step nature of the synthesis can lead to a lower overall yield. Furthermore, the final C2-methylation step requires the use of a highly pyrophoric organolithium reagent at cryogenic temperatures, which can be a significant hurdle for scale-up and may not be amenable to all laboratory settings. The handling of TosMIC, while generally safe, also requires care due to its potential for decomposition.
From an industrial perspective, the need for multiple steps and the use of hazardous reagents would likely make this a less favorable route for large-scale production. However, for medicinal chemistry applications where small quantities of diverse analogues are often required, the modularity of the Van Leusen approach can be advantageous.
Route 2: The Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling represents a more modern and arguably more elegant approach. Its primary strengths are its high efficiency, excellent functional group tolerance, and generally milder reaction conditions compared to the organolithium-based methylation in Route 1. The reduction in the number of synthetic steps is also a significant advantage, often leading to higher overall yields and a more streamlined workflow.
The main consideration for this route is the cost of the palladium catalyst and the need to prepare the boronic ester of the 1,2-dimethylimidazole. However, catalyst loadings are typically low, and the synthesis of the boronic ester is a relatively straightforward process. For industrial applications, the scalability and robustness of palladium-catalyzed cross-coupling reactions make this a highly attractive option. The well-defined nature of the catalytic cycle also lends itself to process optimization and control.
Conclusion
Both the Van Leusen synthesis and the palladium-catalyzed cross-coupling offer viable pathways to 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. The choice between the two will ultimately depend on the specific needs and constraints of the researcher or organization.
For small-scale synthesis in a discovery setting where access to a variety of substituted pyridyl ketones may be readily available, the Van Leusen approach provides a solid, albeit more labor-intensive, option.
For larger-scale synthesis, process development, and situations where efficiency and scalability are paramount, the palladium-catalyzed cross-coupling route is the clear front-runner. Its robustness, high yields, and milder conditions align well with the demands of modern pharmaceutical manufacturing.
This guide has provided a framework for a rational approach to the synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine. It is our hope that this detailed comparison will empower researchers to make informed decisions in their synthetic endeavors.
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Illgen, K., et al. (2005). A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. ResearchGate. Retrieved from [Link]
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Blagg, J., et al. (2013). HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]
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MolPort. (n.d.). 4-[(1H-imidazol-1-yl)methyl]pyridine. Retrieved from [Link]
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Benchmarking a Novel ALK Inhibitor: A Comparative Guide to 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (Dimethilotinib) versus Alectinib in ALK-Positive Non-Small Cell Lung Cancer
Abstract
The therapeutic landscape for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). While second-generation ALK inhibitors like alectinib have superseded crizotinib as the first-line standard of care, the emergence of acquired resistance necessitates the continued development of novel, more potent, and highly selective agents. This guide provides a comprehensive preclinical benchmark of a novel investigational compound, 4-(1,2-dimethyl-1H-imidazol-5-yl)pyridine (hereafter referred to as Dimethilotinib), against the current standard-of-care, alectinib. We present a head-to-head comparison of their in vitro potency, cellular activity, in vivo efficacy in xenograft models, and key pharmacokinetic properties, supported by detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and precision medicine.
Introduction: The Evolving Challenge of ALK-Positive NSCLC
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer diagnoses, and a subset of these tumors, approximately 3-7%, are driven by rearrangements in the anaplastic lymphoma kinase (ALK) gene.[1] These genetic aberrations lead to the expression of oncogenic ALK fusion proteins, which result in constitutive activation of downstream signaling pathways promoting cell proliferation and survival.[2][3]
The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of this disease.[4] Crizotinib was the first-generation ALK inhibitor to demonstrate significant clinical benefit. However, most patients eventually develop resistance, often through secondary mutations in the ALK kinase domain or through the activation of bypass signaling pathways.[5] This has spurred the development of next-generation ALK inhibitors with improved potency and activity against common resistance mutations.
Alectinib, a second-generation ALK inhibitor, has demonstrated superior efficacy and a favorable safety profile compared to crizotinib in the first-line treatment of ALK-positive NSCLC, establishing it as a new standard of care.[5][6] Key advantages of alectinib include its high potency and its ability to penetrate the central nervous system (CNS), a common site of metastasis in ALK-positive NSCLC.[5][7][8]
Despite these advances, acquired resistance to second-generation inhibitors remains a clinical challenge, highlighting the need for novel agents with improved pharmacological properties. This guide introduces Dimethilotinib, a novel, potent, and selective ATP-competitive ALK inhibitor, and benchmarks its preclinical profile against alectinib.
Mechanism of Action: Targeting the ALK Signaling Pathway
Both Dimethilotinib and alectinib are small molecule inhibitors that target the ATP-binding pocket of the ALK tyrosine kinase.[8][9] By competitively inhibiting ATP binding, these compounds prevent ALK autophosphorylation and the subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival, including the STAT3 and PI3K/AKT/mTOR pathways.[10][11] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-driven cancer cells.[8][12]
Figure 2: Workflow for In Vitro Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer, recombinant human ALK enzyme, a suitable peptide substrate, and ATP.
-
Compound Dilution: Perform a serial dilution of Dimethilotinib and alectinib in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted compounds followed by the ALK enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using luminescence).
-
Data Acquisition: Read the plate using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values.
Cellular Proliferation Assay (MTT Assay)
Methodology:
-
Cell Seeding: Seed NCI-H3122 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Dimethilotinib and alectinib for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ values.
In Vivo Xenograft Study
Figure 3: Workflow for In Vivo Xenograft Study.
Methodology:
-
Cell Implantation: Subcutaneously implant NCI-H3122 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach an average volume of 150-200 mm³.
-
Randomization: Randomize mice into treatment groups (vehicle control, Dimethilotinib, alectinib).
-
Treatment: Administer the compounds orally once daily for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This guide provides a preclinical comparative analysis of the novel ALK inhibitor, Dimethilotinib, against the standard-of-care drug, alectinib. The hypothetical data presented herein suggests that Dimethilotinib has the potential to be a highly potent ALK inhibitor with a favorable pharmacological profile. Key potential advantages include superior potency against wild-type ALK and clinically relevant resistance mutations, including the challenging G1202R mutation, as well as excellent oral bioavailability and CNS penetration.
While these hypothetical preclinical findings are promising, further investigation is required to fully characterize the safety and efficacy profile of Dimethilotinib. Future studies should include comprehensive toxicology assessments, evaluation in a broader range of ALK-mutant models, and ultimately, well-designed clinical trials to determine its therapeutic potential in patients with ALK-positive NSCLC. The development of next-generation inhibitors like Dimethilotinib is crucial for overcoming acquired resistance and improving long-term outcomes for patients with this challenging disease.
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Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer. (2017). Journal of the Advanced Practitioner in Oncology. [Link]
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Alectinib a New Standard of Care for ALK-Positive NSCLC. (2017). OncologyLive. [Link]
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A Researcher's Guide to 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine: Synthesis, Characterization, and Comparative Analysis
For researchers and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, molecules featuring linked imidazole and pyridine rings have garnered significant interest due to their prevalence in biologically active compounds. This guide provides a comprehensive technical overview of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a specific isomer with limited published data. In the absence of extensive literature, we present a robust, proposed synthetic pathway, predict its analytical characterization, and offer a comparative analysis with structurally related, well-documented alternatives. This document is intended to serve as a practical resource for chemists aiming to synthesize and evaluate this compound and its analogs.
Introduction to the Imidazolyl-Pyridine Scaffold
The imidazolyl-pyridine motif is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. Notably, derivatives of this scaffold have been investigated as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[1][2][3][4][5] The specific substitution pattern and the isomeric relationship between the two heterocyclic rings can significantly influence the compound's pharmacological properties, including potency and selectivity. 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine represents one such specific arrangement, and understanding its synthesis and properties is a valuable endeavor for structure-activity relationship (SAR) studies.
Proposed Synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Given the lack of a directly published synthesis for the title compound, we propose a convergent synthetic strategy leveraging a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is selected for its high functional group tolerance and generally mild reaction conditions.[6][7] The proposed disconnection is illustrated below.
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target compound.
This approach requires the synthesis of two key precursors: 1,2-Dimethyl-5-bromo-1H-imidazole and Pyridine-4-boronic acid .
Experimental Protocol: Synthesis of Precursors
1. Synthesis of 1,2-Dimethyl-5-bromo-1H-imidazole
A cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been reported, which can be adapted for the 5-bromo isomer.[8] The synthesis of the regioisomeric mixture of 4- and 5-bromo-1,2-dimethyl-1H-imidazole can be achieved by methylation of 5-bromo-2-methyl-1H-imidazole, followed by separation.[8]
-
Step 1: Bromination of 1,2-dimethyl-1H-imidazole. A direct bromination of commercially available 1,2-dimethyl-1H-imidazole can also be considered, although this may lead to a mixture of isomers requiring careful purification. A recently developed method involves the bromination of 1,2-dimethyl-1H-imidazole to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole, followed by a selective debromination to afford 4-bromo-1,2-dimethyl-1H-imidazole. A similar strategy could potentially be optimized for the desired 5-bromo isomer.[8]
2. Synthesis of Pyridine-4-boronic acid
Pyridine-4-boronic acid is a commercially available reagent, but can also be synthesized from 4-bromopyridine.[9][10][11][12]
-
Step 1: Halogen-Lithium Exchange. 4-Bromopyridine is treated with n-butyllithium at low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF) to generate the 4-lithiopyridine intermediate.
-
Step 2: Borylation. The lithiated pyridine is then quenched with a borate ester, such as trimethyl borate, at low temperature.
-
Step 3: Hydrolysis. Acidic workup hydrolyzes the boronate ester to yield pyridine-4-boronic acid.
Experimental Protocol: Final Suzuki-Miyaura Coupling
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Navigating the Kinome: A Comparative Selectivity Profiling Guide for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic candidate is paved with rigorous testing and validation. A critical juncture in this process, particularly for kinase inhibitors, is the determination of its selectivity profile. Kinase inhibitors are a cornerstone of modern medicine, but their efficacy and safety are intrinsically linked to their ability to selectively inhibit the target kinase(s) without engaging in off-target interactions that can lead to unforeseen side effects.[1] This guide provides a comprehensive framework for the selectivity profiling of a novel compound, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, against a broad panel of kinases.
The imidazo[4,5-b]pyridine scaffold, a structural relative of purines, has garnered significant interest in medicinal chemistry as a privileged structure for the development of kinase inhibitors.[2][3][4] Various derivatives have demonstrated potent and selective inhibition of key kinases implicated in cancer and other diseases, including Aurora kinases, FLT3, and CDK9.[5][6][7] Given this precedent, a thorough investigation into the kinase selectivity of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is a logical and crucial step in elucidating its therapeutic potential and potential liabilities.
This guide will delineate a robust experimental strategy for this investigation, drawing upon industry-standard methodologies and providing a framework for the interpretation and comparison of the resulting data. While no public kinase profiling data for this specific compound currently exists, this document will serve as a detailed roadmap for its comprehensive evaluation.
I. Experimental Design: Charting the Course for Selectivity Profiling
A well-designed selectivity profiling study is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts. The following considerations form the bedrock of a sound experimental plan.
A. Kinase Panel Selection: Casting a Wide Net
The initial step is to select an appropriate panel of kinases for screening. The goal is to obtain a broad overview of the compound's activity across the human kinome. Several commercial vendors offer comprehensive kinase screening panels, often encompassing over 400 kinases.[8][9]
For 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a tiered approach is recommended:
-
Tier 1: Broad Kinome Screen: An initial screen against a large, diverse panel (e.g., Eurofins' KinaseProfiler™, Reaction Biology's HotSpot™, or Promega's Kinase Selectivity Profiling Systems) at a single high concentration (e.g., 1 or 10 µM) is crucial for identifying initial hits.[8][10][11] This provides a global view of the compound's potential targets and off-targets.
-
Tier 2: Dose-Response Confirmation: Any kinases showing significant inhibition (e.g., >70% at the screening concentration) should be subjected to a follow-up dose-response analysis to determine the half-maximal inhibitory concentration (IC50).[2] This provides a quantitative measure of potency.
Given the known activity of related imidazo[4,5-b]pyridines, the panel should have robust coverage of the following kinase families:
-
CMGC Kinases: Including CDKs and MAP kinases.
-
TK Kinases: Including receptor tyrosine kinases like FLT3 and VEGFR.
-
AGC Kinases: Including Aurora kinases and AKT.
-
CAMK Kinases
-
STE Kinases
B. Assay Format Selection: Choosing the Right Tool for the Job
A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. The choice of assay technology is critical for data quality and can influence the interpretation of results.
-
Radiometric Assays: The traditional "gold standard," these assays, such as the ³³P-ATP filter binding assay, directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[1][10] They are highly sensitive and less prone to compound interference.
-
Luminescence-Based Assays: Assays like Promega's ADP-Glo™ measure the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[11] These assays are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening.
-
Fluorescence-Based Assays: These include methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). They offer a non-radioactive alternative and are well-suited for high-throughput applications.[9]
For the initial broad screen of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, a robust and widely used platform like the ADP-Glo™ Kinase Assay is recommended due to its high sensitivity, broad applicability across different kinase families, and established use in commercial screening panels.[9][11]
C. ATP Concentration: A Critical Parameter
The concentration of ATP used in the kinase assay can significantly impact the measured IC50 value for ATP-competitive inhibitors. Screening at both a low (near the Km for ATP) and a high (physiological, ~1 mM) concentration of ATP provides a more complete picture of the inhibitor's potency and mechanism of action.[12]
-
Screening at ATP Km: This condition provides a sensitive measure of the inhibitor's intrinsic potency against the kinase.
-
Screening at 1 mM ATP: This concentration mimics the physiological environment within a cell and can provide a more clinically relevant assessment of the inhibitor's potential efficacy.
II. Experimental Methodology: A Step-by-Step Guide
The following protocol outlines the key steps for performing a kinase selectivity screen using the ADP-Glo™ Kinase Assay.
A. Reagents and Materials
-
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (test compound)
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling System)[11]
-
ADP-Glo™ Kinase Assay reagents (Promega)[11]
-
Appropriate kinase-specific substrates and cofactors
-
Reference kinase inhibitors (e.g., Staurosporine, Sunitinib)
-
DMSO (for compound dilution)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
B. Experimental Workflow
The following diagram illustrates the general workflow for the kinase profiling experiment.
Caption: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.
C. Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine in 100% DMSO.
-
Perform serial dilutions to achieve the desired final concentrations for single-point screening and dose-response curves. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize solvent effects.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the test compound or reference inhibitor at the desired concentration.
-
Add the specific kinase and its corresponding substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).[11]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
III. Data Analysis and Interpretation: From Raw Data to Actionable Insights
The raw luminescence data must be processed and analyzed to generate a meaningful selectivity profile.
A. Calculation of Percent Inhibition
The percent inhibition for each kinase at a given compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))
Where:
-
Luminescence_compound is the signal in the presence of the test compound.
-
Luminescence_no_inhibitor is the signal in the absence of any inhibitor (vehicle control).
-
Luminescence_background is the signal from a well with no kinase.
B. IC50 Determination
For kinases that show significant inhibition, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).
C. Visualizing the Selectivity Profile
The selectivity profile can be visualized in several ways to facilitate interpretation:
-
Kinome Tree: A graphical representation of the human kinome where inhibited kinases are highlighted. This provides an intuitive overview of the compound's selectivity.
-
Heatmap: A color-coded map showing the percent inhibition or IC50 values for each kinase in the panel.
The following diagram illustrates the data analysis pipeline.
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A novel screening approach comparing kinase activity of small molecule inhibitors with similar molecular structures and distinct biologic effects in triple-negative breast cancer to identify targetable signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine proper disposal procedures
Topic:
Executive Summary & Chemical Identification
Objective: This guide defines the safe handling, containment, and disposal protocols for 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine . As a Senior Application Scientist, I emphasize that while this specific isomer is a pharmaceutical intermediate (often used in kinase inhibitor synthesis), it must be handled with the rigor applied to potent bioactive compounds.
Chemical Profile:
| Parameter | Detail |
|---|---|
| Chemical Name | 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine |
| CAS Number | 771540-95-5 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1] |
| Primary Hazard Class | Irritant / Potentially Bioactive (Treat as GHS Category 2 Skin/Eye Irritant; Aquatic Acute 3) |
Hazard Assessment & Segregation Logic
The "Why" Behind the Protocol: Disposal failures often stem from improper segregation. This compound contains two nitrogenous heterocycles (pyridine and imidazole).
-
Basicity: Both rings are basic. Crucial Rule: Never mix this waste with strong acids (e.g., Nitric Acid, Sulfuric Acid) in a closed waste container. The exothermic neutralization can pressurize and rupture the vessel.
-
Metal Complexation: Pyridine-imidazole motifs are excellent ligands. Avoid mixing with heavy metal waste streams (e.g., Palladium, Copper catalysts) unless necessary, as this complicates downstream incineration/recovery.
-
Bioactivity: As a structural motif in drugs like Dasatinib, this compound should be treated as a Potent Compound . It requires high-temperature incineration to ensure complete destruction of the pharmacophore.
Disposal Workflows
A. Solid Waste Disposal (Pure Compound)
Best for: Expired raw material, contaminated weighing papers, PPE.
-
Containment: Collect solids in a wide-mouth HDPE jar or a fiber drum with a poly-liner.
-
Labeling: Mark as "Hazardous Waste - Solid, Toxic/Irritant."
-
Constituents: 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine (100%).
-
-
Destruction Method: Rotary Kiln Incineration .
-
Reasoning: High residence time and temperature (>1000°C) are required to break the stable heterocyclic rings and prevent the release of NOx into the atmosphere (requires scrubbers).
-
B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Best for: HPLC waste, reaction filtrates.
-
Characterize Solvent System:
-
Halogenated: (e.g., DCM, Chloroform).[1]
-
Non-Halogenated: (e.g., Methanol, DMSO, Ethyl Acetate).
-
-
pH Check: Ensure pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate before capping to prevent gas buildup.
-
Segregation: Pour into the appropriate solvent waste carboy.
-
Note: Do not fill >90% to allow for thermal expansion.
-
Operational Visualization: Disposal Decision Tree
The following diagram outlines the decision logic for disposing of this specific compound to ensure regulatory compliance and safety.
Caption: Logical workflow for segregating solid and liquid waste streams to prevent incompatibility and ensure proper incineration.
Emergency Spill Cleanup Protocol
Scenario: A 5g bottle of solid powder drops and shatters on the lab floor.
Step-by-Step Response:
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , Safety Goggles , and a P95/N95 Particulate Respirator .
-
Why? Fine powders of heterocyclic amines can be respiratory sensitizers.
-
-
Containment: Gently cover the spill with damp paper towels.
-
Why? This prevents dust generation (aerosolization) during cleanup.
-
-
Cleanup:
-
Scoop up the glass/powder mixture using a dustpan or stiff card.
-
Place debris into a wide-mouth plastic jar .
-
Wipe the surface 3x with a soap/water solution, followed by an Ethanol wipe.
-
-
Disposal: Label the jar as "Hazardous Waste - Debris (Contains Pyridine Derivative)" and move to the satellite accumulation area.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): This specific CAS is not P-listed (acutely hazardous) or U-listed by specific name. However, it must be characterized.
-
If the waste exhibits toxicity (TCLP), it carries code D001 (if in flammable solvent) or D003 (if reactive, unlikely here).
-
Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like F003/F005) but incinerate due to bioactive potential.
-
-
EWC (Europe):
-
Code 07 05 13 * (Solid wastes containing hazardous substances).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
Hazard Analysis: Understanding the "Why" Behind the "What"
To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine combines two heterocyclic moieties: pyridine and imidazole. This structure informs our safety assessment.
-
Pyridine-like Hazards: Pyridine and its derivatives are typically volatile, flammable liquids with a strong, unpleasant odor.[2] They can be absorbed through the skin and are toxic if inhaled or ingested, potentially causing damage to the central nervous system, liver, and kidneys. Pyridine itself is classified as a suspected human carcinogen.[3] Therefore, we must assume a high risk of systemic toxicity via dermal contact and inhalation.
-
Imidazole-like Hazards: Imidazole is a solid that can be corrosive and may form combustible dust concentrations in the air.[4]
-
Combined Risk Profile: Based on its structure, 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine should be handled as a substance that is potentially toxic, irritates the skin and eyes, is harmful if inhaled or absorbed through the skin, and may be flammable. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation.
Core Protective Equipment: A Multi-Layered Defense
Safe handling of this compound is predicated on establishing multiple barriers between the researcher and the chemical. Engineering controls are the first and most critical line of defense, followed by a comprehensive PPE regimen.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][3][5] This is non-negotiable and serves to minimize inhalation of vapors or dust.
-
Emergency Access: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[3][6]
Personal Protective Equipment (PPE) Protocol
The following table summarizes the essential PPE for handling this compound. A detailed explanation follows.
| Protection Type | Specific Recommendations | Rationale & Standards |
| Eye & Face Protection | Chemical safety goggles and a face shield worn over the goggles. | Protects against splashes and potential airborne particles which can cause serious eye irritation or damage.[1][5] Must meet NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Inner Glove: Nitrile (for dexterity). Outer Glove: Butyl rubber or Polyvinyl alcohol (PVA). | Prevents skin contact, a primary route of toxic exposure. Nitrile gloves alone are not recommended for prolonged contact with pyridine-based compounds and should only be considered for incidental splash protection.[3][5] Butyl rubber and PVA offer superior chemical resistance.[3][5] Always inspect gloves for damage before use and check manufacturer-specific breakthrough time data. |
| Body Protection | A fully-buttoned, long-sleeved lab coat. | Provides a barrier against incidental skin contact from spills and splashes.[1][3] |
| Respiratory Protection | Not required if work is performed exclusively within a certified chemical fume hood. | A fume hood provides adequate ventilation.[5] If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors would be necessary, requiring enrollment in a respiratory protection program.[3] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is as critical as the PPE itself.
Step 1: Pre-Handling Safety Check
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Gather Materials: Ensure all necessary equipment, including waste containers, is inside the fume hood to minimize reaching in and out.
-
Inspect PPE: Carefully inspect all PPE for defects (e.g., cracks in goggles, pinholes in gloves).
-
Don PPE: Put on PPE in the following order: lab coat, inner nitrile gloves, outer butyl/PVA gloves, safety goggles, and face shield.
Step 2: During Handling
-
Work Within the Hood: Keep the sash at the lowest practical height and conduct all manipulations at least 6 inches inside the fume hood.
-
Container Management: Keep containers of the chemical tightly closed when not in use to minimize vapor release.[2]
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not handle personal items (phones, pens) with gloved hands.
Step 3: Post-Handling (Decontamination & Doffing)
-
Initial Decontamination: Decontaminate any equipment used by rinsing with an appropriate solvent within the fume hood.
-
PPE Removal (Doffing): This sequence is critical to prevent self-contamination.
-
Remove outer gloves first, peeling them off without touching the exterior surface with your bare hands. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner nitrile gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[7]
-
Disposal Plan: Managing Contaminated Materials
-
Chemical Waste: 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine and any solutions containing it must be collected in a sealed, airtight, and properly labeled hazardous waste container.[3] Pyridine-containing waste is considered hazardous.[8]
-
Contaminated PPE: All disposable PPE, including both sets of gloves, must be disposed of as solid hazardous waste. Do not discard in the regular trash.
-
Disposal Method: The ultimate disposal of chemical waste must adhere to institutional, local, and federal regulations.[8] Common practice for this type of waste is incineration by a licensed hazardous waste management company.[8]
PPE Selection and Handling Workflow
The following diagram illustrates the decision-making and operational flow for ensuring safety when working with 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine.
Caption: Workflow for PPE selection, use, and disposal.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]
-
Safety Data Sheet: 4-Dimethylaminopyridine. Fisher Scientific. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Incident management: pyridine. GOV.UK. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
